molecular formula C15H16N2O4 B1403996 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid CAS No. 1416440-75-9

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

Cat. No.: B1403996
CAS No.: 1416440-75-9
M. Wt: 288.3 g/mol
InChI Key: INTZBPPTMKHWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-5-4-9-6-10(13(18)19)8-16-12(9)7-11/h4-8H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTZBPPTMKHWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=NC=C(C=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Quinoline Scaffold

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid, identified by its CAS number 1416440-75-9, is a specialized organic molecule that has emerged as a valuable building block in medicinal chemistry. Its structure, which combines a quinoline core, a carboxylic acid functional group, and a Boc-protected amine, offers a unique trifecta of chemical handles. This strategic arrangement allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]

The quinoline ring system is a well-established pharmacophore found in numerous approved drugs, prized for its ability to interact with various biological targets. The carboxylic acid at the 3-position provides a convenient point for amide bond formation, a cornerstone reaction in drug development for linking molecular fragments and modulating pharmacokinetic properties.[2] Finally, the tert-butoxycarbonyl (Boc) protecting group on the 7-amino position offers a stable yet readily cleavable mask, enabling late-stage diversification of the quinoline core. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this important synthetic intermediate.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1416440-75-9[3][4]
Molecular Formula C₁₅H₁₆N₂O₄[5]
Molecular Weight 288.30 g/mol [5]
Appearance Off-white to white solid (predicted)N/A
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in non-polar solvents and water.N/A
Melting Point Not publicly available.N/A

Structural Elucidation:

While specific, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this exact compound are not readily found in the searched literature, its structure is unambiguously defined. Spectroscopic analysis would be a critical step for any researcher synthesizing or using this compound to confirm its identity and purity.

Synthesis and Purification

The synthesis of this compound typically involves a two-step sequence starting from a suitable precursor, such as ethyl 7-aminoquinoline-3-carboxylate.

  • Boc Protection of the Amino Group: The primary amine at the 7-position is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

  • Ester Hydrolysis: The ethyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Experimental Protocol: Synthesis Pathway

Step 1: Boc Protection of Ethyl 7-aminoquinoline-3-carboxylate

This procedure is a standard method for the introduction of a Boc protecting group onto an aromatic amine.

  • Reactants:

    • Ethyl 7-aminoquinoline-3-carboxylate

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents)

    • A suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents)

    • Anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure:

    • Dissolve ethyl 7-aminoquinoline-3-carboxylate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution and stir for 10-15 minutes at room temperature.

    • Add di-tert-butyl dicarbonate to the mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate.

Step 2: Hydrolysis to this compound

The hydrolysis of the ethyl ester is a critical step to unmask the carboxylic acid for subsequent coupling reactions.[2]

  • Reactants:

    • Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate

    • A base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2 to 5 equivalents)

    • A solvent system such as a mixture of THF, methanol, and water.

  • Procedure:

    • Dissolve the ethyl ester in the THF/methanol/water solvent mixture.

    • Add the aqueous solution of the base (e.g., LiOH or NaOH).

    • Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

    • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). This will precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of a non-polar solvent like diethyl ether or hexane to remove any remaining organic impurities.

    • Dry the product under vacuum to yield this compound.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ester Hydrolysis start1 Ethyl 7-aminoquinoline-3-carboxylate reagents1 Boc₂O, Base (e.g., TEA) DCM or THF start1->reagents1 product1 Ethyl 7-(Boc-amino)quinoline-3-carboxylate reagents1->product1 reagents2 Base (e.g., LiOH) THF/MeOH/H₂O, then Acid product1->reagents2 product2 7-((tert-Butoxycarbonyl)amino) quinoline-3-carboxylic acid reagents2->product2

Caption: Synthetic pathway for this compound.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo selective transformations at its functional groups.

Amide Bond Formation

The carboxylic acid moiety is readily activated for coupling with a wide range of primary and secondary amines to form amide bonds. This is a prevalent strategy for elaborating the quinoline scaffold and exploring structure-activity relationships (SAR).

Typical Amide Coupling Protocol:

  • Reagents:

    • This compound (1 equivalent)

    • Amine of interest (1.0 to 1.2 equivalents)

    • Coupling agent such as HATU, HBTU, or EDC/HOBt (1.1 to 1.5 equivalents)

    • A non-nucleophilic base like DIPEA (2 to 3 equivalents)

    • Anhydrous polar aprotic solvent like DMF or NMP

  • Procedure:

    • Under an inert atmosphere, dissolve the carboxylic acid and the amine in the anhydrous solvent.

    • Add the base (DIPEA) and stir for a few minutes.

    • Add the coupling agent in one portion.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a weak aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.

G start 7-(Boc-amino)quinoline- 3-carboxylic acid reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) start->reagents amine R₁R₂NH amine->reagents product 7-(Boc-amino)quinoline- 3-carboxamide reagents->product

Caption: General workflow for amide coupling reactions.

Boc-Deprotection

The Boc group can be efficiently removed under acidic conditions to reveal the free 7-amino group. This allows for subsequent functionalization, such as sulfonamide formation, alkylation, or arylation, at a later stage of the synthesis.

Typical Boc-Deprotection Protocol:

  • Reagents:

    • Boc-protected quinoline derivative

    • Strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

    • Solvent such as dichloromethane (DCM) or dioxane.

  • Procedure:

    • Dissolve the Boc-protected compound in the chosen solvent (e.g., DCM).

    • Add an excess of the acid (e.g., TFA, often used as a 20-50% solution in DCM).

    • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

    • Upon completion, remove the acid and solvent under reduced pressure.

    • The resulting amine salt can often be used directly in the next step or neutralized with a base and purified if necessary.

G start 7-(Boc-amino)quinoline Derivative reagents Strong Acid (e.g., TFA or HCl) Solvent (e.g., DCM) start->reagents product 7-Aminoquinoline Derivative (as a salt) reagents->product

Caption: Boc-deprotection to reveal the free amine.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage procedures are essential.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Safety: While specific toxicity data is not available, compounds of this class should be treated as potentially harmful. In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a strategically designed synthetic intermediate that provides medicinal chemists with a versatile platform for the creation of novel and complex molecules. Its orthogonal protecting group strategy and conveniently placed functional handles for amide coupling make it a valuable asset in the iterative process of drug design and optimization, particularly in the pursuit of new kinase inhibitors. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in the development of next-generation therapeutics.

References

Boc-7-aminoquinoline-3-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of Boc-7-aminoquinoline-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Boc-7-aminoquinoline-3-carboxylic acid, a key building block in medicinal chemistry and drug development. For researchers and scientists, unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. This document moves beyond a simple listing of techniques, offering a self-validating, multi-faceted analytical workflow. We will explore the causality behind experimental choices and detail the interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The protocols and insights provided herein are grounded in established scientific principles to ensure technical accuracy and trustworthiness.

Introduction: The Imperative for Structural Verification

Boc-7-aminoquinoline-3-carboxylic acid is a trifunctional organic molecule comprising a quinoline heterocyclic system, a carboxylic acid moiety at the 3-position, and a tert-butyloxycarbonyl (Boc)-protected amine at the 7-position. The quinoline core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents. The carboxylic acid provides a handle for further synthetic modification, such as amide bond formation, while the Boc group offers a stable yet readily cleavable protecting group for the amine.

Given its role as a synthetic intermediate, absolute certainty of its structure—including functional group placement and integrity—is paramount. An incorrect starting material can lead to the synthesis of unintended molecules, wasting significant resources and potentially generating misleading biological data. This guide outlines a logical and robust workflow to definitively confirm the identity and purity of this compound.

The Analytical Strategy: A Triad of Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): To establish the molecular weight and elemental composition, and to corroborate the structural framework through fragmentation analysis.

  • X-ray Crystallography: The gold standard for providing an unambiguous three-dimensional structure in the solid state.

The logical flow of this process ensures that each step builds upon and validates the last, leading to an irrefutable structural assignment.

G cluster_0 Structure Elucidation Workflow A Hypothesized Structure Boc-7-aminoquinoline-3-carboxylic acid B Mass Spectrometry (MS) - Molecular Weight - Elemental Formula A->B Confirm Mass F X-ray Crystallography (Absolute 3D Structure) A->F If Crystal Available C NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) B->C Confirm Skeleton D 2D NMR (COSY, HSQC) - Connectivity Confirmation C->D Assign Signals E Final Structure Confirmation D->E Synthesize Data F->E

Caption: Workflow for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the chemical environment of each atom.

¹H NMR Spectroscopy: Identifying the Protons

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Causality of Signal Appearance: The key to interpreting the ¹H NMR spectrum is recognizing the characteristic chemical shifts of the molecule's constituent parts. The Boc group, with its nine chemically equivalent protons, provides a highly diagnostic signal.

  • Boc Group Protons: A large, sharp singlet is expected in the upfield region (typically 1.4-1.5 ppm). Its integration value of 9H is an unambiguous marker for a successful Boc protection.[1]

  • Quinoline Ring Protons: These aromatic protons will appear downfield (typically 7.5-9.0 ppm) due to the deshielding effect of the ring current. Their specific splitting patterns (multiplicities) are dictated by their coupling to adjacent protons.

  • N-H Proton: The carbamate proton typically appears as a broad singlet. Its chemical shift can be variable and is concentration-dependent. A D₂O exchange experiment can be performed to confirm its identity, as the peak will disappear upon addition of a drop of D₂O.

  • Carboxylic Acid Proton: This proton is highly deshielded and acidic, appearing as a very broad singlet far downfield (often >12 ppm). It may not always be observed depending on the solvent and concentration.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Weigh approximately 5-10 mg of the purified Boc-7-aminoquinoline-3-carboxylic acid sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred as it can solubilize both the carboxylic acid and the aromatic rings while also allowing for observation of the acidic N-H and COOH protons.

  • Transfer: Using a pipette, transfer the solution into a clean NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire the spectrum using standard parameters. A spectral width of at least 16 ppm is recommended to ensure all signals, including the carboxylic acid proton, are captured.

  • (Optional) D₂O Exchange: After the initial spectrum is acquired, remove the tube, add one drop of D₂O, shake gently, and re-acquire the spectrum to identify exchangeable protons (N-H and COOH).

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Causality of Signal Appearance: The chemical shift of each carbon is determined by its hybridization and electronic environment. Electron-withdrawing groups like carbonyls cause a significant downfield shift.

  • Carboxylic Acid Carbonyl: The most downfield signal, typically in the 165-175 ppm range.

  • Boc Carbonyl: The carbamate carbonyl appears around 150-155 ppm.[2]

  • Quinoline Ring Carbons: A series of signals in the aromatic region (110-150 ppm). Carbons attached to nitrogen or bearing substituents will have distinct shifts.

  • Boc Quaternary Carbon: The central carbon of the tert-butyl group appears around 80 ppm.

  • Boc Methyl Carbons: The three equivalent methyl groups of the Boc moiety produce a strong signal around 28 ppm.[2]

Data Summary: Expected NMR Signals

Functional Group¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Key Characteristics
Boc (CH₃)₉~1.5~28Sharp singlet, integrates to 9H
Boc C(CH₃)₃-~80Quaternary carbon signal
Boc C=O-~153Carbamate carbonyl
Quinoline Ar-H7.5 - 9.0110 - 150Complex splitting patterns
Carbamate N-HVariable (broad)-Disappears on D₂O exchange
Carboxylic Acid C=O-~168Acid carbonyl
Carboxylic Acid O-H>12 (very broad)-Disappears on D₂O exchange

Mass Spectrometry: Confirming Molecular Weight and Composition

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, from which its elemental formula can be derived. Tandem MS (MS/MS) provides structural information through controlled fragmentation.

Causality of Ionization and Fragmentation: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a "soft" technique that minimizes premature fragmentation, allowing for clear observation of the molecular ion.[3] In the gas phase, the protonated or deprotonated molecule is energetically unstable, and applying collisional energy (in MS/MS) induces fragmentation at the weakest bonds.

  • Molecular Ion: The expected monoisotopic mass of C₁₅H₁₆N₂O₄ is 288.1110 Da. In positive mode ESI, the primary ion observed will be [M+H]⁺ at m/z 288.1110. In negative mode, [M-H]⁻ at m/z 286.0954 will be seen.

  • Key Fragmentation Pathways: The most labile parts of the molecule are the Boc group and the carboxylic acid.

    • Loss of Boc Group: A characteristic loss of 100 Da (C₅H₈O₂) is a hallmark of Boc-protected compounds.

    • Loss of Isobutylene: A neutral loss of 56 Da from the Boc group is also very common.

    • Loss of CO₂: Decarboxylation leads to a neutral loss of 44 Da from the carboxylic acid moiety.[3]

G cluster_frags Primary Fragments parent [M+H]⁺ m/z 288.11 frag1 Loss of Isobutylene (-56 Da) m/z 232.07 parent->frag1 frag2 Loss of Boc Group (-100 Da) m/z 188.06 parent->frag2 frag3 Loss of CO₂ (-44 Da) m/z 244.12 parent->frag3

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to an ESI Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).

  • LC Method: A simple isocratic or gradient elution using a C18 column with a mobile phase of water and acetonitrile (both containing 0.1% formic acid for positive mode) is typically sufficient.

  • MS Acquisition: Acquire data in both positive and negative ion modes. Perform a full scan to identify the molecular ion and a data-dependent MS/MS scan to capture fragmentation data.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide overwhelming evidence for the proposed structure, X-ray crystallography offers the ultimate, unambiguous proof by mapping the precise spatial arrangement of every atom in the solid state.[4][5]

Causality of Diffraction: This technique relies on the ability to grow a high-quality single crystal. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the beam in a specific pattern. By analyzing this diffraction pattern, the electron density can be mapped, and the positions of the atoms can be determined with high precision.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified compound from a variety of solvents or solvent mixtures (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays.[4]

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate an initial structural model. This model is then refined to best fit the experimental data, yielding precise bond lengths, angles, and the overall molecular conformation.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of Boc-7-aminoquinoline-3-carboxylic acid is achieved through the logical synthesis of data from multiple, orthogonal analytical techniques. The characteristic 9H singlet in the ¹H NMR confirms the presence and integrity of the Boc group. ¹³C NMR validates the complete carbon skeleton, including the distinct carbonyl carbons. High-resolution mass spectrometry confirms the elemental composition and provides further structural evidence through predictable fragmentation patterns. Finally, where a suitable crystal can be obtained, X-ray crystallography provides the definitive and absolute structural proof. By following this rigorous, multi-faceted workflow, researchers can proceed with confidence, knowing their starting material is precisely what it is intended to be.

References

Technical Guide: Characterization of 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid (CAS 2708280-69-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the characterization of 3-((tert-butoxycarbonyl)amino)quinoline-7-carboxylic acid (CAS 2708280-69-5), a molecule of interest in medicinal chemistry and drug development. Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of a protected amino group and a carboxylic acid moiety on the quinoline scaffold suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules.[3][4] This guide will detail the essential analytical techniques and biological assays for the thorough characterization of this compound, providing researchers with the necessary protocols and theoretical background to support their drug discovery efforts.

Physicochemical Properties

A foundational aspect of characterizing any novel compound is the determination of its fundamental physicochemical properties. These data are crucial for quality control, formulation development, and ensuring the compound's suitability for biological testing.

PropertyExpected Value/Characteristic
IUPAC Name 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid
CAS Number 2708280-69-5
Molecular Formula C₁₅H₁₆N₂O₄
Molecular Weight 288.3 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in aqueous solutions at neutral pH, with increased solubility at basic pH due to the deprotonation of the carboxylic acid.

Structural Elucidation and Purity Assessment

The unambiguous confirmation of the chemical structure and the determination of purity are paramount in drug development. This section outlines the key analytical techniques for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of 3-((tert-butoxycarbonyl)amino)quinoline-7-carboxylic acid.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.[5]

      • ~7.5-9.0 ppm (multiplets): Aromatic protons of the quinoline ring system. The exact chemical shifts and coupling constants will depend on the substitution pattern.

      • ~9.5-10.5 ppm (broad singlet): The NH proton of the carbamate.

      • ~13.0 ppm (broad singlet): The carboxylic acid proton (if observed in DMSO-d₆).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

      • ~80 ppm: The quaternary carbon of the tert-butyl group.

      • ~110-150 ppm: The carbons of the quinoline ring.

      • ~155 ppm: The carbonyl carbon of the Boc group.

      • ~165-170 ppm: The carboxylic acid carbon.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • Perform 2D NMR experiments as needed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound and providing information about its fragmentation patterns, which can further support structural elucidation.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 289.1183. Fragmentation may involve the loss of the Boc group (m/z 189.0604) or isobutylene from the Boc group.[6][7]

    • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 287.1037.

  • Data Analysis:

    • Compare the experimentally determined accurate mass to the calculated theoretical mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A well-developed HPLC method can separate the target compound from any starting materials, byproducts, or degradation products.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation:

    • An HPLC system equipped with a UV detector is typically used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common starting point for quinoline derivatives.[8]

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. Quinoline systems typically have strong absorbance in the UV region.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for analysis.

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: General workflow for HPLC purity analysis.

Biological Activity Assessment

Quinoline carboxylic acids have been reported to exhibit a range of biological activities.[1][2][9][10] The following are representative assays to explore the potential therapeutic applications of 3-((tert-butoxycarbonyl)amino)quinoline-7-carboxylic acid.

Anticancer Activity

Many quinoline derivatives have shown promise as anticancer agents.[1] A common initial screening method is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a human colon cancer cell line) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions.

    • Treat the cells with various concentrations of the compound and incubate for a set period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization:

    • Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assays

Some quinoline carboxylic acids are known to inhibit specific enzymes. For example, certain analogs are inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for cancer and autoimmune diseases.[3][11]

Experimental Protocol: DHODH Inhibition Assay

  • Reagents:

    • Recombinant human DHODH enzyme.

    • Substrates: dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).

    • A chromogenic indicator such as 2,6-dichloroindophenol (DCIP).

  • Assay Procedure:

    • In a 96-well plate, combine the DHODH enzyme, the test compound at various concentrations, and the electron acceptor in a buffer.

    • Initiate the reaction by adding dihydroorotate.

    • The enzymatic reaction will cause a reduction of the electron acceptor, which in turn reduces DCIP, leading to a decrease in its absorbance.

  • Measurement:

    • Monitor the decrease in absorbance of DCIP over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction at each compound concentration and determine the IC₅₀ value.[11]

Signaling_Pathway cluster_pathway Potential Mechanism of Action A 3-((tert-Butoxycarbonyl)amino) quinoline-7-carboxylic acid B Target Enzyme (e.g., DHODH) A->B Binds to C Inhibition of Enzymatic Activity B->C Leads to D Downstream Biological Effect (e.g., Reduced Cell Proliferation) C->D Results in

Caption: Potential mechanism of action for the test compound.

Conclusion

The characterization of 3-((tert-butoxycarbonyl)amino)quinoline-7-carboxylic acid requires a multi-faceted approach employing a suite of analytical and biological techniques. This guide has provided detailed, field-proven protocols for the structural elucidation, purity assessment, and preliminary biological evaluation of this compound. By following these methodologies, researchers can ensure the quality and integrity of their compound, enabling them to confidently advance their drug discovery programs. The insights gained from these characterization studies will be instrumental in unlocking the full therapeutic potential of this and related quinoline derivatives.

References

A Technical Guide to the Solubility of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid, a key building block in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles to predict its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine thermodynamic solubility accurately. By understanding the interplay of the molecule's functional groups with various organic solvents, scientists can make informed decisions in process development and drug discovery workflows.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone property that dictates the viability of a chemical entity.[1] Low aqueous solubility can lead to poor bioavailability, while solubility in organic solvents is paramount for chemical synthesis, purification via crystallization, and the preparation of stock solutions for in vitro and in vivo testing.[3] Issues with solubility can create unpredictable results in biological assays and introduce significant delays and costs at later development stages.[1][4]

This guide focuses on this compound (CAS 1416440-75-9). This molecule possesses a unique combination of functional groups that create a complex solubility profile: a rigid, aromatic quinoline core, an acidic carboxylic acid group, and a bulky, lipophilic tert-Butoxycarbonyl (Boc) protecting group. Understanding how these components interact with different solvent classes is essential for any researcher working with this compound.

Physicochemical Properties and Structural Analysis

To predict solubility, one must first analyze the molecule's structure and inherent properties. The behavior of a compound in a solvent is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces are more likely to be miscible.[5][6]

Key Functional Groups and Their Influence:

  • Quinoline Ring: This bicyclic aromatic system is largely non-polar and hydrophobic. It contributes to solubility in non-polar and moderately polar aprotic solvents through π-π stacking and van der Waals interactions.

  • Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[7] Its presence suggests solubility in polar protic solvents like alcohols. Furthermore, its acidic nature means its solubility can be dramatically increased in basic aqueous solutions or by forming a salt with a base.

  • Boc-protected Amine (-NHBoc): The tert-Butoxycarbonyl group is bulky and non-polar, which increases the molecule's overall lipophilicity and can reduce solubility in highly polar solvents like water.[8] However, the amide linkage and the carbonyl oxygens can still participate in hydrogen bonding as acceptors.

The interplay between the polar carboxylic acid/amine portion and the non-polar quinoline and Boc groups means this molecule is amphiphilic, having both hydrophilic and hydrophobic characteristics.[5][8]

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis for experimental verification.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate These solvents can effectively solvate the polar carboxylic acid group and interact favorably with the quinoline ring system without the steric hindrance of hydrogen bonding donation. DMSO is often an excellent solvent for a wide range of drug-like molecules.
Polar Protic Methanol, EthanolModerate to Low These solvents can hydrogen bond with the carboxylic acid. However, solubility may be limited by the large non-polar regions of the molecule (quinoline and Boc group). Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in isopropanol).[9]
Ethers THF, 1,4-DioxaneModerate to Low These solvents have moderate polarity and can act as hydrogen bond acceptors. They may offer a balance for solvating both the polar and non-polar parts of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformLow While able to dissolve many organic compounds, their lower polarity may not be sufficient to effectively solvate the highly polar carboxylic acid group, likely resulting in poor solubility.
Non-polar Hexanes, TolueneVery Low / Insoluble The significant polarity imparted by the carboxylic acid group makes solubility in non-polar hydrocarbon solvents highly unfavorable.[6][8]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative data, an experimental measurement is required. The Shake-Flask Method is the gold-standard for determining equilibrium (thermodynamic) solubility and is considered the most reliable approach.[10][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solvent.[10][12]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity, e.g., HPLC grade)

  • Glass vials (e.g., 2-4 mL) with screw caps and PTFE septa

  • Analytical balance

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed.[10] A general rule is to add enough solid so that it is clearly visible after the equilibration period.

  • Solvent Addition: Add a precise, known volume of the chosen organic solvent to the vial (e.g., 1.0 mL).

  • Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours.[1][11] It is advisable to run a time-course experiment initially to determine when concentration no longer changes.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed to pellet all undissolved solid.[1]

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method against a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution Factor)

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample to known volume E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate final solubility value G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While readily available public data on the solubility of this compound is limited, a robust scientific prediction can be made based on its molecular structure. The compound's amphiphilic nature suggests moderate solubility in polar aprotic solvents like DMSO and lower solubility in both highly polar protic and non-polar hydrocarbon solvents. For drug development professionals and researchers, the most reliable path forward is the experimental determination of its thermodynamic solubility. The shake-flask method detailed in this guide provides a trustworthy and reproducible protocol to generate the precise data needed to advance synthesis, purification, and formulation efforts, ensuring the successful application of this versatile chemical intermediate.

References

Spectroscopic Analysis of Boc-Protected Quinolines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Preamble: The Quinoline Scaffold and the Strategic Role of Boc Protection

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to modern anti-cancer drugs.[1][2][3] Its rigid, aromatic structure is a versatile template for designing molecules that interact with biological targets.[4] In the multi-step synthesis of complex quinoline-based drug candidates, the strategic use of protecting groups is paramount.

The tert-butoxycarbonyl (Boc) group is an indispensable tool for protecting amine functionalities.[5] Its utility lies in its stability under a wide range of reaction conditions and, crucially, its clean, selective removal under mild acidic conditions, which preserves the integrity of the target molecule.[5] For researchers in drug development, the ability to unequivocally confirm the successful installation and retention of the Boc group on a quinoline core is a critical step in quality control and process validation. This guide provides an in-depth examination of the primary spectroscopic techniques used to characterize Boc-protected quinolines, offering field-proven insights into data interpretation and experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of Boc-protected quinolines. It provides unambiguous information about the molecular framework, the electronic environment of each nucleus, and the successful installation of the Boc group.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum offers the first and most direct evidence of Boc protection. The key is to identify two distinct regions: the aromatic region corresponding to the quinoline core and the aliphatic region dominated by the Boc group.

  • Expertise & Causality: The quinoline ring's aromatic system creates a strong deshielding effect, causing its protons to resonate at high chemical shifts, typically between 7.0 and 9.0 ppm. The exact positions are highly sensitive to the substitution pattern on the ring. Conversely, the Boc group introduces a highly shielded environment for its nine equivalent methyl protons. This results in a sharp, intense singlet peak far upfield, typically around 1.5 ppm. The integration of this singlet to 9H, relative to the protons on the quinoline core, is a definitive quantitative indicator of successful protection.

Table 1: Typical ¹H NMR Chemical Shifts for a Boc-Protected Quinoline Derivative

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityKey Characteristics
Quinoline Aromatic Protons7.0 - 9.0d, t, dd, mComplex patterns, deshielded by ring current.
Boc-group (CH₃)₃1.3 - 1.6sSharp, intense singlet integrating to 9H.[6]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR confirms the presence of the Boc group, ¹³C NMR validates its attachment point and the overall carbon framework.

  • Expertise & Causality: The spectrum will show characteristic signals for the quinoline carbons in the 110-150 ppm range.[7][8] The introduction of the Boc group brings two new, highly diagnostic signals:

    • Boc Carbonyl Carbon (C=O): This signal appears in the 150-155 ppm region. Its presence confirms the carbamate linkage.[9]

    • Boc Quaternary Carbon (C(CH₃)₃): This carbon resonates around 80-85 ppm.

    • Boc Methyl Carbons ((CH₃)₃): A strong signal appears around 28 ppm.[10]

The chemical shift of the quinoline carbon atom directly attached to the Boc-protected nitrogen is also significantly affected, providing further evidence of the protection site.

Table 2: Typical ¹³C NMR Chemical Shifts for a Boc-Protected Quinoline Derivative

Carbon TypeTypical Chemical Shift (δ, ppm)Key Characteristics
Quinoline Aromatic Carbons110 - 150Multiple peaks, positions sensitive to substituents.[7]
Boc C=O150 - 155Diagnostic for the carbamate group.[9] Quaternary, often lower intensity.
Boc C (CH₃)₃80 - 85Diagnostic quaternary carbon.
Boc C(CH₃ )₃~28Intense signal due to nine equivalent carbons.
Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

  • Purity Check: Ensure the sample is purified (>95%) via chromatography or recrystallization to avoid interfering signals.

  • Solvent Selection: Dissolve 5-10 mg of the Boc-protected quinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11] CDCl₃ is a common first choice for many organic molecules.

  • Homogenization: Ensure complete dissolution. If necessary, gently warm or vortex the vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Acquisition: Insert the sample into the spectrometer.[11] Lock, shim, and acquire 1D (¹H, ¹³C) and, if necessary for complex structures, 2D spectra (COSY, HSQC) to assign all signals unambiguously.[11][12]

Visualization: Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized Boc-protected quinoline.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis of Boc-Quinoline Purification Column Chromatography or Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups UVVis UV-Vis Spectroscopy Purification->UVVis Electronic Properties Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: A typical workflow for synthesis and spectroscopic validation.

Mass Spectrometry (MS): Confirming Mass and Probing Stability

Mass spectrometry is essential for confirming the molecular weight of the protected compound and provides valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred soft ionization technique.

  • Expertise & Causality: In positive-ion ESI-MS, the Boc-protected quinoline will be observed primarily as the protonated molecular ion, [M+H]⁺. This peak confirms the correct molecular weight. However, the Boc group is notoriously labile under MS conditions and can undergo characteristic fragmentation.[13] Understanding these pathways is key to interpretation.

    • Loss of Isobutylene (M-56): A common fragmentation involves a McLafferty-like rearrangement, leading to the loss of isobutylene (C₄H₈), resulting in a peak at [M+H-56]⁺.[14]

    • Loss of the Boc Group (M-100): Complete cleavage of the Boc group (C₅H₈O₂) results in a fragment at [M+H-100]⁺, corresponding to the protonated, deprotected quinoline amine.

    • Loss of tert-Butyl Cation (M-57): Cleavage can also lead to the loss of the tert-butyl cation, though other pathways are often more dominant.

The presence of the [M+H]⁺ peak alongside these characteristic fragment ions provides a highly trustworthy confirmation of the structure. In some cases, with very gentle ionization conditions, fragmentation can be minimized.[13]

Visualization: Key MS Fragmentation Pathways

G M [M+H]⁺ Boc-Quinoline-H⁺ M_minus_56 [M+H - 56]⁺ Loss of Isobutylene M->M_minus_56 - C₄H₈ M_minus_100 [M+H - 100]⁺ Loss of Boc Group M->M_minus_100 - C₅H₉O₂ Quinoline Quinoline-NH-H⁺ M_minus_100->Quinoline Deprotected Core

Caption: Common fragmentation patterns for Boc-protected amines in ESI-MS.

Experimental Protocol: ESI-MS Sample Preparation
  • Solvent System: Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation. Avoid trifluoroacetic acid (TFA), as it can cause premature deprotection of the Boc group.[13]

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected [M+H]⁺ ion. If fragmentation is desired, perform MS/MS analysis on the parent ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of the key carbamate functional group.

  • Expertise & Causality: The most telling feature in the IR spectrum of a Boc-protected quinoline is the strong carbonyl (C=O) stretching vibration of the carbamate group. This peak is typically found in the range of 1680-1720 cm⁻¹.[15][16] Its presence is a clear indicator of the Boc group. Other important signals include:

    • C-O Stretches: Associated with the carbamate, appearing around 1250 cm⁻¹ and 1160 cm⁻¹.[17]

    • Aromatic C=C Stretches: From the quinoline ring, visible in the 1620-1450 cm⁻¹ region.[17][18]

    • Aromatic C-H Stretches: Above 3000 cm⁻¹.

    • Aliphatic C-H Stretches: From the tert-butyl group, just below 3000 cm⁻¹.

The disappearance of any N-H stretching bands (typically ~3300-3500 cm⁻¹) that might have been present in the parent aminoquinoline serves as corroborating evidence of successful protection.

Table 3: Characteristic FT-IR Absorption Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Carbamate C=OStretch1680 - 1720Strong, Sharp
Carbamate C-OStretch1250 & 1160Strong
Aromatic C=CStretch1620 - 1450Medium to Strong
Aromatic C-HStretch> 3000Medium
Aliphatic C-HStretch< 3000Medium

UV-Vis Spectroscopy: Assessing Electronic Properties

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule.

  • Expertise & Causality: The quinoline core possesses a rich π-electron system and exhibits characteristic UV absorption bands, typically corresponding to π-π* transitions.[19][20][21] The Boc group itself is not a chromophore and does not participate in the conjugated system. Therefore, its addition to a quinoline nitrogen typically causes only minor shifts (slight bathochromic or hypsochromic effects) in the absorption maxima compared to the parent aminoquinoline.[20] The primary utility of UV-Vis in this context is to confirm the integrity of the quinoline aromatic system and to be used quantitatively (e.g., for concentration determination using the Beer-Lambert law) once a reference spectrum is established. Changes in the solvent or pH can significantly alter the spectrum.[22]

Conclusion: An Integrated, Self-Validating Approach

The robust characterization of Boc-protected quinolines relies not on a single technique, but on the synergistic and self-validating data obtained from a suite of spectroscopic methods. NMR provides the definitive structural map, MS confirms the molecular weight and reveals lability, FT-IR rapidly identifies the critical carbamate functional group, and UV-Vis probes the electronic integrity of the quinoline core. By integrating the insights from each of these analyses, researchers and drug development professionals can proceed with confidence in the identity, purity, and stability of their intermediates, ensuring the integrity of the synthetic pathway toward novel therapeutics.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-(Boc-amino)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-(Boc-amino)quinoline-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. Understanding the NMR characteristics of this compound is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives. This document offers a detailed interpretation of the spectral data, a standard experimental protocol for data acquisition, and insights into the structural features influencing the observed chemical shifts.

Introduction to 7-(Boc-amino)quinoline-3-carboxylic Acid and NMR Spectroscopy

7-(Boc-amino)quinoline-3-carboxylic acid is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The quinoline scaffold is a common motif in pharmacologically active compounds, and the presence of a Boc-protected amine at the 7-position and a carboxylic acid at the 3-position allows for diverse chemical modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals details about the carbon framework. For a molecule like 7-(Boc-amino)quinoline-3-carboxylic acid, NMR is essential to confirm its identity and purity.

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the atoms of 7-(Boc-amino)quinoline-3-carboxylic acid are numbered as follows:

G cluster_quinoline Quinoline Core cluster_boc Boc Group cluster_acid Carboxylic Acid C7 C7 C6 C6 C7->C6 N7 N(7) C7->N7 C5 C5 C6->C5 C10 C10 C5->C10 C4 C4 C10->C4 C3 C3 C4->C3 C2 C2 C3->C2 C13 C13 C3->C13 C(13) N1 N1 C2->N1 C9 C9 N1->C9 C9->C10 C8 C8 C9->C8 C8->C7 C11 C(11) N7->C11 O1 O C11->O1 O2 O C11->O2 C12 C(12) O2->C12 CH3_a CH3 C12->CH3_a CH3_b CH3 C12->CH3_b CH3_c CH3 C12->CH3_c O3 O3 C13->O3 O O4H O4H C13->O4H OH

Caption: Molecular structure of 7-(Boc-amino)quinoline-3-carboxylic acid with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of 7-(Boc-amino)quinoline-3-carboxylic acid is characterized by distinct signals for the aromatic protons of the quinoline ring, the Boc protecting group, and the carboxylic acid proton. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Proton AssignmentMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2Singlet~9.2 - 9.4-
H-4Singlet~8.8 - 9.0-
H-5Doublet~8.1 - 8.3~8.5 - 9.0
H-6Doublet of doublets~7.8 - 8.0~8.5 - 9.0, ~2.0 - 2.5
H-8Doublet~8.4 - 8.6~2.0 - 2.5
NHSinglet~9.8 - 10.2-
COOHSinglet (broad)~13.0 - 14.0-
C(CH₃)₃Singlet~1.5 - 1.6-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

  • Quinoline Ring Protons: The protons on the quinoline ring appear in the aromatic region (δ 7.5-9.5 ppm).

    • H-2 and H-4: These protons are the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylic acid group, respectively. They typically appear as sharp singlets.

    • H-5, H-6, and H-8: These protons on the carbocyclic ring exhibit characteristic splitting patterns. H-5 appears as a doublet due to coupling with H-6. H-6 shows as a doublet of doublets from coupling to both H-5 and H-8. H-8 appears as a doublet due to meta-coupling with H-6.

  • Amine and Carboxylic Acid Protons:

    • NH Proton: The proton of the Boc-protected amine gives a singlet in the downfield region, indicating its amide-like character.

    • COOH Proton: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very low field, which will exchange with D₂O.

  • Boc Group Protons: The nine equivalent protons of the tert-butyl group give a sharp, intense singlet in the upfield region.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following table outlines the expected chemical shifts for each carbon atom.

Carbon AssignmentChemical Shift (δ, ppm)
C-2~150 - 152
C-3~125 - 127
C-4~138 - 140
C-4a~148 - 150
C-5~128 - 130
C-6~118 - 120
C-7~140 - 142
C-8~110 - 112
C-8a~128 - 130
C=O (Boc)~152 - 154
C=O (Acid)~166 - 168
C(CH₃)₃~80 - 82
C(CH₃)₃~28 - 29

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

  • Quinoline Ring Carbons: The chemical shifts of the quinoline carbons are spread over a wide range. The carbons attached to nitrogen (C-2 and C-8a) and the carbon bearing the carboxylic acid (C-3) are readily identifiable.

  • Carbonyl Carbons: Two distinct signals are observed for the carbonyl carbons. The carboxylic acid carbonyl (C=O) appears at a lower field compared to the carbamate carbonyl of the Boc group.

  • Boc Group Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group have characteristic chemical shifts.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 7-(Boc-amino)quinoline-3-carboxylic acid.

1. Sample Preparation: a. Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice due to the compound's polarity and the ability to observe exchangeable protons. c. Ensure the sample is fully dissolved; sonication may be used if necessary.

2. Instrument Setup and Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Tune and shim the probe to ensure optimal magnetic field homogeneity. c. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio. d. For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the spectrum and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

G cluster_workflow NMR Data Acquisition Workflow Sample_Prep Sample Preparation Instrument_Setup Instrument Setup Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis

Caption: A typical workflow for acquiring and analyzing NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of 7-(Boc-amino)quinoline-3-carboxylic acid provide a detailed fingerprint of its molecular structure. Accurate interpretation of these spectra is fundamental for chemists working with this compound. The data and protocols presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

Unlocking the Therapeutic Potential of Quinoline-3-Carboxylic Acid Derivatives: A Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a foundational building block for a multitude of potent therapeutic agents.[1][2] Its inherent structural rigidity, combined with the electronic properties of the fused heterocyclic ring system and the versatile reactivity of the carboxylic acid group, allows for the development of compounds with diverse biological activities. These derivatives have demonstrated significant promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4][5] This guide provides an in-depth exploration of the most promising therapeutic targets for quinoline-3-carboxylic acid derivatives, focusing on the underlying mechanisms of action and the experimental workflows required for their validation.

Chapter 1: Targeting Excitatory Amino Acid Receptors in Neurological Disorders

Overstimulation of excitatory amino acid (EAA) receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, is a key pathological mechanism in a range of neurological and psychiatric conditions.[6][7] This phenomenon, known as excitotoxicity, leads to neuronal damage and is implicated in stroke, epilepsy, and neurodegenerative diseases.[8] Quinoline-3-carboxylic acid derivatives, most notably kynurenic acid (KYNA), an endogenous metabolite of tryptophan, serve as foundational templates for potent EAA receptor antagonists.[9][10][11]

The NMDA Receptor Glycine Site: A Key Modulatory Target

The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[7] KYNA acts as a non-competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[7][11] By blocking this site, KYNA and its derivatives can effectively dampen NMDA receptor activity, offering a powerful neuroprotective mechanism.[6] This has spurred the development of numerous synthetic analogues with improved potency, selectivity, and pharmacokinetic profiles for treating conditions where excitotoxicity is a factor.[6][8][9]

AMPA Receptor Antagonism: Modulating Fast Synaptic Transmission

AMPA receptors mediate the majority of fast excitatory neurotransmission in the central nervous system.[12] While essential for learning and memory, their over-activation can also contribute to excitotoxic cell death.[13] Certain decahydroisoquinoline-3-carboxylic acids, which are structurally related to the quinoline core, have been identified as potent and selective AMPA receptor antagonists.[13][14] These compounds compete with glutamate for binding and can prevent the excessive neuronal depolarization associated with pathological conditions.

Experimental Validation Workflow: Identifying and Characterizing EAA Receptor Antagonists

Validating the activity of novel quinoline derivatives at EAA receptors requires a multi-step approach combining binding affinity and functional assays.

Workflow for EAA Receptor Antagonist Validation

G cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Antagonism a Radioligand Binding Assay b Select Radioligands: - [3H]CGS19755 (NMDA) - [3H]AMPA (AMPA) - [3H]Kainic Acid (Kainate) a->b c Incubate cortical tissue with radioligand & test compound b->c d Measure displacement of radioligand to determine IC50 c->d e Electrophysiology Assay (e.g., Cortical Wedge Prep) d->e Proceed with potent binders f Prepare rat cortical wedges e->f g Induce depolarization with agonists (NMDA, AMPA) f->g h Apply test compound and measure inhibition of depolarization g->h i Calculate functional IC50 h->i

Caption: Workflow for validating EAA receptor antagonists.

Protocol 1: Radioligand Binding Assay

  • Tissue Preparation: Homogenize rat cortical tissue in a suitable buffer.

  • Radioligand Selection: Use radioligands selective for the target receptors, such as [³H]CGS 19755 for the NMDA receptor and [³H]AMPA for the AMPA receptor.[8][14]

  • Incubation: Incubate the tissue homogenate with the radioligand and varying concentrations of the test quinoline-3-carboxylic acid derivative.

  • Separation: Separate bound from free radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Protocol 2: Cortical Wedge Electrophysiology

  • Preparation: Prepare cortical wedges from rat brains and maintain them in artificial cerebrospinal fluid.[8]

  • Depolarization: Induce depolarization by applying specific agonists like NMDA or AMPA.

  • Antagonist Application: Apply the test compound at various concentrations prior to the agonist.

  • Measurement: Record the electrical response and measure the extent to which the test compound inhibits the agonist-induced depolarization.

  • Analysis: Determine the IC50 value for functional antagonism.[8]

Compound ClassTargetExample IC50 ValuesReference
Decahydroisoquinoline-3-carboxylic acidsNMDA Receptor55 nM ([³H]CGS19755 binding)[8]
Decahydroisoquinoline-3-carboxylic acidsAMPA ReceptorPotent and selective antagonism demonstrated[14]
Kynurenic Acid DerivativesNMDA Receptor (Glycine Site)Micromolar to nanomolar range[6][15]

Chapter 2: Inhibition of Viral Entry and Replication (Anti-HIV)

The quinoline scaffold is a cornerstone in the development of anti-HIV agents, targeting critical viral proteins and host-cell co-receptors.[3][16] Derivatives of quinoline-3-carboxylic acid have been successfully developed into potent inhibitors of HIV-1 integrase and the CXCR4 receptor.

CXCR4 Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, in addition to its normal physiological roles, acts as a major co-receptor for T-cell tropic (X4) strains of HIV-1 to enter host cells.[17][18] Antagonizing this receptor blocks the virus's entry pathway. Several aminoquinoline derivatives have been identified as potent CXCR4 antagonists, demonstrating excellent binding affinity and the ability to inhibit the CXCL12/CXCR4 signaling pathway, which is crucial for viral entry and cancer metastasis.[17][18][19]

HIV-1 Integrase Inhibition

HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[20][21] Quinoline-3-carboxylic acid derivatives have emerged as a key class of IN inhibitors.[16] They function through two primary mechanisms:

  • Active Site Inhibition: Many derivatives function as diketo acid isosteres, chelating essential metal ions (typically Mg²⁺) in the enzyme's active site, thereby blocking its catalytic activity, specifically the strand transfer step.[20]

  • Allosteric Inhibition: A newer class, known as Allosteric IN Inhibitors (ALLINIs), binds to the IN dimer interface at the binding site for the host protein LEDGF/p75.[22] This binding induces an aberrant hyper-multimerization of IN, leading to a potent block of viral replication during the late stages of the viral life cycle.[22]

HIV-1 Integrase Inhibition Mechanisms

G cluster_0 Active Site Inhibition cluster_1 Allosteric Inhibition (ALLINI) a Quinoline-3-carboxylic acid derivative b HIV-1 Integrase Active Site a->b c Chelates Mg2+ ions b->c d Blocks Strand Transfer c->d e Replication Inhibited d->e f Quinoline-based ALLINI g Binds to IN Dimer Interface (LEDGF/p75 pocket) f->g h Induces IN Hyper-multimerization g->h i Inhibits viral maturation (late stage) h->i j Replication Inhibited i->j

Caption: Two distinct mechanisms of HIV-1 integrase inhibition.

Experimental Validation Workflow

Protocol 3: CXCR4 Functional Assay (Calcium Flux)

  • Cell Line: Use a cell line engineered to express CXCR4, such as Chem-1 cells.[19]

  • Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Treatment: Incubate the cells with various concentrations of the test antagonist.

  • Stimulation: Stimulate the cells with the natural ligand, CXCL12.

  • Measurement: Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or flow cytometry.

  • Analysis: Potent antagonists will inhibit the CXCL12-induced calcium flux. Calculate the IC50 for this inhibition.[17]

Protocol 4: HIV-1 Integrase Strand Transfer Assay

  • Reagents: Use recombinant HIV-1 integrase and oligonucleotide substrates mimicking the viral DNA ends.

  • Reaction: Set up a reaction mixture containing the enzyme, DNA substrates, and the test inhibitor at various concentrations in a buffer containing the necessary cofactors (e.g., Mg²⁺).

  • Incubation: Allow the strand transfer reaction to proceed at 37°C.

  • Detection: The products of the strand transfer reaction can be detected using various methods, such as gel electrophoresis or fluorescence resonance energy transfer (FRET)-based assays.[22]

  • Analysis: Quantify the amount of product formed and determine the IC50 of the inhibitor.[20]

Compound ClassTargetExample IC50 ValuesReference
Aminoquinoline DerivativesCXCR4 Receptor57 nM (binding), 0.24 nM (Ca²⁺ flux)[17]
Dihydroquinoline-3-carboxylic acidsHIV-1 Integrase0.9 µM (strand transfer)[20]
Quinoline-based ALLINIsHIV-1 Integrase28 nM (3'-processing)[22]

Chapter 3: Antiproliferative Strategies in Oncology

The quinoline core is prevalent in numerous anticancer agents, and quinoline-3-carboxylic acid derivatives are no exception.[23] They exert their antiproliferative effects through diverse mechanisms, including direct DNA interaction and inhibition of key signaling proteins.[3][24] A significant advantage of some derivatives is their enhanced selectivity for cancer cells, which can be attributed to the acidic tumor microenvironment that favors the uptake of the unionized form of the carboxylic acid.[24][25]

DNA Minor Groove Binding

Some 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been shown to act as DNA minor groove-binding agents.[26] By inserting into the minor groove of the DNA double helix, these molecules can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This mechanism is often validated through in silico docking studies and fluorescence-based cell imaging.[26]

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and contributes to cell growth, proliferation, and suppression of apoptosis.[27] It is therefore considered a valuable target for cancer therapy. A variety of 3-quinoline carboxylic acid derivatives have been synthesized and shown to inhibit CK2 with IC50 values in the submicromolar to low micromolar range.[27][28] Molecular modeling suggests these compounds bind within the ATP-binding site of the enzyme, with hydrophobic interactions playing a key role in their inhibitory activity.[28]

Sirtuin 3 (SIRT3) Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases involved in various cellular processes, including metabolism and stress response. SIRT3, a mitochondrial sirtuin, has emerged as a target in certain cancers, such as MLL-rearranged leukemia. Recently, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were discovered as potent and selective SIRT3 inhibitors, inducing cell cycle arrest and differentiation in leukemic cell lines.[29]

Experimental Validation Workflow

Protocol 5: In Vitro Antiproliferative Assay (Sulforhodamine B - SRB)

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) in 96-well plates and allow them to attach overnight.[3][25]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B, a dye that binds to cellular proteins.

  • Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Measurement: Read the absorbance at ~510 nm using a plate reader. The absorbance is proportional to the cell mass.

  • Analysis: Calculate the IC50 value, representing the concentration that causes 50% inhibition of cell growth.[4]

Protocol 6: Kinase Inhibition Assay (e.g., for CK2)

  • Reaction Setup: In a microplate, combine recombinant human CK2 enzyme, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or detected via fluorescence).

  • Inhibitor Addition: Add the quinoline-3-carboxylic acid derivative at various concentrations.

  • Incubation: Allow the kinase reaction to proceed at 30°C.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by capturing the peptide on a filter and measuring radioactivity or by using fluorescence-based detection kits.

  • Analysis: Determine the IC50 of the compound for kinase inhibition.[27]

Conclusion and Future Perspectives

The quinoline-3-carboxylic acid scaffold is a remarkably versatile platform for drug discovery. Its derivatives have been successfully optimized to interact with a wide range of therapeutic targets, from ion channels in the brain to essential viral enzymes and key proteins in cancer signaling pathways. The key to future success lies in leveraging structure-activity relationships and mechanistic insights to design next-generation compounds with enhanced potency, selectivity, and improved drug-like properties. As our understanding of the molecular basis of disease deepens, the rational design of novel quinoline-3-carboxylic acid derivatives will undoubtedly continue to yield promising new therapeutic candidates for some of the most challenging medical conditions.

References

Introduction: The Quinoline Nucleus and the Rise of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 7-Aminoquinoline-3-Carboxylic Acid Scaffold: A Versatile Core in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone of medicinal chemistry. Its rigid structure and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged scaffold," a molecular framework that can be selectively modified to interact with a wide array of biological targets. Within this distinguished family, the 7-aminoquinoline-3-carboxylic acid moiety has emerged as a particularly compelling starting point for the design of novel therapeutic agents. Its unique substitution pattern, featuring a basic amino group at the 7-position and an acidic carboxylic acid at the 3-position, imparts a desirable physicochemical profile and offers versatile handles for synthetic elaboration.

This guide provides a comprehensive technical overview of the 7-aminoquinoline-3-carboxylic acid scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, explore its diverse biological activities, and elucidate the structure-activity relationships that govern its therapeutic potential. Furthermore, we will present detailed experimental protocols and conceptual diagrams to empower researchers in their quest to harness the power of this remarkable scaffold.

Synthesis and Physicochemical Properties: Crafting the Core

The construction of the 7-aminoquinoline-3-carboxylic acid core is a critical first step in any drug discovery program centered on this scaffold. The Gould-Jacobs reaction is a classical and highly effective method for its synthesis. This reaction involves the condensation of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate (EMME) derivative, followed by a thermal cyclization and subsequent saponification.

General Synthetic Protocol: The Gould-Jacobs Approach
  • Condensation: 3-Amino-4-methoxybenzoic acid (1 eq.) is reacted with diethyl (ethoxymethylene)malonate (1.1 eq.) in a suitable high-boiling solvent such as diphenyl ether. The mixture is heated to approximately 140-150 °C for 2-3 hours. This step results in the formation of the intermediate diethyl 2-(((3-carboxy-4-methoxyphenyl)amino)methylene)malonate.

  • Cyclization: The reaction temperature is then elevated to 240-250 °C to induce thermal cyclization. This intramolecular Friedel-Crafts-type reaction leads to the formation of the quinoline ring system. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Saponification: After cooling, the reaction mixture is treated with a strong base, such as aqueous sodium hydroxide (e.g., 4M NaOH), and heated to reflux to hydrolyze the ester groups to the corresponding carboxylic acid.

  • Purification: The reaction mixture is cooled and acidified with a mineral acid (e.g., concentrated HCl) to precipitate the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the 7-aminoquinoline-3-carboxylic acid.

Diagram: Generalized Gould-Jacobs Synthesis of 7-Aminoquinoline-3-Carboxylic Acid

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products A 3-Amino-4-methoxybenzoic acid C Condensation (140-150 °C) A->C B Diethyl (ethoxymethylene)malonate B->C G Intermediate C->G Formation of enamine intermediate D Thermal Cyclization (240-250 °C) H Quinoline Ester D->H Formation of quinoline ring E Saponification (NaOH, Reflux) F Acidification & Purification E->F I 7-Aminoquinoline-3-carboxylic acid F->I G->D H->E

Caption: A flowchart illustrating the key stages of the Gould-Jacobs reaction for the synthesis of the 7-aminoquinoline-3-carboxylic acid scaffold.

Biological Activities and Therapeutic Potential: A Scaffold of Many Talents

The 7-aminoquinoline-3-carboxylic acid scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive starting point for the development of novel therapeutics.

Anticancer Activity

Derivatives of 7-aminoquinoline-3-carboxylic acid have shown promising anticancer activity through various mechanisms of action. One notable area of investigation is their ability to act as inhibitors of key signaling pathways implicated in cancer progression. For instance, certain derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are frequently overexpressed or mutated in various cancers.

Diagram: Simplified Representation of RTK Inhibition by a 7-Aminoquinoline-3-Carboxylic Acid Derivative

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Extracellular Domain Transmembrane Domain Intracellular Kinase Domain P P RTK:p3->P Autophosphorylation Drug 7-Aminoquinoline-3-carboxylic acid derivative Drug->RTK:p3 Inhibition ATP ATP ATP->RTK:p3 Binds to active site Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A diagram illustrating the inhibition of receptor tyrosine kinase (RTK) signaling by a 7-aminoquinoline-3-carboxylic acid derivative, preventing downstream cell proliferation.

Antimicrobial Activity

The quinoline core is famously present in several antimalarial drugs, and the 7-aminoquinoline-3-carboxylic acid scaffold is no exception to its antimicrobial potential. Researchers have explored its utility in developing novel antibacterial and antifungal agents. The mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The carboxylic acid and amino groups can be readily functionalized to optimize interactions with microbial targets and to fine-tune pharmacokinetic properties.

Fluorescent Chemosensors

An intriguing application of the 7-aminoquinoline-3-carboxylic acid scaffold lies in the development of fluorescent chemosensors. The inherent fluorescence of the quinoline ring can be modulated by the presence of specific analytes. For example, derivatives of this scaffold have been designed to selectively bind to metal ions, leading to a detectable change in their fluorescence emission. This "turn-on" or "turn-off" fluorescent response allows for the sensitive and selective detection of the target analyte. One study has reported the use of a 7-aminoquinoline-3-carboxylic acid derivative as a fluorescent chemosensor for the detection of Zn2+ ions.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of potent and selective drug candidates from the 7-aminoquinoline-3-carboxylic acid scaffold relies heavily on a thorough understanding of its structure-activity relationships (SAR). The following table summarizes key SAR insights gleaned from various studies.

Position of ModificationType of ModificationImpact on Biological Activity
3-Carboxylic Acid Esterification, AmidationModulates solubility, cell permeability, and target engagement. Amide derivatives have shown potent anticancer activity.
7-Amino Group Acylation, SulfonylationCan enhance target binding affinity and influence pharmacokinetic properties. Often crucial for hydrogen bonding interactions.
Quinoline Ring Substitution at positions 2, 4, 5, 6, 8Introduction of small alkyl or halogen substituents can modulate lipophilicity and electronic properties, impacting potency and selectivity.

Future Perspectives and Conclusion

The 7-aminoquinoline-3-carboxylic acid scaffold continues to be a fertile ground for drug discovery and development. Its synthetic accessibility, coupled with its proven track record across a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. Future research efforts are likely to focus on:

  • Combinatorial Chemistry: The use of high-throughput synthesis to generate large libraries of derivatives for screening against a wide array of biological targets.

  • Fragment-Based Drug Design: The use of the 7-aminoquinoline-3-carboxylic acid core as a starting fragment for the development of highly potent and selective inhibitors.

  • Drug Conjugation: The attachment of this scaffold to other pharmacophores or targeting moieties to create multi-target drugs or to enhance drug delivery to specific tissues.

Methodological & Application

Synthesis protocol for 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Synthesis Protocol for 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

This compound is a valuable bifunctional building block in medicinal chemistry and drug discovery. The quinoline-3-carboxylic acid moiety is a key pharmacophore found in various bioactive compounds, while the Boc-protected amine at the 7-position provides a versatile handle for further synthetic elaboration, such as amide bond formation or other coupling reactions. This document provides a detailed, three-step synthesis protocol, grounded in established chemical principles, designed to guide researchers in the efficient and reliable production of this target molecule.

Our synthetic strategy is designed for robustness and scalability, beginning with the construction of the quinoline core, followed by functional group manipulation to install the protected amine. The causality behind each procedural choice is explained to provide a deeper understanding of the reaction mechanics and ensure successful replication.

The overall synthetic workflow is as follows:

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amine Protection A 3-Nitroaniline B Doebner Reaction A->B Pyruvic Acid, Formaldehyde, Acid Catalyst C 7-Nitroquinoline-3-carboxylic acid B->C D 7-Nitroquinoline-3-carboxylic acid E Catalytic Transfer Hydrogenation D->E Pd/C, Ammonium Formate F 7-Aminoquinoline-3-carboxylic acid E->F G 7-Aminoquinoline-3-carboxylic acid H Boc Protection G->H Boc₂O, Base I 7-((tert-Butoxycarbonyl)amino)quinoline- 3-carboxylic acid H->I

Caption: Overall 3-step synthetic workflow.

Part 1: Synthesis of 7-Nitroquinoline-3-carboxylic acid (3)

The construction of the quinoline ring system is achieved via a variation of the classic Doebner reaction. This acid-catalyzed condensation reaction involves an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1] By adapting the conditions, we can synthesize the desired 3-carboxylic acid isomer starting from 3-nitroaniline. The nitro group serves as a precursor to the target amine functionality.

Reaction Scheme: Step 1

G cluster_reactants cluster_product r1 3-Nitroaniline (1) p1 7-Nitroquinoline-3-carboxylic acid (3) r1->p1 HCl, Ethanol Reflux plus1 + plus1->p1 HCl, Ethanol Reflux r2 Pyruvic Acid + Formaldehyde r2->p1 HCl, Ethanol Reflux

Caption: Doebner-type synthesis of the quinoline core.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
3-Nitroaniline (1)138.1213.8 g100
Pyruvic Acid88.069.7 g (7.8 mL)110
Formaldehyde (37% in H₂O)30.039.0 mL~110
Ethanol46.07200 mL-
Conc. Hydrochloric Acid36.4610 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitroaniline (13.8 g, 100 mmol) and ethanol (200 mL). Stir until the aniline is mostly dissolved.

  • Carefully add pyruvic acid (7.8 mL, 110 mmol) followed by formaldehyde solution (9.0 mL, ~110 mmol) to the mixture.

  • Slowly add concentrated hydrochloric acid (10 mL) to the stirred suspension. The mixture will warm up and may change color.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • After completion, allow the mixture to cool to room temperature. A solid precipitate of the product should form.

  • Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 50 mL) and then cold water (2 x 50 mL) to remove residual acid and unreacted starting materials.

  • Dry the collected solid in a vacuum oven at 60°C to a constant weight to yield crude 7-nitroquinoline-3-carboxylic acid (3). The product can be used in the next step without further purification or recrystallized from an ethanol/water mixture if higher purity is required.

Causality and Scientific Integrity: The Doebner-von Miller reaction and its variants are robust methods for quinoline synthesis, proceeding through an acid-catalyzed cascade of conjugate addition, cyclization, and oxidation.[2][3] Using 3-nitroaniline directs the cyclization to form the 7-substituted quinoline product. Hydrochloric acid serves as the necessary catalyst for the condensation and cyclization steps.[1]

Part 2: Synthesis of 7-Aminoquinoline-3-carboxylic acid (4)

The conversion of the nitro group to an amine is a critical step. Catalytic transfer hydrogenation is an exceptionally effective and safe method for this transformation. It uses a stable, solid hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst, avoiding the need for high-pressure hydrogen gas.[4] This method is well-documented for its high chemoselectivity, efficiently reducing aromatic nitro groups without affecting other reducible functionalities like carboxylic acids.[4]

Reaction Scheme: Step 2

G r1 7-Nitroquinoline-3-carboxylic acid (3) p1 7-Aminoquinoline-3-carboxylic acid (4) r1->p1 Pd/C (10 mol%), Ammonium Formate, Methanol, Reflux G r1 7-Aminoquinoline-3-carboxylic acid (4) p1 7-((tert-Butoxycarbonyl)amino)quinoline- 3-carboxylic acid (5) r1->p1 NaHCO₃, Dioxane/H₂O, Room Temperature plus + plus->p1 NaHCO₃, Dioxane/H₂O, Room Temperature r2 Di-tert-butyl dicarbonate (Boc₂O) r2->p1 NaHCO₃, Dioxane/H₂O, Room Temperature

References

Application Note: Strategies for Robust Amide Bond Formation Using 7-(Boc-amino)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and ability to engage in various intermolecular interactions make it an attractive framework for designing enzyme inhibitors and receptor modulators. 7-(Boc-amino)quinoline-3-carboxylic acid is a particularly valuable synthetic intermediate, offering a handle for peptide extension or functionalization via its carboxylic acid group, while the Boc-protected amine at the 7-position allows for future diversification.

This guide provides a detailed examination of the critical parameters for successfully coupling this building block with primary and secondary amines to form a stable amide bond. We will delve into the mechanistic rationale behind reagent selection and provide a robust, field-tested protocol for synthesis, purification, and characterization.

Mechanistic Insight: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, requiring high temperatures that are incompatible with complex molecules. Therefore, the reaction necessitates the use of a "coupling agent" to convert the carboxylic acid's hydroxyl group into a better leaving group. This process transforms the acid into a highly reactive acylating agent, which is then susceptible to nucleophilic attack by the amine.

Two primary classes of coupling reagents are commonly employed:

  • Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, this intermediate can rearrange into a stable N-acylurea byproduct, halting the reaction and complicating purification. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used to trap the O-acylisourea, forming an activated ester that is more stable and less prone to side reactions.

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are considered the gold standard for difficult couplings. They operate via a similar mechanism, forming a highly reactive activated ester. HATU is particularly effective as it incorporates a HOAt moiety within its structure, leading to rapid and efficient acyl transfer with a lower risk of racemization for chiral substrates.

For a sterically unhindered and electronically neutral substrate like 7-(Boc-amino)quinoline-3-carboxylic acid, several coupling systems can be effective. The choice often depends on the nature of the amine coupling partner and the desired balance of cost, efficiency, and reaction purity.

Experimental Workflow and Protocol

The overall process involves the activation of the carboxylic acid, coupling with the amine, and subsequent purification of the desired amide product.

G A 1. Reagent Preparation - Dissolve 7-(Boc-amino)quinoline-3-carboxylic acid - Add amine coupling partner - Add base (e.g., DIPEA) B 2. Carboxylic Acid Activation - Add coupling reagent (e.g., HATU) - Stir at 0 °C to RT A->B Sequential Addition C 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) - or LC-MS B->C Reaction Progress D 4. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with brine C->D Upon Completion E 5. Purification - Column Chromatography (Silica Gel) D->E Crude Product F 6. Product Characterization - ¹H NMR, ¹³C NMR - High-Resolution Mass Spectrometry (HRMS) E->F Purified Amide

Figure 1. General experimental workflow for amide coupling.

Materials and Reagents
ReagentPurposeSupplier ExamplePurity
7-(Boc-amino)quinoline-3-carboxylic acidStarting MaterialSigma-Aldrich≥97%
BenzylamineAmine Coupling Partner (Example)Sigma-Aldrich≥99%
HATUCoupling ReagentCombi-Blocks≥98%
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic organic baseSigma-Aldrich≥99.5%
N,N-Dimethylformamide (DMF)Anhydrous SolventSigma-AldrichAnhydrous, ≥99.8%
Dichloromethane (DCM)Extraction SolventFisher ScientificACS Grade
Ethyl Acetate (EtOAc)Extraction & Chromatography SolventFisher ScientificACS Grade
HexanesChromatography SolventFisher ScientificACS Grade
Saturated aq. NH₄ClQuenching Agent--
BrineWashing Agent--
Detailed Step-by-Step Protocol

This protocol describes the coupling of 7-(Boc-amino)quinoline-3-carboxylic acid with benzylamine as a representative example.

  • Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-(Boc-amino)quinoline-3-carboxylic acid (1.0 eq, e.g., 302 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DMF (10 mL).

  • Addition of Amine and Base: Add benzylamine (1.05 eq, 113 mg, 1.05 mmol) to the solution, followed by the addition of DIPEA (2.5 eq, 323 mg, 435 µL, 2.5 mmol). The base is crucial to neutralize the hexafluorophosphate salt of HATU and the proton released during the reaction.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C. This helps to control the initial exothermic reaction upon addition of the coupling reagent and minimizes potential side reactions.

  • Activation and Coupling: Slowly add HATU (1.1 eq, 418 mg, 1.1 mmol) to the cooled solution. A color change to yellow is often observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes) or LC-MS until the starting carboxylic acid is fully consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl (30 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to elute the product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity, purity, and structure. The expected product is tert-butyl (3-(benzylcarbamoyl)quinolin-7-yl)carbamate.

Reagent Selection and Rationale

The choice of reagents can significantly impact yield, purity, and cost.

ComponentRecommended ChoiceRationale & Alternatives
Coupling Agent HATU High efficiency, low racemization risk, and fast reaction times make it ideal. Alternatives: HBTU (slightly less reactive), EDC/HOBt (more economical but may require longer reaction times and risk N-acylurea formation).
Base DIPEA A bulky, non-nucleophilic base that effectively scavenges protons without competing with the primary amine as a nucleophile. Alternatives: Triethylamine (TEA), 2,6-Lutidine. Avoid nucleophilic bases like pyridine.
Solvent DMF A polar aprotic solvent that provides excellent solubility for the starting materials and reagents. Alternatives: Dichloromethane (DCM) or Acetonitrile (MeCN) can be used, especially if the starting materials are sufficiently soluble.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Product Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poor quality amine.1. Use fresh, high-purity HATU stored under inert gas.2. Ensure at least 2.0 equivalents of DIPEA are used.3. Purify the amine if necessary.
Incomplete Reaction 1. Sterically hindered amine.2. Insufficient reaction time or temperature.1. Increase reaction temperature to 40-50 °C.2. Allow the reaction to run longer (up to 24 hours).3. Consider a more potent coupling agent like COMU.
Difficult Purification 1. Formation of N-acylurea byproduct (if using EDC).2. Excess reagents.1. If using EDC, ensure HOBt is included. The urea byproduct is often difficult to remove via chromatography.2. Ensure stoichiometry is correct; avoid large excesses of the amine or coupling agent.

Conclusion

7-(Boc-amino)quinoline-3-carboxylic acid is a versatile building block for constructing complex molecules. The protocol detailed herein, utilizing HATU as the coupling agent, provides a reliable and high-yielding method for the synthesis of its corresponding amides. Careful selection of reagents and diligent monitoring are key to achieving a successful outcome. The principles and troubleshooting guide provided should serve as a valuable resource for researchers in drug discovery and synthetic chemistry.

Application Note: Mild and Selective N-Boc Deprotection Strategies for Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Challenge in Amine Deprotection

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities. In the multi-step synthesis of these complex molecules, the protection of amine functionalities is essential. The tert-butoxycarbonyl (Boc) group is arguably the most utilized protecting group for amines, prized for its stability in various reaction conditions, including basic hydrolysis and hydrogenolysis.[1][2]

However, the deprotection of N-Boc groups on quinoline derivatives presents a significant challenge. Standard deprotection protocols often rely on strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl).[3][4] The quinoline nucleus, being an electron-rich aromatic system, is susceptible to side reactions under harsh acidic conditions. Furthermore, complex quinoline derivatives often bear other acid-labile functional groups (e.g., esters, acetals) that may not survive these standard procedures.[1] This necessitates the development and application of milder deprotection methods that ensure the integrity of the target molecule.

This guide provides a detailed overview of field-proven, mild methodologies for the selective removal of the N-Boc group from quinoline derivatives, focusing on the underlying principles, practical protocols, and selection criteria.

Strategic Selection of a Mild Deprotection Method

Choosing the appropriate deprotection method is critical and depends on the overall functionality of the quinoline substrate. A logical workflow can guide the researcher to the most suitable conditions, minimizing side reactions and maximizing yield.

G start Start: N-Boc Quinoline Substrate q1 Does the substrate contain other acid-sensitive groups (e.g., t-butyl esters, acetals)? start->q1 method_non_acidic PRIORITIZE NON-ACIDIC METHODS - Thermal Deprotection - Oxalyl Chloride/MeOH q1->method_non_acidic  Yes   q2 Is the quinoline ring highly electron-rich or prone to polymerization? q1->q2  No   end_choice Proceed to Protocol method_non_acidic->end_choice method_mild_acid MILDLY ACIDIC METHODS ARE FEASIBLE - Lewis Acids (ZnBr2) - Dilute Protic Acids (pTSA, H3PO4) lewis_acid Lewis Acid (ZnBr2) - Mild, neutral workup - Good for many substrates method_mild_acid->lewis_acid protic_acid Dilute Protic Acid - Requires careful screening - Potentially faster method_mild_acid->protic_acid q2->method_non_acidic  Yes   q2->method_mild_acid  No   lewis_acid->end_choice protic_acid->end_choice

Figure 1: Decision workflow for selecting a mild N-Boc deprotection method for quinoline derivatives.

Methodologies and Mechanistic Insights

Lewis Acid-Mediated Deprotection: The Case for Zinc Bromide

Lewis acids offer a milder alternative to strong protic acids. Instead of relying on a high concentration of protons, they function by coordinating to the carbonyl oxygen of the Boc group. This coordination polarizes the carbonyl bond, weakening the adjacent C-O bond and facilitating its cleavage. Zinc bromide (ZnBr₂) is a particularly effective reagent for this purpose.[5][6]

Causality: The key advantage of ZnBr₂ is its moderate Lewis acidity, which is sufficient to activate the Boc group without strongly protonating and potentially degrading the sensitive quinoline ring. The reaction typically proceeds in a non-polar aprotic solvent like dichloromethane (DCM) at room temperature.[5][7]

Figure 2: Simplified mechanism of ZnBr₂-mediated N-Boc deprotection.

This method is compatible with various functional groups but may also cleave other highly acid-labile groups like tert-butyl esters.

Neutral Deprotection via Acyl Chloride Activation: The Oxalyl Chloride Method

A recently reported and highly effective mild method involves the use of oxalyl chloride in methanol at room temperature.[8][9] This protocol is exceptionally gentle and has been shown to be effective for a wide range of substrates, including heterocycles, often succeeding where traditional acidic methods fail.[1]

Causality: The deprotection is not simply due to the in situ generation of HCl. Control experiments have shown that HCl in methanol is insufficient to cleave the Boc group under the same conditions.[10] The proposed mechanism involves the electrophilic character of oxalyl chloride, which activates the carbamate for cleavage.[8][11] This approach is highly valuable for substrates containing acid-labile functionalities like esters, which remain untouched.[1]

Thermal Deprotection: An Acid-Free Alternative

Thermolytic cleavage of the Boc group provides a completely acid-free deprotection strategy. This can be achieved by heating the substrate in a suitable high-boiling solvent or, more recently, using continuous flow reactors which allow for precise temperature control and short reaction times.[12][13] Solvents like 2,2,2-trifluoroethanol (TFE) or even methanol at elevated temperatures (e.g., 150-240 °C) can facilitate the reaction.[13][14]

Causality: At high temperatures, the Boc group undergoes a concerted elimination reaction, releasing isobutylene and carbon dioxide, to liberate the free amine. This method is orthogonal to any acid- or base-labile functional groups. A key advantage is the potential for selectivity; aryl N-Boc groups can often be cleaved at lower temperatures than alkyl N-Boc groups, allowing for sequential deprotection on poly-aminated molecules.[12][15]

Comparative Overview of Mild Deprotection Methods

MethodReagent(s)Typical SolventTemperatureTimeKey Advantages & Considerations
Lewis Acid ZnBr₂ (anhydrous)DCMRoom Temp.4-24 hMild conditions, neutral workup. May cleave other acid-labile groups.[5][6]
Acyl Activation Oxalyl Chloride / MeOHMethanolRoom Temp.1-4 hVery mild, rapid, tolerates acid-labile esters.[1][8]
Thermal (Flow) None (Heat)TFE, Methanol150-240 °CMinutesCompletely acid-free, allows for selective deprotection. Requires specialized equipment.[12][13]
Mild Brønsted Acid p-Toluenesulfonic AcidAcetonitrile, DioxaneRoom Temp. - 50°C2-12 hMore eco-friendly than TFA, but still requires screening for substrate compatibility.[16]

Detailed Experimental Protocols

Protocol 1: N-Boc Deprotection using Zinc Bromide

This protocol describes the deprotection of an N-Boc protected aminoquinoline using anhydrous zinc bromide in dichloromethane.

Materials:

  • N-Boc-4-aminoquinoline (1.0 eq)

  • Anhydrous Zinc Bromide (ZnBr₂) (2.0-3.0 eq)[5]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution[7]

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation A Dissolve N-Boc quinoline in anhydrous DCM under Argon B Add anhydrous ZnBr₂ (2-3 eq.) portion-wise A->B C Stir at room temperature B->C D Quench with sat. Na₂CO₃ or NaHCO₃ solution C->D Monitor by TLC/LCMS (4-24h) E Extract with DCM (3x) D->E F Wash combined organics with brine E->F G Dry (Na₂SO₄), filter, and concentrate F->G H Purify via column chromatography G->H

Figure 3: General experimental workflow for ZnBr₂-mediated N-Boc deprotection.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc quinoline derivative (e.g., 258 mg, 1.0 mmol).

  • Add anhydrous DCM (10 mL) and stir until the solid is fully dissolved.

  • Add anhydrous zinc bromide (e.g., 563 mg, 2.5 mmol, 2.5 eq) to the solution. The mixture may become a slurry.

  • Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, dilute the reaction mixture with DCM (10 mL).

  • Carefully quench the reaction by adding saturated aqueous Na₂CO₃ solution (20 mL) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired free amine.

Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol details a very mild, room-temperature deprotection suitable for highly sensitive quinoline substrates.[8][9]

Materials:

  • N-Boc-8-aminoquinoline (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Oxalyl Chloride ((COCl)₂) (3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Dissolve the N-Boc quinoline derivative (e.g., 258 mg, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask and stir.

  • Cool the solution to 0 °C in an ice bath.

  • Caution: Gas evolution. Slowly add oxalyl chloride (0.26 mL, 3.0 mmol, 3.0 eq) dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in EtOAc or DCM (20 mL) and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the chosen organic solvent (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography as needed.

Conclusion

The successful synthesis of complex quinoline derivatives hinges on the strategic use of protecting groups and, critically, their selective removal. While strong acids like TFA are the conventional choice for N-Boc deprotection, they are often incompatible with the inherent sensitivity of the quinoline nucleus and other functional groups. The mild methods presented herein—utilizing Lewis acids like ZnBr₂, neutral reagents like oxalyl chloride, or acid-free thermal conditions—provide a robust toolkit for the modern synthetic chemist. By understanding the underlying mechanisms and carefully selecting a method based on substrate compatibility, researchers can navigate the challenges of N-Boc deprotection to achieve higher yields and product purity in their synthetic campaigns.

References

Application Notes and Protocols for 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry and Beyond

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid is a valuable bifunctional synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. The quinoline core is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This particular derivative offers two key functionalities ripe for synthetic elaboration: a carboxylic acid at the 3-position, prime for amide bond formation, and a Boc-protected amine at the 7-position, which allows for subsequent deprotection and further functionalization.

The strategic placement of the amino group at the 7-position influences the electronic properties of the quinoline ring system, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final compounds. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amino functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for a staged synthetic approach.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will detail its synthesis, purification, and characterization, followed by robust protocols for its application in amide coupling reactions and subsequent Boc-deprotection to yield versatile 7-aminoquinoline-3-carboxamides.

Synthesis of this compound

The synthesis of the title compound typically begins with the commercially available 7-aminoquinoline-3-carboxylic acid. The protection of the amino group is a critical step to enable selective functionalization of the carboxylic acid moiety.

Protocol 1: Boc Protection of 7-Aminoquinoline-3-carboxylic acid

This protocol describes the protection of the 7-amino group using di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme:

Boc Protection cluster_0 Reaction 7-Aminoquinoline-3-carboxylic acid 7-Aminoquinoline- 3-carboxylic acid plus1 + 7-Aminoquinoline-3-carboxylic acid->plus1 Boc2O (Boc)₂O plus1->Boc2O arrow1 Base (e.g., NaOH or TEA) Solvent (e.g., THF/Water) Boc2O->arrow1 Product 7-((tert-Butoxycarbonyl)amino)quinoline- 3-carboxylic acid arrow1->Product

A schematic of the Boc protection reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Aminoquinoline-3-carboxylic acid≥98%Commercially available
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent gradeCommercially available
Sodium Hydroxide (NaOH)ACS reagentCommercially available
Tetrahydrofuran (THF)AnhydrousCommercially available
1 M Hydrochloric Acid (HCl)ACS reagentCommercially available
Ethyl Acetate (EtOAc)ACS reagentCommercially available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS reagentCommercially available

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 7-aminoquinoline-3-carboxylic acid (1.0 eq) in a mixture of THF and 1 M aqueous NaOH (a common ratio is 2:1 v/v) with stirring.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆): δ (ppm) ~1.5 (s, 9H, C(CH₃)₃), 7.5-8.5 (m, 5H, Ar-H), 9.0-9.2 (s, 1H, Ar-H), 10.0-10.5 (s, 1H, NH), 13.0-13.5 (br s, 1H, COOH).

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₁₅H₁₆N₂O₄.

Application in Amide Bond Formation

The carboxylic acid functionality of this compound is readily converted to an amide bond using standard peptide coupling reagents. The choice of coupling reagent can be critical to achieving high yields and minimizing side reactions.

Protocol 2: HATU-Mediated Amide Coupling with Benzylamine

This protocol details a highly efficient amide coupling using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Reaction Workflow:

Amide_Coupling_Workflow start Dissolve Starting Material and HATU in DMF add_base Add DIPEA start->add_base pre_activation Pre-activation (15-30 min) add_base->pre_activation add_amine Add Benzylamine pre_activation->add_amine reaction Stir at Room Temperature (2-4 h) add_amine->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Isolated Product: 7-((tert-Butoxycarbonyl)amino)-N-benzylquinoline-3-carboxamide purification->product

A general workflow for HATU-mediated amide coupling.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesized in Protocol 1-
HATU≥98%Commercially available
N,N-Diisopropylethylamine (DIPEA)Reagent gradeCommercially available
Benzylamine≥99%Commercially available
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Ethyl Acetate (EtOAc)ACS reagentCommercially available
1 M Hydrochloric Acid (HCl)ACS reagentCommercially available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS reagentCommercially available

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq).[2]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure amide.

Comparison of Common Coupling Reagents:

Coupling Reagent SystemBaseTypical SolventReaction TimeReported Yield Range (%)Key Advantages
HATU DIPEADMF, CH₂Cl₂30 min - 4 hHigh to ExcellentFast, efficient, good for hindered amines.[2]
EDC/HOBt DIPEA, TEADMF, CH₂Cl₂2 - 16 hModerate to HighCost-effective, water-soluble byproducts (EDC).[3]
DCC/DMAP DMAP (cat.)CH₂Cl₂2 - 12 hModerate to HighEffective, but dicyclohexylurea (DCU) byproduct can be difficult to remove.[4]

Deprotection of the Boc Group

The final step to unmask the 7-amino group is the removal of the Boc protecting group, which is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[5][6]

Protocol 3: TFA-Mediated Boc Deprotection

This protocol describes the removal of the Boc group from the 7-aminoquinoline-3-carboxamide derivative.

Deprotection Mechanism:

Boc_Deprotection cluster_0 Mechanism Start Boc-protected Amine plus1 + Start->plus1 TFA TFA (H⁺) plus1->TFA intermediate1 Protonated Intermediate TFA->intermediate1 Protonation cleavage Cleavage intermediate1->cleavage products Free Amine + CO₂ + Isobutylene cleavage->products Fragmentation

A simplified mechanism of acid-catalyzed Boc deprotection.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-((tert-Butoxycarbonyl)amino)-N-benzylquinoline-3-carboxamideAs synthesized in Protocol 2-
Trifluoroacetic Acid (TFA)Reagent gradeCommercially available
Dichloromethane (DCM)AnhydrousCommercially available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Diethyl EtherACS reagentCommercially available

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amide (1.0 eq) in dichloromethane (DCM).

  • TFA Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) at 0 °C (ice bath).[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the amine.

    • Filter the solid and wash with diethyl ether.

    • To obtain the free amine, dissolve the salt in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Expected Characterization Data for 7-Amino-N-benzylquinoline-3-carboxamide:

  • ¹H NMR (CDCl₃): δ (ppm) ~4.0-4.5 (br s, 2H, NH₂), 4.6-4.8 (d, 2H, CH₂Ph), 6.5-8.5 (m, 10H, Ar-H), 9.0-9.2 (s, 1H, Ar-H).

  • Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₇H₁₅N₃O.

Applications in Drug Discovery

The resulting 7-aminoquinoline-3-carboxamides are versatile scaffolds for the development of novel therapeutic agents. The free 7-amino group can be further derivatized to explore structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds. Quinoline-based compounds have shown promise as anticancer, antimalarial, and antibacterial agents.[7] The ability to readily modify both the 3- and 7-positions of the quinoline core makes this synthetic intermediate a powerful tool in the arsenal of medicinal chemists.

References

Application in the Synthesis of Protein Kinase Inhibitors: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and evaluation of protein kinase inhibitors, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document delves into the strategic rationale behind synthetic choices and analytical methods, reflecting field-proven insights and a commitment to scientific integrity.

Introduction: The Central Role of Protein Kinases and the Imperative for Inhibition

Protein kinases are a ubiquitous class of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism of signal transduction in eukaryotic cells. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes including growth, differentiation, metabolism, and apoptosis. The human genome encodes over 500 protein kinases, collectively known as the kinome. Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[1][2] This central role in pathology has made protein kinases one of the most important classes of drug targets in the 21st century.[3]

Small molecule kinase inhibitors have revolutionized targeted therapy by specifically blocking the activity of aberrant kinases, offering a more precise and often less toxic alternative to traditional chemotherapy.[1][4] The success of drugs like Imatinib for Chronic Myeloid Leukemia (CML) has underscored the immense therapeutic potential of this drug class.[5] However, the development of kinase inhibitors is a complex, multi-stage process that demands a deep understanding of medicinal chemistry, synthetic organic chemistry, and cellular biology.

This guide will navigate the critical aspects of this process, from the strategic design and synthesis of novel inhibitors to their rigorous biological evaluation.

Strategic Design of Protein Kinase Inhibitors

The design of a successful kinase inhibitor is a balancing act between achieving high potency against the target kinase and maintaining selectivity across the highly conserved kinome. Most small molecule kinase inhibitors target the ATP-binding pocket of the enzyme.[5]

Structure-Activity Relationship (SAR) and Privileged Scaffolds

Medicinal chemistry strategies heavily rely on understanding the Structure-Activity Relationship (SAR), which dictates how chemical structure influences biological activity.[6] Many kinase inhibitors are built upon "privileged scaffolds," core chemical structures known to bind to the ATP pocket of kinases. Common scaffolds include quinazolines (e.g., Gefitinib, Lapatinib), pyrimidines (e.g., Imatinib), and indoles (e.g., Staurosporine).[7][8][9][10]

Overcoming Acquired Resistance

A significant challenge in kinase inhibitor therapy is the emergence of acquired resistance, often through point mutations in the target kinase.[6][11] Medicinal chemistry approaches to overcome resistance include:

  • Avoiding Steric Hindrance: Designing inhibitors that can accommodate mutations that introduce bulky residues.[6][11]

  • Forming Additional Interactions: Creating new interactions with mutated residues to maintain binding affinity.[6][11]

  • Covalent Inhibition: Designing inhibitors that form an irreversible covalent bond with a non-catalytic cysteine residue in the active site.[6][11][12]

  • Allosteric Inhibition: Targeting less conserved allosteric sites outside the ATP-binding pocket.[6][11][12]

  • PROTACs (Proteolysis-Targeting Chimeras): A newer strategy that links a kinase-binding molecule to an E3 ligase ligand, leading to the targeted degradation of the kinase rather than just its inhibition.[6][11][13]

The following diagram illustrates the decision-making process in addressing kinase inhibitor resistance.

G cluster_0 Addressing Kinase Inhibitor Resistance Start Clinically Acquired Resistance Observed IdentifyMutation Identify Resistance Mechanism (e.g., Point Mutation) Start->IdentifyMutation Strategy Select Medicinal Chemistry Strategy IdentifyMutation->Strategy Steric Avoid Steric Hindrance Strategy->Steric Bulky Gatekeeper Mutation Additional Form Additional Interactions Strategy->Additional Mutation Alters Binding Pocket Covalent Covalent Inhibition Strategy->Covalent Cysteine Residue Accessible Allosteric Allosteric Inhibition Strategy->Allosteric ATP-site Mutations Prevalent PROTAC Targeted Degradation (PROTAC) Strategy->PROTAC Scaffold for Degrader Available Synthesize Synthesize Novel Inhibitors Steric->Synthesize Additional->Synthesize Covalent->Synthesize Allosteric->Synthesize PROTAC->Synthesize Evaluate Evaluate in vitro and in vivo Synthesize->Evaluate Success Successful Overcoming of Resistance Evaluate->Success G cluster_1 Synthesis and Characterization Workflow Design In Silico Design & SAR Analysis Synthesis Multi-step Chemical Synthesis Design->Synthesis Purification Purification (Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Purity Purity Assessment (HPLC, TLC) Characterization->Purity Proceed Proceed to Biological Evaluation Purity->Proceed >95% Pure Repurify Repurify Purity->Repurify <95% Pure Repurify->Purification G cluster_2 Biological Evaluation Workflow Start Synthesized & Characterized Inhibitor InVitro In Vitro Kinase Assay (Determine IC50) Start->InVitro Potent Potent? InVitro->Potent Selectivity Kinase Selectivity Profiling (Kinome Scan) Selective Selective? Selectivity->Selective Potent->Selectivity Yes Redesign Redesign/Optimize Potent->Redesign No CellBased Cell-Based Assays (Target Inhibition, Proliferation) Selective->CellBased Yes Selective->Redesign No InVivo In Vivo Studies (Animal Models) CellBased->InVivo Lead Lead Candidate InVivo->Lead

References

Solid-Phase Synthesis of Novel Quinoline-Based Scaffolds Utilizing the 7-(Boc-amino)quinoline-3-carboxylic Acid Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the theory and practical application of solid-phase synthesis (SPS) for the construction of diverse molecular libraries based on a versatile 7-(Boc-amino)quinoline-3-carboxylic acid building block. Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] The strategic use of solid-phase synthesis offers a streamlined and efficient methodology for the rapid generation of novel quinoline-3-carboxamide analogues, which are of significant interest in drug discovery programs targeting kinases and other enzymes.[1][2] This document provides researchers with detailed, step-by-step protocols, the underlying chemical principles, and expert insights to facilitate the successful implementation of this synthetic strategy.

Introduction: The Power of the Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Specifically, derivatives of quinoline-3-carboxylic acid have been identified as potent inhibitors of various protein kinases, making them attractive candidates for targeted cancer therapies.[1] The 7-amino substituent on the quinoline core provides a key vector for diversification, allowing for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR).

Solid-phase synthesis (SPS) has revolutionized the process of library generation in drug discovery by immobilizing the growing molecule on an insoluble polymeric support.[3] This approach simplifies purification, as excess reagents and by-products are removed by simple washing and filtration, enabling high-throughput synthesis.[3][4] The use of the tert-butyloxycarbonyl (Boc) protecting group for the 7-amino functionality offers a robust and orthogonal protection strategy that is readily integrated into standard solid-phase synthesis workflows.[5][]

This guide will focus on the practical execution of a solid-phase synthesis campaign beginning with the immobilization of 7-(Boc-amino)quinoline-3-carboxylic acid onto a suitable resin, followed by iterative chain extension, and concluding with the cleavage and characterization of the final products.

The Strategic Workflow: A Visual Overview

The solid-phase synthesis of quinoline-3-carboxamide derivatives follows a cyclical process of deprotection and coupling, culminating in a final cleavage step. The following diagram illustrates the key stages of this workflow.

sps_workflow cluster_prep Resin Preparation & Loading cluster_synthesis Iterative Synthesis Cycle cluster_final Final Steps resin_prep Resin Swelling loading Loading of 7-(Boc-amino)quinoline- 3-carboxylic acid resin_prep->loading capping Capping of Unreacted Sites loading->capping boc_deprotection Boc Deprotection (TFA) capping->boc_deprotection washing1 Washing boc_deprotection->washing1 Repeat n times coupling Coupling of Next Building Block washing1->coupling Repeat n times washing2 Washing coupling->washing2 Repeat n times washing2->boc_deprotection Repeat n times final_deprotection Final Deprotection (Optional) washing2->final_deprotection cleavage Cleavage from Resin (TFA) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (LC-MS, NMR) purification->analysis

Figure 1: A schematic representation of the solid-phase synthesis workflow for generating quinoline-3-carboxamide libraries.

Materials and Reagents

The success of solid-phase synthesis is highly dependent on the quality of the starting materials and reagents.

Component Description & Recommended Grade Supplier Examples
Resin Wang Resin or 2-Chlorotrityl Chloride (2-CTC) Resin (100-200 mesh, ~1.0 mmol/g loading)Merck, Aapptec
Building Block 7-(Boc-amino)quinoline-3-carboxylic acid (>98% purity)BOC Sciences, ChemScene
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade, amine-free)Fisher Scientific, VWR
Coupling Reagents HBTU, HATU, or DIC/HOBtAapptec, Chem-Impex
Bases Diisopropylethylamine (DIPEA), Piperidine (Reagent grade)Sigma-Aldrich, Acros Organics
Deprotection Agent Trifluoroacetic acid (TFA) (Reagent grade)Sigma-Aldrich, Oakwood Chemical
Scavengers Triisopropylsilane (TIS), Water (HPLC grade)Acros Organics, Fisher Scientific
Washing Solvents Methanol (MeOH), Isopropanol (IPA) (ACS grade)VWR, Fisher Scientific

Detailed Experimental Protocols

Protocol 1: Resin Preparation and Loading of the First Building Block

Rationale: The initial step involves the covalent attachment of the 7-(Boc-amino)quinoline-3-carboxylic acid to the solid support. The choice of resin is critical; Wang resin forms a benzyl ester linkage that is cleavable with strong acid (e.g., TFA), while 2-CTC resin offers a more acid-labile linkage, allowing for milder cleavage conditions that can preserve other acid-sensitive protecting groups. We will detail the loading onto Wang resin using a carbodiimide activation method.

Procedure for Loading onto Wang Resin (0.1 mmol scale):

  • Resin Swelling: Place 100 mg of Wang resin (~0.1 mmol) in a fritted syringe reaction vessel. Add 2 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent. Repeat with 2 mL of DMF for 30 minutes, then drain.

  • Activation of the Carboxylic Acid: In a separate vial, dissolve 7-(Boc-amino)quinoline-3-carboxylic acid (86.5 mg, 0.3 mmol, 3 eq.), HOBt (40.5 mg, 0.3 mmol, 3 eq.) in 1 mL of DMF. Add DIC (47 µL, 0.3 mmol, 3 eq.) to the solution and allow it to pre-activate for 10 minutes at room temperature.

  • Coupling to the Resin: Add the activated building block solution to the swollen resin. Add DMAP (1.2 mg, 0.01 mmol, 0.1 eq.) as a catalyst. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DMF (2 mL) and agitate for 30 minutes.

  • Final Washing: Wash the resin as in step 4 and dry under high vacuum.

Monitoring Resin Loading: The efficiency of the loading can be determined quantitatively by cleaving the Boc group and measuring the absorbance of the resulting free amine using the picric acid test or by cleaving the building block from a small sample of resin and analyzing the concentration of the cleaved product by UV-Vis spectroscopy.

Protocol 2: Iterative Synthesis Cycle: Deprotection and Coupling

This cycle is repeated for each subsequent building block to be added to the growing chain.

A. Boc Deprotection

Rationale: The Boc group is an acid-labile protecting group. Treatment with a solution of TFA in DCM efficiently removes the Boc group, liberating a free primary amine for the next coupling step.[5][7]

  • Pre-wash: Wash the resin with DCM (3 x 2 mL).

  • Deprotection: Add a solution of 25-50% TFA in DCM (v/v) (2 mL) to the resin and agitate for 30 minutes.[5]

  • Washing: Drain the deprotection solution and wash the resin with DCM (3 x 2 mL), 10% DIPEA in DMF (to neutralize the resin, 2 x 2 mL), and DMF (3 x 2 mL).

B. Coupling of the Next Building Block (e.g., an Amino Acid)

Rationale: The newly exposed amine on the resin-bound quinoline is coupled with the next Boc- or Fmoc-protected amino acid. The use of coupling reagents like HBTU or HATU in the presence of a base like DIPEA facilitates the formation of the amide bond with high efficiency and minimal racemization.[8]

  • Activation: In a separate vial, dissolve the incoming Boc-amino acid (0.3 mmol, 3 eq.), HBTU (113.7 mg, 0.3 mmol, 3 eq.), and HOBt (40.5 mg, 0.3 mmol, 3 eq.) in 1 mL of DMF. Add DIPEA (105 µL, 0.6 mmol, 6 eq.) and pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

Monitoring Coupling Efficiency: The completeness of the coupling reaction can be monitored qualitatively using the Kaiser (ninhydrin) test.[7] A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

Protocol 3: Final Cleavage and Product Isolation

Rationale: The final step involves the cleavage of the synthesized compound from the solid support and the simultaneous removal of any remaining acid-labile side-chain protecting groups. A "cleavage cocktail" containing TFA and scavengers is used to prevent side reactions.

  • Resin Preparation: Wash the final resin-bound product with DCM (3 x 2 mL) and dry under vacuum for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add 2 mL of the cleavage cocktail to the dried resin in a sealed vessel.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Evaporate the TFA under a stream of nitrogen.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum. Purify the product by preparative HPLC and characterize by LC-MS and NMR.

Data Presentation and Analysis

The following table provides a template for recording key reaction parameters for the synthesis of a dipeptide-quinoline conjugate.

Step Reagent Equivalents Reaction Time Monitoring Method Result
Loading 7-(Boc-amino)quinoline-3-carboxylic acid34 hoursPicric Acid Test0.85 mmol/g
Boc Deprotection 50% TFA in DCM-30 min--
Coupling Boc-Gly-OH/HBTU/DIPEA31.5 hoursKaiser TestNegative
Boc Deprotection 50% TFA in DCM-30 min--
Coupling Boc-Phe-OH/HBTU/DIPEA32 hoursKaiser TestNegative
Cleavage TFA/TIS/H₂O (95:2.5:2.5)-2.5 hoursLC-MSExpected Mass Found

Troubleshooting and Expert Insights

  • Incomplete Coupling: A positive Kaiser test after a coupling reaction indicates incomplete amide bond formation. This can be due to steric hindrance or aggregation of the growing peptide chain. In such cases, a second coupling with fresh reagents is recommended. For particularly difficult couplings, using a more potent coupling reagent like HATU or performing the reaction at a slightly elevated temperature (e.g., 40 °C) can be beneficial.

  • Incomplete Boc Deprotection: If the Kaiser test remains negative after the deprotection step, it may indicate incomplete removal of the Boc group. Extending the deprotection time or using a higher concentration of TFA (up to 50%) can resolve this issue.[7]

  • Racemization: While modern coupling reagents are designed to minimize racemization, it can still be a concern, especially for sensitive amino acids like histidine and cysteine. The addition of HOBt or its analogues is crucial to suppress this side reaction.[8]

  • Cleavage By-products: The use of scavengers like TIS in the cleavage cocktail is essential to quench reactive carbocations generated during the cleavage of protecting groups, thereby preventing the modification of sensitive residues like tryptophan and methionine.

Conclusion

The solid-phase synthesis strategy employing the 7-(Boc-amino)quinoline-3-carboxylic acid building block is a powerful and versatile method for the generation of novel chemical entities for drug discovery and chemical biology. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to successfully implement this methodology in their laboratories. By leveraging the efficiency of solid-phase synthesis, the exploration of the chemical space around the quinoline scaffold can be significantly accelerated, paving the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Esterification of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoline-3-Carboxylic Acid Esters

Quinoline-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents. The carboxylic acid moiety at the 3-position is a key handle for molecular diversification, and its conversion to an ester is a fundamental transformation. Esterification not only serves as a protecting group strategy during multi-step syntheses but also allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and metabolic stability. This guide provides a detailed exploration of the primary methods for the esterification of quinoline-3-carboxylic acids, offering insights into the underlying mechanisms and practical, step-by-step protocols.

Choosing the Right Esterification Strategy: A Comparative Overview

The choice of esterification method is dictated by the substrate's sensitivity to acidic or basic conditions, steric hindrance around the carboxylic acid and alcohol, and the desired scale of the reaction. Three principal methods are discussed herein: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Method Conditions Advantages Disadvantages Best Suited For
Fischer-Speier Acid catalyst (e.g., H₂SO₄), excess alcohol, heatSimple, inexpensive reagents, scalable.Harsh acidic conditions, high temperatures, equilibrium-limited.Simple, non-sensitive substrates; large-scale synthesis.
Steglich DCC or EDC, DMAP (catalyst), room temperatureMild, neutral conditions, high yields.Byproduct (DCU/EDU) removal can be tedious, DCC is an allergen.Acid- or base-sensitive substrates, sterically hindered alcohols.
Mitsunobu PPh₃, DEAD or DIAD, neutral conditionsMild, high stereochemical inversion at the alcohol center.Stoichiometric phosphine oxide byproduct, expensive reagents.Secondary alcohols where inversion is desired, sensitive substrates.

Protocol 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium process, and to drive the reaction towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed.[2][3] For quinoline-3-carboxylic acid, the nitrogen atom can be protonated under the strongly acidic conditions, which may influence the reaction rate.

Mechanism of Fischer Esterification

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst.[2]

Fischer_Esterification RCOOH Quinoline-3-COOH Protonated_COOH Protonated Quinoline-3-COOH RCOOH->Protonated_COOH + H⁺ ROH R'-OH H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_COOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Quinoline-3-COOR' Protonated_Ester->Ester - H⁺ Water H₂O Steglich_Esterification RCOOH Quinoline-3-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DMAP DMAP ROH R'-OH Acyl_DMAP N-Acylpyridinium Intermediate O_acylisourea->Acyl_DMAP + DMAP Ester Quinoline-3-COOR' O_acylisourea->Ester + R'-OH, -DCU Acyl_DMAP->Ester + R'-OH, -DMAP DCU DCU Mitsunobu_Reaction ROH R'-OH RCOOH Quinoline-3-COOH PPh3 PPh₃ Betaine PPh₃-DEAD Adduct PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R'-OH Ester Quinoline-3-COOR' Alkoxyphosphonium->Ester + Quinoline-3-COO⁻ TPPO Ph₃P=O Hydrazine_deriv Hydrazine Derivative

References

The Rise of 7-Aminoquinolines: A Guide to Developing Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 7-Aminoquinoline Scaffold

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry and materials science.[1][2] Their inherent fluorescence properties, coupled with a high sensitivity to the local environment, make them exceptional candidates for the development of sophisticated fluorescent probes.[1] Among these, the 7-aminoquinoline core stands out due to its pronounced intramolecular charge-transfer (ICT) characteristics, which can be finely tuned through synthetic modifications.[3][4] This guide provides an in-depth exploration of the development of fluorescent probes derived from 7-aminoquinolines, offering detailed protocols for their synthesis, characterization, and application in cellular imaging and sensing. Our focus is to empower researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to harness the full potential of these remarkable fluorophores.

I. The 7-Aminoquinoline Core: A Foundation for Brightness and Sensitivity

The key to the utility of 7-aminoquinoline derivatives lies in their electronic structure. The electron-donating amino group at the 7-position and the electron-accepting quinoline ring system create a potent "push-pull" electronic environment. Upon photoexcitation, this leads to a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT).[3] This ICT process is the origin of their bright fluorescence and remarkable sensitivity to the surrounding environment.

Several key photophysical phenomena are observed in 7-aminoquinoline probes:

  • Solvatochromism: The emission wavelength of these probes is highly dependent on the polarity of the solvent.[3] This property can be exploited to probe the microenvironment of cellular organelles or biomolecules.

  • Large Stokes Shifts: 7-Aminoquinoline derivatives often exhibit a large separation between their maximum absorption and emission wavelengths.[3][4] This is highly advantageous in fluorescence microscopy as it minimizes self-quenching and reduces background noise, leading to clearer images.

  • Photoinduced Electron Transfer (PeT): The fluorescence of the 7-aminoquinoline core can be quenched by a nearby electron-rich or electron-poor moiety. This quenching can be reversed upon binding to a specific analyte, leading to a "turn-on" fluorescence response.[5]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In certain derivatives, an intramolecular proton transfer can occur in the excited state, leading to a dual emission profile that can be sensitive to factors like pH.

These inherent properties make 7-aminoquinolines a versatile platform for designing probes for a wide array of biological targets and processes.

II. Synthesis of 7-Aminoquinoline Probes: A Catalyst-Free Approach

A significant advancement in the synthesis of 7-aminoquinoline probes is the development of a catalyst-free method for preparing 2,4-disubstituted derivatives.[3][4] This approach is not only efficient but also avoids the use of potentially contaminating heavy metal catalysts.

Protocol 1: Catalyst-Free Synthesis of 2,4-Disubstituted 7-Aminoquinolines

This protocol describes a general procedure for the condensation of m-phenylenediamine with a 1,3-diketone containing a trifluoromethyl group. The trifluoromethyl group acts as a strong electron-withdrawing group, facilitating the reaction without the need for a catalyst.[3]

Materials:

  • m-Phenylenediamine

  • Substituted 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve m-phenylenediamine (1.0 mmol) and the substituted 1,3-diketone (1.1 mmol) in ethanol (15 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used for elution.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified 2,4-disubstituted 7-aminoquinoline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Excess of 1,3-Diketone: A slight excess of the diketone ensures the complete consumption of the limiting reagent, m-phenylenediamine.

  • TLC Monitoring: Regular monitoring of the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts.

  • Column Chromatography: This is a crucial step to remove any unreacted starting materials and byproducts, ensuring the high purity of the final probe.

Caption: Workflow for the catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines.

III. Characterization of 7-Aminoquinoline Probes

A thorough characterization of the photophysical properties is essential to understand the behavior of a new fluorescent probe and to determine its suitability for specific applications.

Protocol 2: Photophysical Characterization

Materials:

  • Synthesized 7-aminoquinoline probe

  • A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

  • Absorption Spectra:

    • Prepare dilute solutions (e.g., 10 µM) of the probe in each of the selected solvents.

    • Record the absorption spectrum for each solution using the UV-Vis spectrophotometer.

    • Determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε).

  • Emission Spectra:

    • Using the same solutions, record the fluorescence emission spectrum for each solvent in the fluorometer. Excite the sample at its λabs.

    • Determine the wavelength of maximum emission (λem).

  • Stokes Shift Calculation: Calculate the Stokes shift for each solvent by subtracting λabs from λem.

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • The quantum yield can be calculated using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Solvatochromism Analysis: Plot the Stokes shift as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to analyze the solvatochromic behavior.

PropertyDescriptionImportance
λabs (nm) Wavelength of maximum light absorption.Determines the optimal excitation wavelength for fluorescence microscopy.
λem (nm) Wavelength of maximum light emission.Determines the appropriate emission filter for imaging.
Stokes Shift (nm) Difference between λem and λabs.A large Stokes shift is desirable to minimize spectral overlap and background.[3][4]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) A measure of how strongly a substance absorbs light at a given wavelength.A high value indicates efficient light absorption, contributing to brightness.
Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.A high quantum yield indicates a bright fluorophore.[6]

Table 1: Key photophysical properties of fluorescent probes.

IV. Applications in Cellular Imaging

A significant application of 7-aminoquinoline derivatives is in live-cell imaging, particularly as probes that specifically target the Golgi apparatus.[3][4] Their ability to function in both one- and two-photon microscopy makes them highly versatile tools for cell biology research.[3][7]

Protocol 3: Live-Cell Imaging of the Golgi Apparatus

This protocol provides a general guideline for staining the Golgi apparatus in live mammalian cells. Optimization may be required for different cell types and microscope systems.

Materials:

  • Mammalian cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes or coverslips

  • 7-aminoquinoline Golgi probe (e.g., 1 mM stock in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope (confocal or two-photon)

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Loading:

    • Dilute the 7-aminoquinoline probe stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • Remove the existing culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope.

      • One-photon excitation: Use an excitation wavelength around 405 nm and collect emission between 450-550 nm.

      • Two-photon excitation: Use an excitation wavelength around 780-800 nm and collect emission in the same range as one-photon excitation.[3]

    • Optimize imaging parameters (laser power, detector gain, exposure time) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Self-Validating System:

To confirm the specific localization of the 7-aminoquinoline probe to the Golgi apparatus, a co-localization experiment with a known Golgi marker (e.g., a commercially available fluorescently-labeled ceramide or a GFP-tagged Golgi resident protein) should be performed. A high degree of overlap between the signals from the two probes validates the targeting specificity.

Caption: A streamlined workflow for live-cell imaging of the Golgi apparatus using 7-aminoquinoline probes.

V. Emerging Applications: pH and Metal Ion Sensing

The versatility of the 7-aminoquinoline scaffold extends beyond organelle staining. By incorporating appropriate receptor moieties, these fluorophores can be transformed into sensitive probes for pH and metal ions.

7-Aminoquinoline Probes as pH Sensors

The fluorescence of certain 7-aminoquinoline derivatives can be modulated by pH.[8] This property is particularly useful for studying cellular processes that involve pH changes, such as endocytosis, autophagy, and lysosomal function. The protonation or deprotonation of the amino group or other strategically placed functional groups can alter the ICT process, leading to a change in fluorescence intensity or a shift in the emission wavelength.[9]

7-Aminoquinoline Probes for Metal Ion Detection

By introducing a chelating group into the 7-aminoquinoline structure, probes that can selectively bind to specific metal ions can be developed.[10][11] Upon metal ion binding, the fluorescence of the probe can be either enhanced or quenched, providing a means for detecting and quantifying the metal ion. This has significant implications for studying the roles of metal ions in biological systems and for detecting toxic heavy metals in environmental samples.[5][12]

VI. Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal in cells - Probe concentration too low- Insufficient incubation time- Photobleaching- Increase probe concentration- Increase incubation time- Reduce laser power or exposure time during imaging
High background fluorescence - Incomplete removal of unbound probe- Probe aggregation- Increase the number of washing steps- Filter the probe stock solution before use
Poor probe solubility - The probe is not fully dissolved in the stock solution.- Use a small amount of DMSO to dissolve the probe before diluting in aqueous buffer.
Non-specific staining - Probe concentration too high- Probe binding to other cellular components- Decrease probe concentration- Perform co-localization experiments to verify specificity

Table 2: Common troubleshooting tips for using 7-aminoquinoline probes.

Conclusion

The 7-aminoquinoline scaffold represents a powerful and highly adaptable platform for the development of next-generation fluorescent probes. Their straightforward synthesis, coupled with their exceptional photophysical properties, makes them accessible and valuable tools for a wide range of applications in chemical biology and drug discovery. From high-resolution imaging of subcellular structures to the sensitive detection of ions and pH, the potential of 7-aminoquinoline derivatives is vast and continues to expand. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore and innovate in this exciting field.

References

Multi-Step Synthesis Involving Boc-Protected Aminoquinolines: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminoquinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1] Its derivatives are integral to the development of therapeutic agents, demonstrating efficacy as antimalarial, anticancer, antimicrobial, and anti-inflammatory drugs.[2][3][4] The aminoquinoline subunit, in particular, serves as a versatile pharmacophore, with the nitrogen atom providing a crucial handle for chemical modification to fine-tune the molecule's physicochemical properties and biological activity.[1] However, the inherent reactivity of the amino group can complicate multi-step synthetic sequences. This guide provides a comprehensive overview and detailed protocols for the strategic use of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of complex aminoquinoline derivatives, a critical process for researchers, scientists, and drug development professionals.

The Rationale for Boc Protection in Aminoquinoline Synthesis

In the multi-step synthesis of complex drug candidates, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The Boc group is one of the most common amine-protecting groups in non-peptide chemistry due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[5][6]

The strategic decision to employ Boc protection for an aminoquinoline intermediate is guided by several key factors:

  • Stability: The Boc group is stable to most nucleophiles and bases, making it compatible with a variety of subsequent reactions, such as palladium-catalyzed cross-coupling reactions.[7]

  • Facile Cleavage: The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which often do not affect other acid-sensitive functionalities if conditions are carefully controlled.[8][9]

  • Improved Solubility: The introduction of the bulky, non-polar Boc group can enhance the solubility of quinoline intermediates in organic solvents, facilitating purification by chromatography.

  • Directed Reactivity: By protecting the amino group, other positions on the quinoline ring can be selectively functionalized.

Synthetic Workflow Overview

A typical multi-step synthesis involving a Boc-protected aminoquinoline follows a logical progression of protection, functionalization, and deprotection. This workflow allows for the controlled and sequential modification of the quinoline core to build molecular complexity.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product Generation Starting\nAminoquinoline Starting Aminoquinoline Boc Protection Boc Protection Starting\nAminoquinoline->Boc Protection (Boc)2O, Base Cross-Coupling\n(Suzuki or Buchwald-Hartwig) Cross-Coupling (Suzuki or Buchwald-Hartwig) Boc Protection->Cross-Coupling\n(Suzuki or Buchwald-Hartwig) Pd Catalyst, Base, Coupling Partner Boc Deprotection Boc Deprotection Cross-Coupling\n(Suzuki or Buchwald-Hartwig)->Boc Deprotection Acid (e.g., TFA) Final Functionalized\nAminoquinoline Final Functionalized Aminoquinoline Boc Deprotection->Final Functionalized\nAminoquinoline

Figure 1: General workflow for the multi-step synthesis of functionalized aminoquinolines using Boc protection.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for a representative multi-step synthesis, starting from 8-amino-5-bromoquinoline. This example demonstrates the key transformations of Boc protection, a Suzuki-Miyaura cross-coupling reaction, and final deprotection.

Part 1: Boc Protection of 8-Amino-5-bromoquinoline

The initial step involves the protection of the amino group of the starting material to prevent its interference in the subsequent cross-coupling reaction.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
8-Amino-5-bromoquinoline223.061.0223 mg
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.2262 mg
Triethylamine (TEA)101.191.50.21 mL
Dichloromethane (DCM)--10 mL

Protocol:

  • To a clean, dry round-bottom flask, add 8-amino-5-bromoquinoline (223 mg, 1.0 mmol).

  • Dissolve the starting material in dichloromethane (10 mL).

  • Add triethylamine (0.21 mL, 1.5 mmol) to the solution.

  • To this stirred solution, add di-tert-butyl dicarbonate (262 mg, 1.2 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl (5-bromoquinolin-8-yl)carbamate as a solid.

Expected Yield: 85-95%

Part 2: Suzuki-Miyaura Cross-Coupling of Boc-Protected 8-Amino-5-bromoquinoline

With the amino group protected, the bromo-substituted position can be functionalized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This example uses 4-methoxyphenylboronic acid as the coupling partner.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
tert-butyl (5-bromoquinolin-8-yl)carbamate323.181.0323 mg
4-Methoxyphenylboronic acid151.961.2182 mg
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--8 mL
Water--2 mL

Protocol:

  • To a Schlenk flask, add tert-butyl (5-bromoquinolin-8-yl)carbamate (323 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-butyl (5-(4-methoxyphenyl)quinolin-8-yl)carbamate.

Expected Yield: 70-85%

Part 3: Boc Deprotection to Yield the Final Functionalized Aminoquinoline

The final step is the removal of the Boc protecting group to unveil the free amino functionality on the functionalized quinoline core.

Reaction Scheme:

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the complexities of this synthesis and improve your reaction yields and product purity.

I. Synthetic Pathway Overview

The synthesis of this compound typically involves two key stages: the formation of the quinoline-3-carboxylic acid core, followed by the protection of the 7-amino group with a tert-butoxycarbonyl (Boc) group. Challenges can arise in both stages, impacting the overall yield and purity.

Synthesis_Workflow General Synthetic Workflow cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Boc Protection A Starting Materials (e.g., anilines, aldehydes) B Cyclization Reaction (e.g., Friedländer, Doebner) A->B Reaction Conditions C 7-Aminoquinoline-3-carboxylic acid B->C Work-up & Purification D 7-Aminoquinoline-3-carboxylic acid E Boc Protection Reaction D->E Boc2O, Base F 7-((tert-Butoxycarbonyl)amino)quinoline- 3-carboxylic acid E->F Work-up & Purification

Caption: General Synthetic Workflow.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable solutions.

Part 1: Synthesis of 7-Aminoquinoline-3-carboxylic acid

Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common causes?

A1: Low yields in quinoline synthesis are a frequent issue and can stem from several factors.[1][2][3] Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents is often recommended.[1]

Q2: I'm observing a significant amount of tar-like byproducts in my reaction mixture. How can I minimize this?

A2: Tar formation is often a result of polymerization of starting materials or products under harsh reaction conditions.[2] Consider the following adjustments:

  • Moderate Reaction Conditions: If using a vigorous reaction like the Skraup synthesis, the addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial.[1] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[1]

  • Temperature Control: Carefully control the reaction temperature. A slow, controlled addition of reagents, especially strong acids, while cooling the reaction vessel can prevent exothermic runaway reactions that lead to decomposition.[1]

  • Alternative Synthetic Routes: If tarring persists, consider alternative, milder synthetic methods like the Friedländer or Doebner reactions, which often proceed under less forcing conditions.[2][4]

Q3: My desired 7-aminoquinoline-3-carboxylic acid is difficult to purify from the reaction mixture. What strategies can I employ?

A3: Purification can be challenging due to the amphoteric nature of the product.

  • pH Adjustment: Carefully adjusting the pH of the aqueous work-up solution can be used to selectively precipitate the product. The isoelectric point of the amino acid is the pH at which it has a net zero charge and is often least soluble.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., IPA-DMF mixture) can be effective for removing impurities.[5]

  • Chromatography: While challenging for highly polar compounds, column chromatography using a polar stationary phase (like silica gel) and an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) can be employed.

Part 2: Boc Protection of 7-Aminoquinoline-3-carboxylic acid

Q1: The Boc protection reaction is incomplete, and I'm recovering a significant amount of starting material. What should I check?

A1: Incomplete Boc protection is a common issue. Here are the primary factors to consider:

  • Base Stoichiometry and Strength: The choice and amount of base are critical. A base is required to deprotonate the amino group, increasing its nucleophilicity towards di-tert-butyl dicarbonate (Boc₂O). Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIEA), and sodium hydroxide. Ensure at least one equivalent of base is used.

  • Reaction Solvent: The solvent should be able to dissolve both the starting material and the reagents. Common solvents include tetrahydrofuran (THF), dioxane, and mixtures of water and an organic solvent like isopropanol.[6]

  • Boc₂O Equivalents: Use a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature: While many Boc protections proceed at room temperature, gentle heating may be required for less reactive amines. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm observing the formation of multiple products in my Boc protection reaction. What are the likely side reactions?

A2: Several side reactions can occur during Boc protection:[7]

  • Double Boc Protection: In some cases, particularly with primary amines, a second Boc group can be added to form a di-Boc protected amine. This is more likely with a large excess of Boc₂O and a strong base.

  • Esterification of the Carboxylic Acid: The carboxylic acid group can potentially be esterified to a tert-butyl ester under certain conditions, especially in the presence of a carbodiimide coupling agent and tert-butanol.[8]

  • Formation of tert-Butyl Carbamate Byproducts: The reactive tert-butyl cation generated during the reaction can lead to alkylation of nucleophilic side chains, although this is more of a concern during Boc deprotection.[7][9]

Q3: How can I purify the final this compound product effectively?

A3: Purification of the final product typically involves:

  • Aqueous Work-up: After the reaction is complete, an acidic aqueous work-up (e.g., with dilute HCl or citric acid) is often used to remove excess base and other basic impurities. The product, being a carboxylic acid, will likely be soluble in a basic aqueous solution and can be precipitated by acidification.

  • Extraction: The product can be extracted into an organic solvent like ethyl acetate from the acidified aqueous layer.

  • Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for obtaining a pure product.

  • Flash Chromatography: If recrystallization is not sufficient, flash column chromatography on silica gel can be used. A typical eluent system would be a gradient of methanol in chloroform or dichloromethane.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route for preparing 7-aminoquinoline-3-carboxylic acid?

A1: The choice of synthetic route depends on the available starting materials and the desired scale of the reaction. The Friedländer and Doebner syntheses are often preferred for their milder conditions compared to the Skraup synthesis.[2][3][4] Modern modifications using ionic liquids or microwave irradiation can further improve yields and reduce reaction times.[2][4]

Q2: What are the key parameters to control for a successful Boc protection reaction?

A2: The key parameters are:

  • Stoichiometry: Precise control over the equivalents of the starting amine, Boc₂O, and the base.

  • Solvent: A solvent that ensures the solubility of all reactants.

  • Temperature: Typically room temperature, but may require gentle heating.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS to determine the reaction endpoint.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Strong Acids and Bases: Handle concentrated acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Volatile Organic Solvents: Work in a well-ventilated fume hood when using volatile organic solvents.

  • Di-tert-butyl dicarbonate (Boc₂O): While not highly toxic, it can be an irritant. Avoid inhalation and skin contact.

IV. Experimental Protocols

Protocol 1: Friedländer Synthesis of 7-Aminoquinoline-3-carboxylic acid Ethyl Ester

This protocol provides a general procedure for the synthesis of the quinoline core, which can then be hydrolyzed to the carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-diaminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: Add ethyl acetoacetate (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol).

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After cooling, the reaction mixture is poured into cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from ethanol.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the product.

Protocol 2: Boc Protection of 7-Aminoquinoline-3-carboxylic acid
  • Reaction Setup: Suspend 7-aminoquinoline-3-carboxylic acid (1.0 mmol) in a mixture of dioxane and water (e.g., 1:1, 10 mL).

  • Addition of Base: Add sodium hydroxide (2.2 mmol) and stir until the starting material dissolves.

  • Addition of Boc₂O: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (1.2 mmol) dissolved in a small amount of dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a cold, dilute solution of HCl or KHSO₄.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

V. Data Summary

Reaction StepKey ParametersTypical Yield RangeCommon Issues
Quinoline Synthesis Catalyst, Temperature, Solvent30-70%Low yield, Tar formation, Purification difficulties
Boc Protection Base, Solvent, Boc₂O stoichiometry70-95%Incomplete reaction, Side product formation

VI. Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Flowchart Start Low Yield of Final Product Check_Step1 Analyze Quinoline Synthesis Step Start->Check_Step1 Check_Step2 Analyze Boc Protection Step Start->Check_Step2 Step1_LowYield Low Yield/No Product in Step 1 Check_Step1->Step1_LowYield Yield Issue Step1_Impure Impure Product from Step 1 Check_Step1->Step1_Impure Purity Issue Step2_Incomplete Incomplete Boc Protection Check_Step2->Step2_Incomplete Incomplete Reaction Step2_SideProducts Side Products in Boc Protection Check_Step2->Step2_SideProducts Impurity Issue Optimize_Catalyst Optimize Catalyst & Conditions Step1_LowYield->Optimize_Catalyst Optimize_Temp Optimize Temperature & Time Step1_LowYield->Optimize_Temp Change_Route Consider Alternative Synthesis Route Step1_LowYield->Change_Route Optimize_Purification1 Optimize Purification (pH, Recrystallization) Step1_Impure->Optimize_Purification1 Optimize_Base Adjust Base Stoichiometry/Strength Step2_Incomplete->Optimize_Base Optimize_Boc2O Optimize Boc2O Equivalents Step2_Incomplete->Optimize_Boc2O Optimize_Solvent Change Solvent System Step2_Incomplete->Optimize_Solvent Step2_SideProducts->Optimize_Boc2O Optimize_Purification2 Optimize Purification (Work-up, Chromatography) Step2_SideProducts->Optimize_Purification2

Caption: Troubleshooting Flowchart.

VII. References

  • BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step. 1

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved from 4

  • El-Dean, A. M. K., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. --INVALID-LINK--

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. 7

  • Reddy, C. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--

  • Greger, H., et al. (2001). Dual protection of amino functions involving Boc. Arkivoc, 2001(1), 143-169. --INVALID-LINK--

  • Various Authors. (n.d.). Synthesis of Quinoline and derivatives. 3

  • Butini, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. --INVALID-LINK--

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. --INVALID-LINK--

  • Olaru, A., et al. (2012). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 63(6), 624-627. --INVALID-LINK--

  • Ellman, J. A., et al. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids. U.S. Patent Application No. 10/008,185. --INVALID-LINK--

  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1599-1610. --INVALID-LINK--

  • Ogo, N., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 85(15), 9866-9875. --INVALID-LINK--

  • Tarasenko, K. V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. --INVALID-LINK--

  • ChemicalBook. (2022). 7-AMINOQUINOLINE-3-CARBOXYLIC ACID. --INVALID-LINK--

  • Sivananda, S., et al. (1992). Identification of the Side-Reaction of Boc-Decomposition During the Coupling of Boc-Amino Acids with Amino Acid Ester Salts. In Peptides (pp. 556-557). Birkhäuser Boston. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from --INVALID-LINK--

  • Tarasenko, K. V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. --INVALID-LINK--

  • Reddy, C. R., et al. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 395-398. --INVALID-LINK--

  • Barlaam, B., et al. (2018). Protein kinase B inhibitors. U.S. Patent No. 10,059,714. --INVALID-LINK--

  • BOC Sciences. (n.d.). BOC-Amino Acids. Retrieved from --INVALID-LINK--

  • Steglich, W., & Höfle, G. (1979). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 172. --INVALID-LINK--

References

Technical Support Center: Purification of Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this class of compounds.

Q1: What are the primary methods for purifying quinoline-3-carboxylic acid derivatives?

A1: The most effective purification techniques for quinoline-3-carboxylic acid derivatives are recrystallization, column chromatography (normal and reversed-phase), and acid-base extraction. The choice of method depends on the specific properties of your derivative, including its polarity, solubility, and stability, as well as the nature of the impurities.

Q2: Why is the purification of quinoline-3-carboxylic acids often challenging?

A2: The challenges in purifying these compounds often stem from their dual functionality: the basic quinoline nitrogen and the acidic carboxylic acid group. This can lead to complex solubility profiles and strong interactions with stationary phases in chromatography.[1] Additionally, some derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2][3]

Q3: My quinoline-3-carboxylic acid derivative has poor solubility in common organic solvents. What can I do?

A3: Poor solubility is a frequent issue. The solubility is highly dependent on the pH and the specific substituents on the quinoline ring.[4] For recrystallization, consider high-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or formamide.[1][5] For chromatography, you might need to use a strong eluent system or consider reversed-phase chromatography where solubility in aqueous/polar organic mobile phases is advantageous.[6][7]

Q4: Can I use acid-base extraction to purify my compound?

A4: Yes, acid-base extraction can be a powerful initial purification step. By dissolving your crude product in an appropriate organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), you can convert the carboxylic acid to its water-soluble salt. This will separate it from non-acidic impurities. Subsequently, acidifying the aqueous layer will precipitate your purified product, which can then be collected by filtration.

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during purification.

Issue 1: Low Purity After Recrystallization

Question: I've tried recrystallizing my quinoline-3-carboxylic acid derivative, but the purity is not improving significantly. What's going wrong?

Answer: This is a common problem that can arise from several factors. Let's break down the potential causes and solutions.

  • Inappropriate Solvent Choice: The success of recrystallization hinges on the solvent system. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[8][9] If the impurities have similar solubility profiles to your product in the chosen solvent, you will not achieve good separation.[10]

    • Solution: Conduct a systematic solvent screening with a range of solvents of varying polarities. Test small amounts of your crude product in solvents like ethanol, methanol, acetone, ethyl acetate, toluene, and DMF.[1][5][11] Consider a two-solvent system where the compound is soluble in a "good" solvent and insoluble in a "poor" solvent.[8]

  • Crystallization Occurring Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[10]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the flask during crystal formation.[8]

  • "Oiling Out": Instead of forming crystals, your compound may separate as an oil. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

    • Solution: Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Adding a seed crystal of the pure compound can also help induce proper crystallization.[9]

Workflow for Optimizing Recrystallization:

start Low Purity after Recrystallization solvent Is the solvent choice optimal? start->solvent screening Perform systematic solvent screening (polar & non-polar) solvent->screening No cooling Is the cooling rate too fast? solvent->cooling Yes two_solvent Consider a two-solvent system screening->two_solvent two_solvent->cooling oiling Is the compound 'oiling out'? cooling->oiling Yes end Improved Purity cooling->end No slow_cool Allow slow cooling to room temperature before ice bath slow_cool->end reheat Reheat, add more solvent, and cool slowly. Use seed crystal. oiling->reheat Yes reheat->slow_cool

Caption: Troubleshooting workflow for recrystallization issues.

Issue 2: Compound Decomposition or Streaking in Column Chromatography

Question: My quinoline-3-carboxylic acid derivative is either decomposing on the silica gel column or showing significant streaking, leading to poor separation. How can I resolve this?

Answer: This is a classic problem when dealing with compounds containing both acidic and basic functional groups on a standard silica gel stationary phase. The acidic silanol groups (Si-OH) on the silica surface can interact strongly with the basic quinoline nitrogen, causing streaking (tailing) or even catalyzing decomposition.[1][3]

  • Deactivating the Silica Gel: Neutralizing the acidic sites on the silica gel is crucial.

    • Solution: Add a small amount of a basic modifier like triethylamine (NEt₃) or pyridine (0.5-2%) to your eluent.[1] This competes with your compound for binding to the acidic sites on the silica, leading to better peak shapes and reduced decomposition. You can also pre-treat the silica gel by preparing a slurry with the eluent containing the amine before packing the column.[1]

  • Alternative Stationary Phases: If deactivation is insufficient, consider a different stationary phase.

    • Solutions:

      • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel.[1]

      • Reversed-Phase Silica (C18): This is a powerful technique for polar compounds. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) is used.[6][7] This avoids the issues associated with acidic silica.

  • Minimizing Contact Time: The longer your compound is on the column, the greater the chance of decomposition.

    • Solution: Use flash chromatography with applied pressure to speed up the separation.[3]

Data on Solvent Effects for Purification:

Solvent SystemInitial Purity (%)Final Purity (%)Reference
N,N-Dimethylformamide (DMF)88.37>93[1]
Formamide (FA)88.37>93[1]
N-Methylformamide (NMF)88.37>93[1]

Protocol for Column Chromatography with a Basic Modifier:

  • TLC Analysis: Develop a suitable eluent system for your compound using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% triethylamine to the eluent and observe the effect on the Rf value and spot shape.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing triethylamine). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel before adding it to the column.[3]

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. High-boiling point modifiers like pyridine may require further purification steps to remove.

Section 3: Advanced Purification Strategies

Reversed-Phase HPLC

For high-purity requirements, such as for final drug products or analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.

Workflow for Reversed-Phase HPLC Method Development:

start Start: Crude Quinoline-3-Carboxylic Acid Derivative analytical_hplc Analytical HPLC Screening (C18 column) start->analytical_hplc mobile_phase Select Mobile Phase (e.g., Water/Acetonitrile or Water/Methanol) analytical_hplc->mobile_phase modifier Add Modifier (0.1% Formic Acid or TFA) mobile_phase->modifier gradient Develop Gradient Elution Profile modifier->gradient scale_up Scale up to Preparative HPLC gradient->scale_up fraction_collection Collect Pure Fractions scale_up->fraction_collection lyophilization Remove Solvent (Lyophilization) fraction_collection->lyophilization final_product High Purity Product lyophilization->final_product

Caption: Workflow for purification by reversed-phase HPLC.

Key Considerations for HPLC:

  • Mobile Phase Modifier: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice.[6] This ensures that the carboxylic acid group is protonated, leading to more consistent retention times and sharper peaks.

  • Scalability: Methods developed on an analytical HPLC system can be scaled up for preparative separation to isolate larger quantities of pure compound.[6]

References

Technical Support Center: A Troubleshooting Guide for Quinoline Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the cyclization step.

General Issues in Quinoline Synthesis

Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions.[1] Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1][2]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit equilibrium. Using anhydrous reagents and solvents is often recommended.[1]

Troubleshooting Specific Quinoline Syntheses

This section addresses specific issues encountered during common quinoline synthesis reactions.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by heating anilines with sulfuric acid, glycerol, and an oxidizing agent.[3]

Q2: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A2: The Skraup synthesis is notoriously exothermic.[4] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[4][5][6] Boric acid can also be used.[4][7]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[4]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[4]

Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A3: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of the reactants and intermediates.[4] To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[4]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[4]

  • Purification: The crude product is often a black, tarry goo. Purification by steam distillation followed by extraction is a common method to isolate the quinoline derivative from the tar.[4]

Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[8]

Q4: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?

A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[6][8][9] To address this:

  • Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[6][8][9]

  • Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[9]

Q5: My final product from the Doebner-von Miller synthesis is contaminated with dihydroquinolines. How can I ensure complete oxidation?

A5: The final step of this synthesis is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation can lead to contamination.[9] To ensure complete oxidation:

  • Sufficient Oxidant: Ensure you are using a sufficient amount of the oxidizing agent.

  • Post-Reaction Oxidation: If you have already isolated your product and it contains dihydroquinoline impurities, you may be able to oxidize it in a separate step using a suitable oxidizing agent.[9]

Combes Quinoline Synthesis

The Combes synthesis involves the reaction of anilines with β-diketones.[10]

Q6: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A6: When using an unsymmetrical β-diketone, two different enamine intermediates can form, leading to a mixture of quinoline regioisomers. Controlling this can be challenging, but here are some strategies:

  • Steric Hindrance: The steric bulk of the substituents on both the aniline and the β-diketone can influence which regioisomer is favored.[10]

  • Electronic Effects: The electronic properties of the substituents on the aniline can also direct the cyclization.

  • Catalyst Choice: The acid catalyst used can impact the regioselectivity. Experimenting with different acids (e.g., H₂SO₄, PPA) may be beneficial.[11]

Friedländer Synthesis

This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13]

Q7: My Friedländer synthesis is suffering from low yields. What are the common culprits?

A7: Low yields in the Friedländer synthesis can be attributed to several factors:

  • Harsh Reaction Conditions: High temperatures or very strong acids/bases can cause decomposition of starting materials or products.[12][14] Modern methods often use milder catalysts like iodine or ionic liquids.[12][13]

  • Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction, especially under basic conditions.[12]

  • Catalyst Inefficiency: The choice of catalyst is critical and depends on the specific substrates.[15]

Q8: I am observing poor regioselectivity in my Friedländer synthesis with an unsymmetrical ketone. How can I improve this?

A8: Similar to the Combes synthesis, using an unsymmetrical ketone in the Friedländer synthesis can lead to a mixture of regioisomers.[16] To improve regioselectivity:

  • Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can influence which side of the ketone reacts.[16]

  • Substrate Modification: In some cases, modifying the ketone substrate, for example, by introducing a directing group, can control the regioselectivity.[12]

Data Summary and Protocols

Troubleshooting Quick Reference Table
IssuePotential Cause(s)Recommended Solution(s)Applicable Syntheses
Low Yield Inappropriate catalyst; Suboptimal temperature; Poor substrate reactivity; Presence of water.[1]Optimize catalyst and temperature; Use more reactive substrates; Ensure anhydrous conditions.[1]General
Vigorous Reaction Highly exothermic nature of the reaction.[4]Add a moderator (e.g., FeSO₄); Slow addition of acid with cooling; Efficient stirring.[4][5][6]Skraup
Tar Formation Harsh acidic and oxidizing conditions; Polymerization of intermediates.[4]Use a moderator; Optimize temperature; Purify via steam distillation.[4]Skraup, Doebner-von Miller
Polymerization Acid-catalyzed polymerization of α,β-unsaturated carbonyls.[6][8][9]Use a biphasic solvent system; Slow addition of reactants.[6][8][9]Doebner-von Miller
Incomplete Oxidation Insufficient oxidizing agent.[9]Use a stoichiometric excess of oxidant; Perform post-reaction oxidation.[9]Doebner-von Miller
Poor Regioselectivity Use of unsymmetrical ketones or β-diketones.[10][16]Optimize catalyst and reaction conditions; Consider steric and electronic effects of substrates.[10][16]Combes, Friedländer
Experimental Protocols
Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established methods and incorporates a moderator to control the reaction's exothermicity.[1]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[1]

  • Moderator Addition: Add a moderating agent like ferrous sulfate (FeSO₄).[1]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]

  • Reaction: Once the addition is complete, gently heat the mixture to initiate the reaction. Be prepared for a vigorous exothermic phase. Maintain heating for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar. The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1]

Iodine-Catalyzed Friedländer Synthesis

This protocol utilizes a milder catalyst, iodine, which can lead to higher yields and cleaner reactions.[15]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture at 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Visualizing Reaction Mechanisms and Troubleshooting

Skraup Synthesis Mechanism

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Simplified mechanism of the Skraup synthesis.

Friedländer Synthesis Troubleshooting Workflow

Friedlander_Troubleshooting Start Low Yield in Friedländer Synthesis Check_Conditions Review Reaction Conditions Start->Check_Conditions Harsh_Conditions Are conditions too harsh? (High T, strong acid/base) Check_Conditions->Harsh_Conditions Milder_Conditions Employ milder catalyst (e.g., Iodine, Ionic Liquid) Harsh_Conditions->Milder_Conditions Yes Check_Side_Reactions Investigate Side Reactions Harsh_Conditions->Check_Side_Reactions No Success Improved Yield Milder_Conditions->Success Aldol_Condensation Is Aldol Condensation of ketone likely? Check_Side_Reactions->Aldol_Condensation Modify_Base Use non-nucleophilic base or milder conditions Aldol_Condensation->Modify_Base Yes Check_Catalyst Evaluate Catalyst Efficiency Aldol_Condensation->Check_Catalyst No Modify_Base->Success Optimize_Catalyst Screen different acid/base catalysts Check_Catalyst->Optimize_Catalyst Optimize_Catalyst->Success

Caption: A logical workflow for troubleshooting low yields in the Friedländer synthesis.

References

Common side products in the synthesis of 7-aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-aminoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Here, we address common challenges, with a focus on the formation of side products, and provide practical, field-tested solutions to optimize your synthetic outcomes.

Introduction

The 7-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the treatment of malaria. Synthesizing these molecules, however, can be fraught with challenges, including the formation of isomeric impurities and other side products that complicate purification and reduce yields. This guide provides in-depth troubleshooting advice based on established synthetic methodologies like the Conrad-Limpach and Friedländer syntheses, aiming to equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Regioisomeric Impurities in Conrad-Limpach Synthesis

Question: I am attempting to synthesize a 7-amino-4-hydroxyquinoline using a substituted m-phenylenediamine and a β-ketoester via the Conrad-Limpach synthesis, but I am observing a mixture of the desired 7-amino isomer and the unwanted 5-amino isomer. How can I improve the regioselectivity?

Answer: This is a classic challenge in quinoline synthesis when using unsymmetrical anilines. The formation of both 5- and 7-substituted isomers is governed by the two possible modes of cyclization.

Troubleshooting Guide: Improving Regioselectivity

Root Cause Analysis: The regioselectivity of the Conrad-Limpach synthesis is influenced by both steric and electronic factors of the substituents on the aniline precursor.[1] The initial condensation can occur at either of the non-equivalent ortho positions to the amino groups of the m-phenylenediamine, leading to a mixture of products.

Strategies for Mitigation:

  • Leverage Steric Hindrance: If your m-phenylenediamine has a bulky substituent, this can sterically hinder cyclization at the adjacent ortho position, thereby favoring the formation of the desired 7-aminoquinoline.

  • Exploit Electronic Effects: The electronic nature of substituents on the aniline ring can direct the cyclization. Electron-donating groups can influence the nucleophilicity of the ortho carbons, potentially favoring one cyclization pathway over the other.

  • Incorporate a Directing Group: The introduction of a strongly electron-withdrawing group, such as a trifluoromethyl group, on the β-ketoester can enhance the selectivity of the initial condensation, leading to a single regioisomeric product.[2] This approach has been shown to be highly effective, even allowing the reaction to proceed without a catalyst.[2]

  • Temperature Control: The cyclization step in the Conrad-Limpach synthesis often requires high temperatures (around 250 °C).[3][4] Carefully controlling the temperature can sometimes influence the ratio of the kinetic versus thermodynamic products, although this is often less effective than substrate modification.

FAQ 2: Self-Condensation Side Products in Friedländer Synthesis

Question: During my Friedländer synthesis of a 7-aminoquinoline from a 2,4-diaminobenzaldehyde and a ketone with an α-methylene group, I am getting significant amounts of a dark, insoluble material and low yields of my desired product. What is causing this?

Answer: The issue you are encountering is likely due to self-condensation or polymerization of your starting materials under the reaction conditions, a common problem in the Friedländer synthesis.[5]

Troubleshooting Guide: Minimizing Self-Condensation

Root Cause Analysis: The Friedländer synthesis can be catalyzed by either acid or base.[5][6][7] Under these conditions, aldehydes and ketones with α-hydrogens can undergo self-aldol condensation, leading to polymeric byproducts.[5] The highly reactive nature of the aminobenzaldehyde can also contribute to unwanted side reactions.

Strategies for Mitigation:

  • Catalyst Optimization: The choice and concentration of the catalyst are critical.

    • Acid Catalysis: While strong acids like sulfuric acid can be effective, they can also promote polymerization. Consider using milder acids like p-toluenesulfonic acid or Lewis acids.[6]

    • Base Catalysis: Strong bases like potassium hydroxide can also lead to side reactions. Milder bases may offer better control.

  • Reaction Temperature and Time: High temperatures can accelerate both the desired reaction and the formation of side products. Running the reaction at the lowest effective temperature and monitoring for completion can help minimize byproduct formation.

  • Use of a Pre-formed Enamine/Imine: To avoid the harsh conditions that lead to self-condensation, one of the carbonyl components can be converted to an enamine or imine prior to the reaction. This intermediate can then react under milder conditions.

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions, for example with microwave irradiation, can lead to faster reaction times and reduced side product formation.[8]

Diagram: General Friedländer Synthesis Pathway and Potential Side Reaction

Friedlander_Synthesis A 2-Aminobenzaldehyde C Aldol Adduct/Schiff Base A->C Condensation B Ketone (with α-methylene) B->C E Self-Condensation Products (e.g., Polymers, Tars) B->E Self-Condensation (Side Reaction) D Desired 7-Aminoquinoline C->D Cyclization & Dehydration (Desired Pathway)

Caption: Friedländer synthesis workflow and a common side reaction.

FAQ 3: Tar and Polymer Formation in Skraup Synthesis

Question: I am using a Skraup synthesis to prepare a quinoline derivative, and the reaction is very exothermic, producing a lot of tar and making purification extremely difficult. How can I control this reaction and improve my yield?

Answer: The Skraup synthesis is notoriously vigorous and prone to tar formation due to the polymerization of acrolein under strongly acidic and high-temperature conditions.[9][10]

Troubleshooting Guide: Controlling the Skraup Synthesis

Root Cause Analysis: The reaction involves the dehydration of glycerol to acrolein, which then reacts with the aniline.[10][11] The highly exothermic nature of the reaction can lead to localized overheating, promoting the polymerization of the reactive acrolein intermediate.[9]

Strategies for Mitigation:

  • Use of a Moderating Agent: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial.[1][9][10] These agents help to control the exothermic reaction, making it less violent.[1][10]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is essential to manage the reaction temperature.[1]

  • Efficient Stirring: Good mechanical stirring is necessary to ensure even heat distribution and prevent localized hotspots that can lead to tar formation.[9]

  • Proper Work-up: After the reaction, a careful work-up is required to separate the product from the tarry residue. This often involves steam distillation followed by extraction.[1]

Data Summary: Common Synthetic Routes and Their Challenges
Synthesis MethodKey ReactantsCommon Side ProductsMitigation Strategies
Conrad-Limpach Anilines, β-KetoestersRegioisomers (e.g., 5- vs. 7-substituted)Use of directing groups, steric hindrance.[1][2]
Friedländer 2-Aminoaryl aldehydes/ketones, Carbonyl compounds with α-methyleneSelf-condensation polymers, tarsCatalyst optimization, temperature control, use of pre-formed enamines.[5][6]
Skraup Anilines, Glycerol, Oxidizing agentTars, polymers from acroleinUse of moderators (FeSO₄), controlled reagent addition, efficient stirring.[1][9][10]
Experimental Protocol: A General Approach for Purification of 7-Aminoquinolines

The purification of 7-aminoquinolines often requires chromatographic techniques to separate the desired product from side products and unreacted starting materials.

Step-by-Step Methodology:

  • Initial Work-up: After the reaction is complete, the crude reaction mixture is typically quenched with water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction: The aqueous mixture is then extracted with an organic solvent such as dichloromethane, ethyl acetate, or chloroform. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel.[12][13]

    • Solvent System: A gradient elution system is often employed. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity is gradually increased to elute the compounds. For example, a gradient of 1% to 50% methanol in dichloromethane can be effective.[12]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., DCM/n-hexane) can be used for further purification.[14]

  • Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][14]

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of 7-Aminoquinoline CheckPurity Analyze Crude Product (TLC, NMR) Start->CheckPurity SideProducts Significant Side Products Observed CheckPurity->SideProducts Yes UnreactedSM Unreacted Starting Material CheckPurity->UnreactedSM No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) SideProducts->OptimizeConditions UnreactedSM->OptimizeConditions OptimizeConditions->Start Re-run Synthesis Purification Improve Purification Protocol OptimizeConditions->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: A Troubleshooting Guide for Amide Coupling with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when forming amide bonds with sterically demanding substrates. Steric hindrance around the amine nitrogen or the carboxylic acid's alpha-carbon can dramatically reduce reaction rates and yields, turning a routine transformation into a significant synthetic roadblock.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why these reactions fail and how to systematically troubleshoot them. We will explore the causality behind experimental choices, from reagent selection to reaction conditions, to empower you to overcome even the most challenging amide couplings.

Section 1: Foundational Principles & Common Failure Points

Q1: My standard EDC/HOBt coupling failed when using a bulky secondary amine. What is the underlying chemical reason for this?

Standard carbodiimide-based coupling methods, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), are workhorses in synthesis but often fail under sterically demanding conditions. The primary reasons are twofold:

  • Reduced Nucleophilicity of the Amine: Bulky substituents near the amine's nitrogen atom create a congested environment. This steric shield physically obstructs the amine's lone pair of electrons from attacking the activated carboxylic acid intermediate (the O-acylisourea or the HOBt-ester), which is itself a relatively bulky species.[1]

  • Inefficient Carboxylic Acid Activation: While EDC forms an O-acylisourea intermediate, this species can be prone to non-productive side reactions or may not be reactive enough to overcome the high energy barrier required for the hindered amine to attack. The subsequent reaction with HOBt to form the active ester is often the rate-limiting step, and even this HOBt-ester may lack the raw electrophilicity needed for difficult couplings.[2]

The overall mechanism involves several equilibrium steps. When the final, product-forming step is kinetically slow due to sterics, the reaction stalls, and starting materials remain unconsumed.

View General Amide Coupling Mechanism

Amide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base - H⁺ Base Base (e.g., DIPEA) CouplingAgent Coupling Agent (e.g., HATU) ActivatedEster Activated Ester Intermediate CouplingAgent->ActivatedEster RCOO->ActivatedEster + Coupling Agent Amide Amide Product ActivatedEster->Amide + Hindered Amine Byproducts Byproducts (e.g., Tetramethylurea) ActivatedEster->Byproducts Side Reactions Amine Hindered Amine (R'-NHR'') Amine->Amide

Caption: General workflow for amide bond formation.

Section 2: Troubleshooting Low or No Conversion

Q2: I see mostly unreacted starting materials. Which coupling reagents are specifically designed for hindered substrates?

When standard reagents fail, the solution is often to switch to a more potent activating agent. For sterically hindered couplings, onium salt-based reagents (uronium or phosphonium salts) are the industry standard.[1] These reagents form highly reactive intermediates that can overcome the steric barriers.

The most powerful and commonly used reagents belong to the aminium/uronium class derived from HOBt and, more effectively, its aza-derivative, HOAt (1-hydroxy-7-azabenzotriazole).

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings. The nitrogen atom in the pyridine ring of the HOAt-derived intermediate is thought to facilitate the reaction through a neighboring group effect, stabilizing the transition state.[3][4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective reagent, though HATU is generally considered superior for extremely challenging cases due to the HOAt-effect.[4]

  • COMU (O-(Ethyl cyano(hydroxyimino)acetato)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A newer generation reagent that incorporates an OxymaPure moiety. It boasts reactivity comparable to HATU but avoids the potentially explosive benzotriazole byproducts, making it a safer alternative.[5]

Data Summary: Comparison of Common Coupling Reagents

ReagentClassActivation MoietyRelative ReactivityKey Advantage for Hindered Couplings
EDC/DCCCarbodiimideO-acylisoureaLow-ModerateInexpensive, simple byproducts.
PyBOPPhosphoniumHOBt-esterHighDoes not react with the free amine, useful for cyclizations.[6]
HBTUAminium/UroniumHOBt-esterHighForms water-soluble byproducts, easy workup.[5]
HATU Aminium/Uronium HOAt-ester Very High Considered one of the most effective due to the HOAt neighboring group effect.[3][4]
COMUAminium/UroniumOxyma-esterVery HighHigh reactivity similar to HATU with improved safety profile (non-explosive byproduct).[5]
Protocol 1: General Procedure for a HATU-Mediated Coupling

This protocol provides a robust starting point for coupling a hindered carboxylic acid and amine.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Hindered Amine (1.1-1.2 equiv)

  • HATU (1.1-1.2 equiv)[3]

  • Non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)[7]

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM)

Procedure:

  • Preparation: In a clean, dry, inert-atmosphere flask, dissolve the carboxylic acid in the anhydrous solvent.

  • Activation: Add HATU to the solution, followed by the DIPEA. Stir the mixture at room temperature. A color change may be observed. This "pre-activation" step, where the active ester is formed, is typically allowed to proceed for 10-15 minutes.[3]

  • Amine Addition: Add the sterically hindered amine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by a suitable analytical method (e.g., TLC or LC-MS). For very hindered substrates, the reaction may require extended time (4-24 hours) or gentle heating (40-50 °C).

  • Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product often contains tetramethylurea, a byproduct from HATU, which can sometimes be challenging to remove.[8] Purification is typically achieved by flash column chromatography.

Section 3: Troubleshooting Slow Reactions and Side Products

Q3: The reaction proceeds, but it's incredibly slow. How can I accelerate it without causing decomposition?

When high-potency coupling reagents are still not enough to drive the reaction to completion in a reasonable timeframe, modifying the reaction conditions is the next logical step.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy. However, be cautious, as higher temperatures can also promote side reactions like epimerization, especially with chiral carboxylic acids.[1]

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for accelerating slow reactions.[9] The focused heating can dramatically reduce reaction times from hours to minutes.[10] It is particularly effective for hindered couplings.

Protocol 2: Microwave-Assisted Amide Coupling

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vessel.

Procedure:

  • Preparation: In a microwave-safe vial, combine the carboxylic acid (1.0 equiv), HATU (1.2 equiv), and the hindered amine (1.2 equiv) in a suitable microwave-safe solvent (e.g., DMF, NMP).

  • Base Addition: Add DIPEA (3.0 equiv).

  • Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a controlled temperature (e.g., 80-120 °C) for 10-30 minutes.

  • Monitoring & Workup: After cooling, check the reaction conversion by LC-MS. If incomplete, the reaction can be subjected to further irradiation. The workup and purification follow the same procedure as in Protocol 1.

Q4: I'm forming an unexpected byproduct, or my chiral starting material is racemizing. What's happening and how can I stop it?

Side product formation, particularly racemization (also known as epimerization in peptide chemistry), is a critical issue when using chiral carboxylic acids.[11]

Mechanism of Racemization: The primary pathway for racemization involves the formation of a planar oxazolone intermediate.[12] This is more likely to occur with prolonged pre-activation times, stronger bases, and higher temperatures.

Troubleshooting Workflow for Side Reactions:

TroubleshootingWorkflow start Problem Identified: Side Product or Epimerization check_base Is the base highly nucleophilic or too strong (e.g., DIPEA)? start->check_base change_base Action: Switch to a bulkier, weaker base like 2,4,6-collidine or N-methylmorpholine (NMM). check_base->change_base Yes check_temp Is the reaction run at elevated temperature? check_base->check_temp No change_base->check_temp lower_temp Action: Run the reaction at a lower temperature (0 °C to RT). check_temp->lower_temp Yes check_additive Is an additive being used? (e.g., HOBt) check_temp->check_additive No lower_temp->check_additive use_hoat Action: Ensure an additive is present. Use HOAt or OxymaPure, which are superior to HOBt for suppression. check_additive->use_hoat No / Using HOBt check_preactivation Is there a long pre-activation time? check_additive->check_preactivation Yes use_hoat->check_preactivation no_preactivation Action: Add the amine immediately after the coupling reagents, or add the coupling reagent last. check_preactivation->no_preactivation Yes end Problem Mitigated check_preactivation->end No no_preactivation->end

Caption: Decision tree for troubleshooting side reactions.

Key Mitigation Strategies:

  • Choice of Base: While DIPEA is standard, its basicity can promote epimerization. Switching to a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial.[1][5] Triethylamine (TEA) is generally more nucleophilic than DIPEA and can lead to its own set of byproducts, so it is often avoided.[13]

  • Additives: Additives like HOBt, and more effectively HOAt and OxymaPure, are crucial. They act as "traps" for the initial activated species, forming active esters that are less prone to racemization than the O-acylisourea intermediate.[2] Using HATU or COMU inherently includes these superior additives.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can significantly suppress the rate of epimerization.[14]

  • Avoid Pre-activation: For highly sensitive substrates, avoiding a long pre-activation step can minimize the lifetime of the oxazolone-prone intermediate.[12] Try adding the amine immediately after the coupling reagent and base.

Section 4: Alternative Strategies for Failed Couplings

Q5: I've tried multiple coupling reagents and conditions, but the reaction still fails. What is a fundamentally different approach I can take?

When direct coupling fails, the next step is to convert the carboxylic acid into a more reactive, isolable intermediate. The most common strategy is the formation of an acyl chloride .[2][15]

Acyl chlorides are significantly more electrophilic than the in-situ generated active esters and will often react with even very hindered or electronically deactivated amines.[15] This method decouples the activation step from the coupling step, allowing for a more forceful approach.

Protocol 3: Acyl Chloride Formation and Subsequent Amidation

Warning: This procedure involves corrosive and moisture-sensitive reagents like thionyl chloride or oxalyl chloride. It must be performed in a well-ventilated fume hood under anhydrous conditions.

Part A: Acyl Chloride Formation

  • Setup: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., DCM or toluene) in a flask equipped with a reflux condenser and under an inert atmosphere, add oxalyl chloride (1.5-2.0 equiv) or thionyl chloride (SOCl₂) (1.5-2.0 equiv).

  • Catalyst: Add a catalytic amount (1-2 drops) of anhydrous DMF. This is crucial for the reaction with oxalyl chloride.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 40 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO/CO₂ for oxalyl chloride; HCl and SO₂ for thionyl chloride).

  • Isolation: Once complete, carefully remove the solvent and excess reagent under reduced pressure. It is critical to ensure all excess oxalyl/thionyl chloride is removed. The resulting crude acyl chloride is often used immediately without further purification.

Part B: Amidation (Schotten-Baumann conditions)

  • Setup: Dissolve the hindered amine (1.0 equiv) and a non-nucleophilic base (e.g., pyridine or DIPEA, 1.5-2.0 equiv) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the cold amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: Perform a standard aqueous workup as described in Protocol 1. The product is typically purified by column chromatography.[2]

References

Technical Support Center: Navigating Challenges in the Selective Deprotection of Boc Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for challenges in the selective deprotection of tert-butyloxycarbonyl (Boc) groups. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guide: Common Issues in Selective Boc Deprotection

This section addresses common problems observed during the selective deprotection of Boc groups, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Steric hindrance around the Boc-protected amine. 4. Poor solubility of the substrate.1. Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid like HCl in dioxane. A common starting point is 20-50% TFA in dichloromethane (DCM).[1] 2. Extend the reaction time and monitor progress by TLC or LC-MS.[2] 3. Increase the reaction temperature cautiously, or consider a different deprotection strategy if steric hindrance is significant. 4. Use a co-solvent to improve solubility. For solid-phase peptide synthesis (SPPS), ensure adequate resin swelling.[3]
Formation of Side Products (e.g., t-butylation) 1. Presence of nucleophilic functional groups (e.g., in tryptophan, methionine, cysteine, tyrosine residues) that are alkylated by the tert-butyl cation generated during deprotection.[2][4][5] 2. Absence or insufficient amount of scavengers.1. Add scavengers to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[2][3] 2. A standard scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For particularly sensitive substrates, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[2]
Loss of Other Acid-Labile Protecting Groups 1. The other protecting group is too sensitive to the acidic conditions used for Boc deprotection. 2. Lack of orthogonality between the protecting groups.1. Use milder acidic conditions (e.g., lower TFA concentration, lower temperature). 2. Select a protecting group with greater acid stability for the other functional group. For example, a trityl (Trt) group is significantly more acid-labile than Boc and can be removed selectively with very mild acid, leaving the Boc group intact.[6] Conversely, a Cbz group is stable to the acidic conditions used for Boc deprotection.[7][8]
Racemization 1. In peptide synthesis, aspartimide formation can lead to racemization. This is more prevalent when the aspartic acid residue is followed by glycine, asparagine, or arginine.[2]1. For aspartic acid, use a side-chain protecting group that is less prone to cyclization.
Product is an Oily Residue 1. Formation of TFA salts which are often oils.1. After work-up, co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[2] 2. Consider using 4M HCl in dioxane, as the resulting hydrochloride salts are often crystalline solids.[9]
Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues in Boc deprotection.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism BocN R-NH-Boc ProtonatedBocN R-NH-Boc(H+) BocN->ProtonatedBocN + H+ CarbamicAcid [R-NH-COOH] ProtonatedBocN->CarbamicAcid - (CH3)3C+ tBuCation (CH3)3C+ ProtonatedBocN->tBuCation AmineSalt R-NH3+ X- CarbamicAcid->AmineSalt - CO2, + H+ CO2 CO2 CarbamicAcid->CO2 Isobutylene CH2=C(CH3)2 tBuCation->Isobutylene - H+

References

Technical Support Center: Recrystallization Methods for Purifying 7-(Boc-amino)quinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-(Boc-amino)quinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles that govern successful recrystallization, empowering you to solve challenges encountered during this critical purification step.

Section 1: Understanding the Molecule's Personality

Successful purification begins with understanding the physicochemical properties of 7-(Boc-amino)quinoline-3-carboxylic acid. This molecule possesses a dual nature, which is the primary source of purification challenges.

  • The Polar Core: The quinoline-3-carboxylic acid moiety is a rigid, planar, and polar aromatic system.[1][2] The carboxylic acid group and the quinoline nitrogen are capable of hydrogen bonding, which favors solubility in polar solvents like alcohols, water, and DMF.[3][4]

  • The Lipophilic Shield: The tert-butoxycarbonyl (Boc) protecting group is bulky and non-polar (lipophilic).[5][] This group significantly increases the molecule's solubility in moderately polar to non-polar organic solvents such as ethyl acetate, THF, and toluene, while decreasing its solubility in highly polar solvents like water.

  • Amphoteric/Zwitterionic Potential: The presence of both an acidic group (-COOH) and a weakly basic quinoline nitrogen means the molecule's solubility is highly dependent on pH.[7] Near its isoelectric point, it may exist as a zwitterion, often leading to lower solubility in many common organic solvents.[8]

This combination of a polar, hydrogen-bonding core and a non-polar, bulky protecting group makes solvent selection non-trivial. The ideal solvent system must effectively balance these opposing characteristics.

Section 2: General Recrystallization Protocol

This protocol serves as a robust starting point for your experiments. The key is to first identify a suitable solvent or solvent system through small-scale trials.

Experimental Workflow: General Recrystallization

G cluster_prep Preparation cluster_main Main Procedure Solvent 1. Solvent Selection (Small-Scale Test) Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent->Dissolve Filter 3. Hot Gravity Filtration (Optional, for insoluble impurities) Dissolve->Filter Cool 4. Slow Cooling (Allow crystal formation) Filter->Cool Collect 5. Isolate Crystals (Vacuum Filtration) Cool->Collect Wash 6. Wash with Cold Solvent Collect->Wash Dry 7. Dry Crystals (Under Vacuum) Wash->Dry

Caption: General workflow for recrystallization.

Step-by-Step Methodology:
  • Solvent Screening (Test Tube Scale):

    • Place ~20-30 mg of your crude 7-(Boc-amino)quinoline-3-carboxylic acid into a small test tube.

    • Add a potential solvent (see Table 1) dropwise at room temperature. Observe if the solid dissolves easily. A good solvent will not dissolve the compound well at room temperature.[9]

    • Gently heat the mixture (e.g., in a hot water or sand bath). Continue adding the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • An ideal solvent will show poor solubility when cold and high solubility when hot, resulting in the formation of a significant amount of crystalline precipitate upon cooling.[9][10]

  • Dissolution (Flask Scale):

    • Place the crude compound in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid. Adding a slight excess (5-10%) can prevent premature crystallization during the next step.[9]

  • Hot Gravity Filtration (Optional):

    • If you observe insoluble impurities (e.g., dust, inorganic salts) in the hot solution, you must perform a hot gravity filtration to remove them.[11]

    • Preheat a funnel and a new flask to prevent the product from crystallizing out prematurely. Filter the hot solution quickly.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of small, impure crystals or oils.[11][12]

    • Once at room temperature, you can place the flask in an ice bath or a refrigerator for at least an hour to maximize crystal yield.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor.[9]

    • Dry the crystals under vacuum to a constant weight.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the recrystallization of 7-(Boc-amino)quinoline-3-carboxylic acid.

Q1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often because the solution is too concentrated, cooled too quickly, or the boiling point of the solvent is higher than the melting point of your compound.[9][13]

Solutions:

  • Reduce Cooling Rate: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.[9][12]

  • Use a More Dilute Solution: Re-heat the mixture until the oil redissolves, then add more solvent (10-20%) before attempting to cool again.[9]

  • Change the Solvent System: The current solvent may be too good a solvent. If using a single solvent, try a binary system. Add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it just becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution before slow cooling.[9][12] For polar oils, ethanol/water or acetone/water can be effective. For less polar oils, a system like ethyl acetate/hexane may work.[14][15]

Troubleshooting Decision Tree: Oiling Outdot

G start Problem: Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat q1 Is the solution very concentrated? reheat->q1 add_solvent Add more solvent (10-20%) and attempt slow cooling again. q1->add_solvent Yes q2 Was cooling rapid? q1->q2 No slow_cool Insulate flask and allow to cool very slowly. q2->slow_cool Yes change_solvent Try a different solvent system. (e.g., binary system like EtOAc/Hexane) q2->change_solvent No

References

Technical Support Center: Stability of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid (CAS 1416440-75-9). As a key building block in medicinal chemistry and drug development, understanding its stability is paramount for reproducible results and the integrity of your research. This guide is designed to provide you with field-proven insights, troubleshooting protocols, and validation methods to ensure the optimal performance of this reagent in your experiments.

Core Stability Profile & Recommended Storage

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and can also be cleaved under elevated thermal stress.[1][2][3] The quinoline core, while generally stable, can be susceptible to photodecomposition under prolonged exposure to high-energy light. Therefore, proper storage is not merely a recommendation but a critical procedural step.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation pathways and slows potential low-level hydrolytic cleavage of the Boc group.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.[4][5]Displaces atmospheric moisture, which can contribute to hydrolysis, and oxygen, which could participate in long-term oxidative degradation of the quinoline ring.
Light Protect from light; store in an amber vial or in a dark location.The quinoline moiety can be photosensitive.[6] Protecting from light prevents potential photolytic degradation, which could generate unknown impurities.
Incompatibilities Avoid strong acids, strong oxidizing agents, and strong bases.[4]Strong acids will rapidly cleave the Boc group.[7][8] Strong bases can deprotonate the carboxylic acid, and strong oxidizers can react with the quinoline ring system.

Frequently Asked Questions (FAQs)

This section addresses common questions our team has received regarding the stability and handling of this compound.

Q1: What is the primary degradation pathway I should be concerned about during storage and experiments?

The most significant and probable degradation pathway is the acid-catalyzed cleavage of the Boc protecting group.[7] This reaction, known as deprotection, converts the Boc-protected amine into a free primary amine (7-aminoquinoline-3-carboxylic acid), releasing isobutylene and carbon dioxide as byproducts.[9] This can be triggered by trace acidic impurities in solvents, on glassware, or from atmospheric moisture over long-term storage. Thermal cleavage can also occur but typically requires temperatures well above standard storage or reaction conditions.[2][9]

G cluster_0 Primary Degradation Pathway start 7-((tert-Butoxycarbonyl)amino) quinoline-3-carboxylic acid end 7-Aminoquinoline-3-carboxylic acid (Degradation Product) start->end  Acid (H+)  or Heat (Δ) byproducts Isobutylene + CO2 end->byproducts

Caption: Boc deprotection is the main stability concern.

Q2: My solid sample has slightly changed color. Is it degraded?

While a significant color change (e.g., from off-white to dark brown) can indicate extensive degradation, subtle shifts are not a reliable indicator on their own. Impurities can cause discoloration without significant degradation of the main component. The only definitive way to assess purity and confirm degradation is through analytical techniques.

Q3: What are the best analytical methods to check the purity of my sample?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of this compound and detecting its primary degradant.[10]

  • Method: A reverse-phase C18 column with a gradient elution using mobile phases of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Detection: The deprotected product, 7-aminoquinoline-3-carboxylic acid, is more polar and will therefore have a shorter retention time (elute earlier) than the parent compound.[10] A validated stability-indicating method will show baseline separation between the parent peak and all potential degradant peaks.

For a rapid, qualitative check, Thin-Layer Chromatography (TLC) is highly effective.

  • Method: Use a silica gel plate and a mobile phase such as 10% methanol in dichloromethane.

  • Detection: The more polar deprotected amine will have a lower Rf value (travel less distance up the plate) than the Boc-protected starting material. The deprotected amine can be specifically visualized by staining the plate with ninhydrin, which turns purple or brown in the presence of primary amines.[10]

Q4: My reaction yield is unexpectedly low. Could compound instability be the cause?

Absolutely. If the subsequent reaction requires the Boc-protected amine, any premature deprotection will result in the consumption of starting material and the formation of undesired side products. This is especially true if your reaction conditions are even mildly acidic or are run at elevated temperatures for extended periods. We recommend a troubleshooting workflow to diagnose such issues.

G decision decision action_node Run QC Check on Starting Material decision->action_node Yes start_node Unexpected Result (Low Yield, Side Products) start_node->decision Degradation Suspected? end_node Root Cause Identified decision2 Degradant Peak Observed? action_node->decision2 Use TLC & HPLC action_node2 Source New Reagent & Re-validate Storage decision2->action_node2 Yes action_node3 Investigate Other Experimental Parameters decision2->action_node3 No action_node2->end_node end_node2 Other Cause Identified action_node3->end_node2 Problem is not reagent stability

Caption: A logical workflow for troubleshooting stability issues.

Troubleshooting Guide: Common Scenarios

Table 2: Troubleshooting Stability-Related Experimental Issues

Observed ProblemProbable Cause (Stability-Related)Recommended Action & Validation
Inconsistent HPLC/LC-MS results for the same batch. The compound is degrading on the benchtop or in solution. The carboxylic acid or quinoline nitrogen may interact with certain solvents over time.Prepare analytical solutions fresh and run them immediately. If samples must be stored in an autosampler, keep it cooled (e.g., 4°C). Validate solution stability over the expected analysis time.
Appearance of a new, more polar spot on TLC during a reaction workup. The Boc group was unintentionally cleaved during the reaction or acidic workup. Many common workup steps (e.g., washing with 1M HCl) will cause deprotection.If the Boc group must be retained, use a neutral or basic workup (e.g., wash with saturated sodium bicarbonate solution).[10] Monitor each step by TLC to pinpoint where the deprotection occurs.
Low or no yield in a reaction where the Boc-amine is the nucleophile. The starting material has degraded during storage, and the actual concentration of the required reactant is lower than calculated.Re-analyze the purity of the starting material by HPLC with a calibrated standard or by quantitative NMR (qNMR). Adjust reactant stoichiometry based on the corrected purity.

Experimental Protocol: Forced Degradation Study

To build confidence in your handling procedures and develop a robust, stability-indicating analytical method, we strongly recommend performing a forced degradation study.[11] This involves intentionally exposing the compound to harsh conditions to generate potential degradants.

Objective: To identify the degradation products of this compound under various stress conditions and develop an HPLC method capable of resolving them from the parent compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector, C18 column

  • pH meter

  • Calibrated oven

  • Photostability chamber or UV lamp (e.g., 254 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Control Sample: Dilute the stock solution with 50:50 methanol:water to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed sample.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to 10 mL with 50:50 methanol:water.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with 1 M HCl, and dilute to 10 mL with 50:50 methanol:water.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to 10 mL with 50:50 methanol:water.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 70°C oven for 48 hours.

    • Prepare a 0.1 mg/mL solution of the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound (in a quartz cuvette) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis:

    • Analyze all samples (Control, Acid, Base, Oxidative, Thermal, Photolytic) by HPLC.

    • Suggested HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: 254 nm

Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to see a decrease in the parent peak area and the appearance of new peaks (degradants). A successful stability-indicating method will show baseline resolution for all new peaks. The acid-stressed sample is expected to show significant conversion to the deprotected amine.

References

Technical Support Center: Scaling Up the Synthesis of Substituted Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinoline-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial synthetic processes. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step solutions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions to get your synthesis back on track.

Issue 1: Low to No Yield in the Gould-Jacobs Cyclization Step

Question: I am performing a Gould-Jacobs reaction to synthesize a 4-hydroxyquinoline-3-carboxylic acid ester, but I am observing very low conversion of my anilidomethylenemalonate intermediate, even after prolonged heating. What is causing this and how can I improve the yield?

Answer: This is a frequent challenge in the Gould-Jacobs synthesis, primarily because the thermal cyclization step requires substantial thermal energy to facilitate a 6-electron electrocyclization.[1] Insufficient temperature is the most common culprit.

Probable Causes & Solutions:

  • Insufficient Reaction Temperature: The intramolecular cyclization typically requires temperatures above 250 °C.[1] If you are using a conventional heating mantle with a high-boiling solvent like diphenyl ether, ensure your setup can consistently maintain this temperature.

    • Solution: Carefully monitor the internal reaction temperature. If your heating apparatus is insufficient, consider upgrading to a high-temperature mantle or a sand bath for more uniform heating.

  • Sub-optimal Reaction Time: There is a delicate balance between reaction time and temperature. While higher temperatures can increase the reaction rate, prolonged exposure can lead to product degradation.[1][2]

    • Solution: A time-temperature study is crucial for optimization. For instance, increasing the temperature to 300 °C while reducing the reaction time to 5 minutes has been shown to significantly improve yields in some cases.[1][2] Microwave-assisted synthesis is an excellent tool for rapidly optimizing these parameters.[2][3]

  • Steric Hindrance: Bulky substituents on the aniline starting material can sterically hinder the cyclization step, leading to lower yields.[4]

    • Solution: If synthetically feasible, consider using less sterically hindered starting materials. Alternatively, more forcing reaction conditions (higher temperature for a shorter duration) might be necessary.

Issue 2: Formation of Multiple Byproducts and Purification Difficulties

Question: My reaction mixture is showing multiple spots on TLC, and I am struggling to isolate the desired substituted quinoline-3-carboxylic acid. What are the likely side reactions, and what purification strategies can I employ?

Answer: The formation of byproducts is a common issue in many quinoline synthesis methods due to the reactivity of the starting materials and intermediates.[4] Effective purification is key to obtaining a high-purity final product.

Probable Causes & Solutions:

  • Positional Isomerism: In reactions like the Friedländer synthesis with unsymmetrical ketones, the formation of multiple regioisomers can occur.[4][5]

    • Solution: The choice of catalyst can influence regioselectivity. Both Lewis acids (e.g., tin tetrachloride) and Brønsted acids (e.g., p-toluenesulfonic acid) can be used, and optimizing the catalyst and its concentration is crucial.[4] In some cases, substrate modification, such as introducing a phosphoryl group on the α-carbon of the ketone, can direct the cyclization.[4]

  • Aldol Side Reactions: The carbonyl compounds used in syntheses like the Friedländer reaction can undergo self-condensation (aldol reactions), leading to impurities.[4]

    • Solution: Carefully control the reaction temperature and the rate of addition of reagents. Using a less reactive carbonyl compound, if possible, can also mitigate this issue.

  • Ineffective Purification: Quinolines can be challenging to purify due to the presence of unreacted starting materials and closely related byproducts.[4]

    • Solution:

      • Recrystallization: This is often the most effective method for purifying solid quinoline-3-carboxylic acids. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures containing alcohols can be effective.[6] A typical procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for crystal formation.

      • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to separate the desired product from impurities.

      • Acid-Base Extraction: Since quinoline-3-carboxylic acids are acidic, an acid-base workup can be used to separate them from neutral or basic impurities. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be acidified to precipitate the purified carboxylic acid.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of substituted quinoline-3-carboxylic acids.

Q1: What are the main advantages of the Gould-Jacobs reaction for synthesizing quinoline-3-carboxylic acid precursors?

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines, which are direct precursors to many quinoline-3-carboxylic acids.[7][8] Its main advantages include:

  • Accessibility of Starting Materials: The reaction utilizes readily available anilines and malonic acid derivatives.[7]

  • Predictable Regiochemistry: The substitution pattern on the resulting quinoline ring is directly determined by the substituents on the starting aniline.

  • Pathway to 4-Hydroxyquinolines: It directly yields the 4-hydroxyquinoline scaffold, which is a common core in many biologically active molecules.[1][7]

Q2: My Skraup synthesis is extremely exothermic and difficult to control. What measures can I take to improve safety and reproducibility?

The Skraup synthesis is notoriously vigorous.[5] To manage the exothermicity:

  • Gradual Heating: Ensure slow and controlled heating of the reaction mixture.[4] Using an oil bath with a temperature controller is highly recommended over a heating mantle.

  • Controlled Addition of Reagents: Add the sulfuric acid and oxidizing agent (e.g., glycerol) slowly and portion-wise to the aniline to better manage the heat generated.

  • Use of a Moderator: In some protocols, boric acid is added to moderate the reaction's vigor.

Q3: Are there greener alternatives to traditional high-boiling solvents like diphenyl ether for the Gould-Jacobs cyclization?

Yes, several greener approaches have been developed to address the harsh conditions of the traditional Gould-Jacobs reaction:

  • Microwave-Assisted Synthesis: This is a highly effective method that can dramatically reduce reaction times and improve yields, often without the need for a high-boiling solvent.[1][2][9]

  • Solvent-Free Reactions: In some instances, the reaction can be carried out neat, especially with microwave heating, which aligns with the principles of green chemistry.[9]

  • Ionic Liquids: Room temperature ionic liquids are being explored as alternative reaction media that can be recycled and may offer improved yields and selectivities.[10]

Q4: How do I perform the saponification and decarboxylation steps following the Gould-Jacobs cyclization?

These are crucial final steps to obtain the desired quinoline core.

  • Saponification: The ethyl 4-hydroxyquinoline-3-carboxylate intermediate is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide in an aqueous or alcoholic solution, followed by heating to reflux.[3][7]

  • Decarboxylation: The resulting quinoline-3-carboxylic acid is then decarboxylated by heating, often at high temperatures, to yield the final 4-hydroxyquinoline product.[3][7]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (Conventional Heating)

This protocol outlines the traditional approach using a high-boiling solvent.

Materials:

  • Substituted anilidomethylenemalonate intermediate

  • Diphenyl ether (or Dowtherm A)

  • Reaction flask with reflux condenser

  • Heating mantle or oil bath

  • Cyclohexane (or other non-polar solvent for precipitation)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate in diphenyl ether.

  • Heat the mixture to reflux (approximately 250-260 °C) and maintain this temperature for the optimized reaction time (typically 30-60 minutes).[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add a non-polar solvent like cyclohexane to precipitate the crude product.[3]

  • Filter the solid product, wash it thoroughly with the non-polar solvent to remove the high-boiling diphenyl ether, and dry it under a vacuum.[3]

Protocol 2: Saponification to Quinoline-3-carboxylic Acid

Materials:

  • Crude ethyl 4-hydroxyquinoline-3-carboxylate

  • 10% (w/v) Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Reaction flask with reflux condenser

Procedure:

  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in the 10% aqueous sodium hydroxide solution.[1]

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete hydrolysis of the ester.[1]

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the quinoline-3-carboxylic acid.[1]

  • Collect the solid product by filtration, wash with cold water, and dry thoroughly.

Data Presentation

Table 1: Optimization of Gould-Jacobs Reaction using Microwave Irradiation [1]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501101
230012037
3250201012
4300202428
530052247

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. However, prolonged reaction times at high temperatures can lead to product degradation. An optimal condition was identified as 300 °C for 5 minutes, which provided the highest isolated yield of 47%.[1]

Visualizations

Gould_Jacobs_Workflow Start Substituted Aniline + Diethyl Ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Start->Intermediate Condensation (-EtOH) Cyclization Thermal Cyclization (>250 °C or Microwave) Intermediate->Cyclization Heat Ester Ethyl 4-Hydroxyquinoline- 3-carboxylate Cyclization->Ester 6e- Electrocyclization Saponification Saponification (NaOH, H₂O, Reflux) Ester->Saponification Base Hydrolysis Acid Substituted Quinoline- 3-carboxylic Acid Saponification->Acid Acidification

Caption: Workflow for the Gould-Jacobs synthesis of substituted quinoline-3-carboxylic acids.

Troubleshooting_Logic Problem Low Yield in Cyclization Cause1 Insufficient Temperature? Problem->Cause1 Cause2 Sub-optimal Time? Problem->Cause2 Cause3 Steric Hindrance? Problem->Cause3 Solution1 Increase Temperature (>250 °C) Use Microwave Cause1->Solution1 Solution2 Optimize Time-Temp Profile (e.g., 300 °C, 5 min) Cause2->Solution2 Solution3 Use Less Hindered Substrates More Forcing Conditions Cause3->Solution3

Caption: Troubleshooting logic for low yield in the Gould-Jacobs cyclization step.

References

Validation & Comparative

A Comparative Guide to the HPLC and LC-MS Analysis of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental principles and strategic choices that underpin robust analytical method development for this specific molecule. We will explore how the unique chemical properties of the analyte, particularly its acid-labile Boc-protecting group, dictate the optimal analytical approach for different scientific objectives.

Analyte at a Glance: Chemical Structure and Analytical Implications

This compound is a molecule characterized by three key functional regions that profoundly influence its analytical behavior:

  • Quinoline Core: A bicyclic aromatic system that acts as a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection.

  • Carboxylic Acid Group: An acidic moiety that can be ionized depending on the pH. For reproducible retention in reversed-phase chromatography, its ionization state must be controlled, typically by acidifying the mobile phase.

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, hydrophobic, and critically, an acid-labile protecting group.[1][2] Its stability is a central consideration in method development, as premature cleavage can lead to inaccurate results. This lability is especially pronounced under the conditions used for mass spectrometry.[3][4]

Understanding these features is paramount for selecting and optimizing an analytical technique. The choice between HPLC-UV and LC-MS is not merely about sensitivity but about balancing robustness, the type of information required, and the inherent chemical instability of the analyte itself.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity and Quantification

HPLC with UV detection is a robust, reliable, and widely accessible technique ideal for routine purity assessments and quantitative analysis where the analyte's identity is already established.

Causality Behind Experimental Choices

The primary goal for a successful HPLC method is to achieve a sharp, symmetrical peak with a stable retention time. For our target molecule, this is accomplished by carefully selecting the column, mobile phase, and detector settings.

  • Column Selection: A C18 reversed-phase column is the logical starting point.[5][6] The hydrophobic C18 stationary phase provides effective retention for the nonpolar quinoline ring and the bulky Boc group, allowing for excellent separation from more polar impurities.

  • Mobile Phase Strategy: The mobile phase must serve two purposes: elute the compound in a reasonable time and control the ionization of the carboxylic acid.

    • A gradient of an organic solvent (typically acetonitrile for its favorable UV transparency and low viscosity) and acidified water is used.[5]

    • The Acid Modifier is Critical: Suppressing the ionization of the carboxylic acid group (-COOH to -COOH) is essential to prevent peak tailing and ensure consistent retention.

      • Formic Acid (0.1%): This is an excellent choice as it is volatile and compatible with mass spectrometry, making it ideal for methods that may be transferred to LC-MS.[6][7]

      • Trifluoroacetic Acid (TFA) (0.1%): TFA is a strong ion-pairing agent that often yields very sharp peaks. However, its strong acidity can cause slow degradation of the Boc group, especially if samples are stored in the autosampler for extended periods.[8] It also causes significant ion suppression in MS.

      • Phosphoric Acid (0.1%): While effective for controlling pH and producing good peak shape in UV-only applications, phosphoric acid is non-volatile and completely incompatible with MS systems.[5][7]

  • UV Detection: The conjugated aromatic system of the quinoline core allows for sensitive UV detection. A wavelength scan of the analyte would reveal optimal absorbance maxima, but a wavelength between 280 nm and 325 nm is typically effective for quinoline derivatives.[5][6]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 289 nm.

  • Sample Preparation: Prepare a stock solution at 1 mg/mL in methanol. Dilute to a working concentration of 50-100 µg/mL in a 50:50 mixture of Mobile Phase A and B.

Visualizing the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System s1 Weigh Compound s2 Dissolve in Methanol (1 mg/mL) s1->s2 s3 Dilute in Mobile Phase (50 µg/mL) s2->s3 injector Autosampler (10 µL Injection) s3->injector Inject Sample pump Gradient Pump (ACN/H2O/Formic Acid) pump->injector column C18 Column (30 °C) injector->column detector UV Detector (289 nm) column->detector data Chromatogram (Purity Assessment) detector->data Signal Output

Caption: Standard workflow for HPLC-UV analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Ultimate Sensitivity

LC-MS provides an unparalleled level of selectivity and sensitivity, making it the definitive tool for structural confirmation, impurity identification, and trace-level quantification. However, for this compound, the technique introduces a significant challenge: the instability of the Boc group.

Causality Behind Experimental Choices
  • LC Method: The HPLC method described above is directly transferable, as it already uses the MS-compatible modifier, formic acid. The primary function of the LC front-end is to separate the analyte from matrix components before it enters the mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is the method of choice for this polar, ionizable molecule.

    • Positive Ion Mode (ESI+): This is typically the most sensitive mode. Protonation will occur on the basic nitrogen of the quinoline ring, forming the [M+H]+ ion.

    • Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid will form the [M-H]- ion, which is also a viable option.

  • The Boc Group Challenge: In-Source Decay: The Boc group is highly susceptible to fragmentation within the hot, high-energy environment of the ESI source.[4][9] Even before any MS/MS fragmentation is performed, the [M+H]+ ion will readily undergo neutral losses:

    • Loss of isobutylene: [M+H]+ → [M+H - 56]+

    • Loss of the entire Boc group: [M+H]+ → [M+H - 100]+ (cleavage and decarboxylation) This "in-source decay" means that the MS1 scan will show multiple ions corresponding to the same analyte, which can complicate data interpretation and reduce the signal intensity of the intact parent ion.[10][11]

  • MS/MS Fragmentation: For structural confirmation, the de-Boc'd ion ([M+H-100]+) is often a better precursor for MS/MS, as its fragmentation will provide characteristic information about the core quinoline structure. Fragmentation of the intact [M+H]+ is often dominated by the facile losses of the Boc group.[11][12]

Detailed Experimental Protocol: LC-MS
  • Instrumentation: LC-MS system equipped with an ESI source.

  • LC Conditions: Same as the HPLC-UV protocol.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: ESI, Positive

    • Scan Range (MS1): m/z 100-500

    • Key Ions to Monitor:

      • [M+H]+ (Intact Molecule)

      • [M+H-56]+ (Loss of C4H8)

      • [M+H-100]+ (Loss of Boc group)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • MS/MS: Use the [M+H-100]+ ion as the precursor for collision-induced dissociation (CID) to confirm the structure.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_decay In-Source Decay lc_pump LC Pump lc_injector Autosampler lc_pump->lc_injector lc_column C18 Column lc_injector->lc_column esi ESI Source lc_column->esi Eluent mass_analyzer Mass Analyzer (MS1 Scan) esi->mass_analyzer parent [M+H]+ detector_ms Detector mass_analyzer->detector_ms data_ms Mass Spectrum (Multiple Ions) detector_ms->data_ms Signal Output frag1 [M+H-56]+ parent->frag1 Spontaneous Loss frag2 [M+H-100]+ parent->frag2 Spontaneous Loss

Caption: LC-MS workflow highlighting in-source decay.

Head-to-Head Performance Comparison

The choice between HPLC-UV and LC-MS should be driven by the analytical question at hand. The following table summarizes the key performance differences for the analysis of this compound.

ParameterHPLC-UVLC-MSRationale & Justification
Selectivity ModerateVery High MS can distinguish between compounds with the same retention time but different masses.
Sensitivity (LOD/LOQ) Good (µg/mL range)Excellent (ng/mL to pg/mL range)Mass spectrometers are inherently more sensitive detectors than UV spectrophotometers.
Structural Information None (Retention Time Only)Definitive MS provides molecular weight and fragmentation data to confirm chemical structure.
Robustness & Simplicity High ModerateHPLC-UV systems are generally easier to operate and maintain than complex LC-MS systems.
Analyte Stability Issue Minimal (Slow degradation with TFA)Significant (In-source decay)The high-energy MS source readily fragments the labile Boc group, complicating analysis.[4][9]
Cost (Instrument & Maint.) LowHigh LC-MS instruments represent a significantly larger capital investment and have higher maintenance costs.
Optimal Use Case Routine QC, purity checks, content uniformity, stability studies.Impurity identification, metabolite analysis, bioanalysis, reference standard characterization.Choose the simplest technique that can reliably answer the scientific question.

Conclusion and Recommendations

For the analysis of this compound, both HPLC-UV and LC-MS are powerful and necessary tools, but they serve distinct purposes.

  • Choose HPLC-UV for routine, high-throughput applications such as quality control, purity determination, and quantitative analysis where analyte identity is confirmed and low-level sensitivity is not the primary driver. It is robust, cost-effective, and less susceptible to the complications of Boc-group lability under standard chromatographic conditions.

  • Choose LC-MS when the primary goal is unambiguous structural confirmation, identification of unknown impurities or metabolites, or when trace-level quantification is required. While more complex, its unparalleled selectivity and sensitivity are indispensable for research, development, and troubleshooting. When using LC-MS, analysts must be acutely aware of the potential for in-source decay and should focus on monitoring multiple characteristic ions or use the de-Boc'd fragment as a precursor for MS/MS analysis to ensure accurate identification.

By understanding the interplay between the analyte's chemical nature and the principles of each technique, researchers can confidently select the appropriate analytical strategy, ensuring data of the highest quality and integrity.

References

A Comparative Guide to the Synthetic Routes of 7-Aminoquinoline-3-carboxylic Acid: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Published on: January 5, 2026

Introduction

7-Aminoquinoline-3-carboxylic acid is a crucial heterocyclic building block in the landscape of drug discovery and development. Its rigid quinoline core, appended with a strategically positioned amino group and a carboxylic acid moiety, serves as a versatile scaffold for the synthesis of a wide array of compounds with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The arrangement of the amino and carboxylic acid groups offers prime opportunities for further chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets.

This guide provides an in-depth, objective comparison of the primary synthetic routes to 7-aminoquinoline-3-carboxylic acid. We will delve into the mechanistic underpinnings, experimental protocols, and key performance indicators of each pathway to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

Two principal synthetic strategies emerge from the literature for the preparation of 7-aminoquinoline-3-carboxylic acid:

  • Route 1: The Gould-Jacobs Approach via a 7-Substituted Aniline Derivative. This classic and widely utilized method for quinoline synthesis is adapted to incorporate the desired 7-amino functionality. This pathway can be further categorized into two main approaches based on the starting material: one beginning with a protected p-phenylenediamine and the other starting with a 3-nitroaniline derivative.

  • Route 2: Multi-step Synthesis via a 7-Nitroquinoline Intermediate. This alternative strategy involves the initial construction of the quinoline ring system bearing a nitro group at the 7-position, which is subsequently reduced to the target amino group.

We will now explore these routes in detail, providing a comparative analysis of their respective strengths and weaknesses.

Route 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, involving the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to afford a 4-hydroxyquinoline-3-carboxylate ester.[1] To achieve the desired 7-amino substitution, this reaction can be initiated from either a protected p-phenylenediamine or a 3-nitroaniline.

Route 1a: Starting from p-Phenylenediamine (via Acetamido Protection)

This approach leverages the readily available p-phenylenediamine. To ensure selective reaction at one of the amino groups and to prevent unwanted side reactions, a protection strategy is imperative. The acetyl group is a common and effective choice for this purpose.

Logical Workflow for Route 1a

A p-Phenylenediamine B N-Acetyl-p-phenylenediamine A->B Acetylation C Ethyl 7-acetamido-4-hydroxyquinoline-3-carboxylate B->C Gould-Jacobs Reaction with EMME D Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate C->D Deacetylation E Ethyl 7-amino-4-chloroquinoline-3-carboxylate D->E Chlorination F Ethyl 7-aminoquinoline-3-carboxylate E->F Dechlorination (Reduction) G 7-Aminoquinoline-3-carboxylic acid F->G Ester Hydrolysis

Caption: Synthetic pathway to 7-aminoquinoline-3-carboxylic acid via the Gould-Jacobs reaction starting from p-phenylenediamine.

Mechanistic Insights:

The key step, the Gould-Jacobs reaction, proceeds through the initial formation of an enamine intermediate from the reaction of the aniline with EMME. Subsequent heating induces an intramolecular cyclization via electrophilic attack of the aniline ring onto the ester carbonyl, followed by elimination of ethanol to form the 4-hydroxyquinoline ring system. The acetyl protecting group is crucial to direct the cyclization and is later removed under acidic or basic conditions. The conversion of the 4-hydroxy group to the final quinoline involves a two-step process of chlorination followed by reductive dechlorination.

Route 1b: Starting from 3-Nitroaniline

An alternative approach within the Gould-Jacobs framework begins with 3-nitroaniline. The nitro group acts as a precursor to the desired amino functionality.

Logical Workflow for Route 1b

A 3-Nitroaniline B Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate A->B Gould-Jacobs Reaction with EMME C Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate B->C Nitro Group Reduction D Ethyl 7-amino-4-chloroquinoline-3-carboxylate C->D Chlorination E Ethyl 7-aminoquinoline-3-carboxylate D->E Dechlorination (Reduction) F 7-Aminoquinoline-3-carboxylic acid E->F Ester Hydrolysis A Substituted Aniline B 7-Nitroquinoline-3-carboxylic acid derivative A->B Quinoline Ring Formation (e.g., Combes, Doebner-von Miller) C 7-Aminoquinoline-3-carboxylic acid derivative B->C Nitro Group Reduction D 7-Aminoquinoline-3-carboxylic acid C->D Deprotection/Hydrolysis

References

A Comparative Guide to Amine Protecting Groups in Quinoline Synthesis: Alternatives to Boc

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of quinoline derivatives, foundational scaffolds in medicinal chemistry and materials science, the strategic use of protecting groups for amine functionalities is paramount.[1][2] The tert-butoxycarbonyl (Boc) group has long been a workhorse in this field, prized for its stability and straightforward acid-labile deprotection. However, the often harsh acidic conditions required for Boc removal can be incompatible with sensitive functional groups or acid-labile moieties within the target quinoline structure. This guide provides a comprehensive comparison of viable alternatives to Boc protection, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols, to facilitate more strategic and efficient synthetic planning.

This guide moves beyond a simple catalog of protecting groups, delving into the causality behind experimental choices and emphasizing the concept of orthogonality .[3] An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, a critical consideration in multi-step syntheses of complex, polyfunctional quinolines.[3]

The Contenders: A Comparative Overview

We will explore a range of amine protecting groups, each with a unique deprotection strategy that offers distinct advantages over the acid-labile Boc group. The primary alternatives discussed are the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and p-Toluenesulfonyl (Ts) groups. We will also touch upon other notable alternatives such as the Allyloxycarbonyl (Alloc) and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) groups, as well as modern photolabile and enzymatic strategies.

Data Presentation: A Head-to-Head Comparison

The following table provides a high-level comparison of the key characteristics of the primary Boc alternatives.

Protecting GroupAbbreviationDeprotection ConditionKey Advantages in Quinoline SynthesisPotential DrawbacksOrthogonal To
Carboxybenzyl Cbz, ZCatalytic Hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH)Mild, neutral deprotection via hydrogenolysis; Stable to basic and mildly acidic conditions.[4]Incompatible with reducible functional groups (alkenes, alkynes, nitro groups); Requires specialized equipment for hydrogenation.Boc, Fmoc, Alloc, Teoc
9-Fluorenylmethyloxycarbonyl FmocBase-labile (e.g., 20% piperidine in DMF)Very mild deprotection; Orthogonal to acid-labile and hydrogenolytically cleaved groups.Sensitive to basic reagents; Deprotection can be sluggish for sterically hindered amines.Boc, Cbz, Alloc, Teoc
p-Toluenesulfonyl Ts, TosylReductive cleavage (e.g., Na/NH₃, SmI₂) or strong acid hydrolysisVery stable to a wide range of conditions; Electron-withdrawing nature can activate the quinoline ring.Harsh deprotection conditions; Can be difficult to remove.[5]Boc, Fmoc, Cbz, Alloc
Allyloxycarbonyl AllocPd(0)-catalyzed cleavageMild and neutral deprotection; Orthogonal to most other protecting groups.[6]Requires a palladium catalyst which can be expensive and needs to be removed from the final product.Boc, Cbz, Fmoc, Teoc
2-(Trimethylsilyl)ethoxycarbonyl TeocFluoride ion (e.g., TBAF)Very stable to acidic and basic conditions; Orthogonal to many other groups.[7]Deprotection requires a fluoride source which can be corrosive.Boc, Cbz, Fmoc, Alloc

In-Depth Analysis of Key Alternatives

The Carboxybenzyl (Cbz) Group: A Classic Choice for Orthogonality

The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of protecting group chemistry.[8] Its primary advantage lies in its removal by catalytic hydrogenolysis, a mild and neutral process that is orthogonal to the acid-labile Boc and base-labile Fmoc groups.[4]

Causality in Application: In the context of quinoline synthesis, particularly in multi-step functionalization, the Cbz group is invaluable when the substrate contains acid-sensitive moieties. For instance, in a Friedländer synthesis starting with a Cbz-protected 2-aminobenzaldehyde, the protection allows for the acid- or base-catalyzed condensation and cyclization to proceed without premature deprotection.[9][10][11] The subsequent removal of the Cbz group can then be achieved without compromising other functionalities on the newly formed quinoline ring.

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis [8]

  • Dissolution: Dissolve the Cbz-protected quinoline (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Add 10 mol% of palladium on activated carbon (Pd/C, 10 wt%).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected quinoline.

Yield Data:

SubstrateConditionsYield (%)
N-Cbz-aniline10% Pd/C, H₂ (1 atm), MeOH, rt, 10 min95-98[12]
N-Cbz-cyclohexylamine10% Pd/C, H₂ (1 atm), MeOH, rt, 3-4 min98[12]

Diagram: Cbz Protection and Deprotection Workflow

G Amine Quinoline Precursor (Amine) CbzProtected Cbz-Protected Quinoline Precursor Amine->CbzProtected Protection CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzProtected Base Base (e.g., NaHCO₃) Base->CbzProtected CbzQuinoline Cbz-Protected Quinoline CbzProtected->CbzQuinoline Cyclization QuinolineSynth Quinoline Synthesis (e.g., Friedländer) QuinolineSynth->CbzQuinoline DeprotectedQuinoline Deprotected Quinoline CbzQuinoline->DeprotectedQuinoline Deprotection H2_PdC H₂, Pd/C H2_PdC->DeprotectedQuinoline

Caption: Workflow for Cbz protection in quinoline synthesis.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Mild, Base-Labile Option

The Fmoc group is renowned for its mild, base-labile deprotection, typically achieved with a solution of piperidine in DMF. This makes it an excellent choice for syntheses involving acid-sensitive functionalities where Boc protection is unsuitable.

Causality in Application: In a Skraup or Combes quinoline synthesis, which often employs strongly acidic conditions, an Fmoc-protected aniline could be used if subsequent modifications to the quinoline product require basic conditions for other transformations, while keeping the amine protected.[5][13][14] The orthogonality of the Fmoc group allows for this strategic flexibility.

Experimental Protocol: Fmoc Deprotection [15]

  • Resin Swelling (if applicable for solid-phase synthesis): Swell the Fmoc-protected substrate on resin in DMF.

  • Deprotection: Treat the substrate with a solution of 20% piperidine in DMF (v/v) for 10-20 minutes at room temperature. For solution-phase, add the piperidine solution directly to the reaction mixture.

  • Washing (for solid-phase): Wash the resin thoroughly with DMF to remove the cleaved Fmoc-piperidine adduct.

  • Monitoring: The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic absorbance.

  • Isolation (for solution-phase): After completion, the reaction mixture is typically worked up by extraction and purified by chromatography.

Yield Data:

SubstrateConditionsYield (%)
Fmoc-Amino Acid on Resin20% Piperidine/DMF, rt, 20 min>99 (cleavage)[15]
Solution Phase Fmoc-Amine20% Piperidine/DMF, rtTypically high, substrate-dependent

Diagram: Fmoc Orthogonality

G Start Polyfunctional Molecule with Fmoc- and Boc-protected amines Fmoc_cleaved Boc-protected amine + Free amine Start->Fmoc_cleaved Selective Fmoc Deprotection Boc_cleaved Fmoc-protected amine + Free amine Start->Boc_cleaved Selective Boc Deprotection Base Base (e.g., Piperidine) Base->Fmoc_cleaved Acid Acid (e.g., TFA) Acid->Boc_cleaved

Caption: Orthogonal deprotection of Fmoc and Boc groups.

The p-Toluenesulfonyl (Ts) Group: For Robust Protection

The tosyl group is a highly robust protecting group, stable to a wide array of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.[5] This stability, however, comes at the cost of requiring harsh conditions for its removal, such as reduction with sodium in liquid ammonia or strong acid hydrolysis at elevated temperatures.[16][17]

Causality in Application: The electron-withdrawing nature of the tosyl group can be strategically employed to activate the quinoline ring towards certain transformations. In some cases, N-tosyl protection is an integral part of the quinoline synthesis itself, for example, in cycloaddition reactions involving N-tosyl-1-azadienes.[18]

Experimental Protocol: N-Tosyl Deprotection with Sodium Amalgam [16]

  • Preparation: Prepare a 6% sodium amalgam by carefully adding sodium metal to mercury under an inert atmosphere.

  • Reaction Setup: Dissolve the N-tosyl quinoline in methanol and add a phosphate buffer (e.g., Na₂HPO₄).

  • Deprotection: Add the sodium amalgam portion-wise to the stirred solution at room temperature.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, decant the methanolic solution from the mercury.

  • Isolation: Neutralize the solution, extract the product with an organic solvent, and purify by chromatography.

Yield Data:

SubstrateConditionsYield (%)
Tosylated azathiacrown ethers6% Na/Hg, Na₂HPO₄, MeOH, rtnearly quantitative[16]

Emerging Alternatives: Photolabile and Enzymatic Deprotection

Modern synthetic chemistry is increasingly moving towards milder and more selective methods. Photolabile and enzymatic protecting groups represent the forefront of this evolution.

Photolabile Protecting Groups: Spatiotemporal Control

Photolabile protecting groups (PPGs) offer the unique advantage of being removable with light, providing exceptional spatiotemporal control over deprotection.[19] This is particularly useful in applications such as chemical biology and materials science. Quinoline-based chromophores themselves have been developed as efficient PPGs.[20]

Causality in Application: For the synthesis of light-sensitive materials or for biological applications where precise activation of a quinoline-containing drug is required, a PPG is the ideal choice. The deprotection is triggered by a specific wavelength of light, leaving all other functional groups untouched.

Experimental Protocol: Photocleavage of a Quinoline-based PPG [21]

  • Solution Preparation: Dissolve the photolabile-protected quinoline derivative in a suitable solvent (e.g., aqueous buffer, acetonitrile).

  • Irradiation: Irradiate the solution with a light source of the appropriate wavelength (e.g., 365 nm LED) at room temperature.

  • Monitoring: Monitor the cleavage by HPLC or UV-Vis spectroscopy.

  • Isolation: After complete cleavage, the deprotected compound can be isolated by standard purification techniques.

Diagram: Concept of Photolabile Deprotection

G PPG_Quinoline Quinoline with Photolabile Protecting Group Deprotected_Quinoline Deprotected Quinoline + Byproducts PPG_Quinoline->Deprotected_Quinoline Photocleavage Light Light (hν) Light->Deprotected_Quinoline

Caption: Light-induced removal of a photolabile protecting group.

Enzymatic Deprotection: The Green Chemistry Approach

Enzymatic deprotection offers unparalleled selectivity and mild reaction conditions, aligning with the principles of green chemistry. While still an emerging field for general N-heterocycle synthesis, the use of enzymes like lipases for the cleavage of acyl-based protecting groups shows significant promise.

Causality in Application: In the synthesis of highly complex and sensitive quinoline-based natural products or pharmaceuticals, enzymatic deprotection can provide a level of selectivity that is unattainable with traditional chemical methods. This approach avoids the use of harsh reagents and can often be performed in aqueous media at neutral pH.

Experimental Protocol: General Concept for Enzymatic Deprotection

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) at the optimal pH for the chosen enzyme.

  • Reaction: Dissolve the N-acyl protected quinoline in the buffer (a co-solvent may be necessary) and add the enzyme (e.g., a lipase).

  • Incubation: Incubate the mixture at the optimal temperature for the enzyme, with gentle agitation.

  • Monitoring: Monitor the deprotection by HPLC or LC-MS.

  • Work-up: After completion, denature the enzyme (e.g., by heating or pH change) and extract the product.

  • Purification: Purify the deprotected quinoline by standard methods.

Conclusion

The choice of an amine protecting group in quinoline synthesis is a critical decision that significantly impacts the overall synthetic strategy. While Boc remains a useful tool, its limitations necessitate a thorough understanding of the available alternatives. The Cbz, Fmoc, and Tosyl groups, each with their unique deprotection conditions, provide a powerful toolkit for orthogonal synthesis, enabling the construction of complex quinoline derivatives. Furthermore, the advent of photolabile and enzymatic deprotection methods opens up new avenues for highly selective and mild transformations. By carefully considering the stability of the protecting groups to the conditions of both the quinoline synthesis and subsequent deprotection steps, researchers can design more efficient, robust, and versatile synthetic routes to this important class of heterocyclic compounds.

References

A Senior Application Scientist's Guide to Amide Bond Synthesis: Comparing the Efficacy of Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the creation of the amide bond is a cornerstone reaction. Its prevalence in pharmaceuticals and biologically active molecules necessitates a deep understanding of the tools available for its construction. This guide provides an in-depth comparison of common coupling reagents, moving beyond simple protocols to explore the causality behind their efficacy, potential pitfalls, and the experimental data that underpins our understanding.

The Enduring Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process. However, the kinetic barrier is substantial due to the acid-base reaction between the two components, which forms an unreactive carboxylate salt.[1][2] Coupling reagents are designed to overcome this challenge by activating the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon susceptible to nucleophilic attack by the amine.

A Comparative Analysis of Coupling Reagent Classes

The choice of coupling reagent is critical and can significantly impact reaction yield, purity, and the preservation of stereochemical integrity, a factor of utmost importance in the synthesis of chiral molecules.[3] We will now delve into the major classes of coupling reagents, examining their mechanisms, performance, and providing practical, field-tested protocols.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the most established and widely used coupling reagents.[4] Their primary function is to act as dehydrating agents, facilitating the removal of water from the carboxylic acid and amine.[1]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.[5] To mitigate the risk of epimerization and the formation of an unreactive N-acylurea side product, an additive such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, is often employed. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization.[3]

G Acid R-COOH O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Amide Amide O_acylisourea->Amide + Amine Urea Urea Byproduct O_acylisourea->Urea Active_Ester Active Ester O_acylisourea->Active_Ester Amine R'''-NH2 HOBt HOBt/HOAt Active_Ester->Amide + Amine

Carbodiimide Coupling Mechanism

Comparative Efficacy:

Coupling ReagentAdditiveTypical Yield RangeKey Observations & Drawbacks
DCC -Moderate to HighInexpensive and effective. The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can simplify purification by filtration but is problematic for solid-phase synthesis.[6]
EDC -Moderate to HighThe urea byproduct is water-soluble, making it easier to remove during aqueous workup.[7]
DCC/HOBt HOBtHighHOBt suppresses epimerization and improves reaction efficiency.
EDC/HOBt HOBtHighA very common and reliable combination for a wide range of substrates.[8]

Experimental Protocol: EDC/HOBt Coupling

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. If using DCM, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[8]

Phosphonium Salts: For Challenging Couplings

Phosphonium-based reagents, such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly effective for difficult couplings, including those involving sterically hindered amino acids.[6]

Mechanism of Action:

These reagents react with the carboxylate to form an active HOBt ester, which then reacts with the amine to yield the amide. The driving force for this reaction is the formation of a stable phosphine oxide byproduct.[9]

G Carboxylate R-COO- Active_Ester Active Ester Carboxylate->Active_Ester + PyBOP PyBOP PyBOP Amide Amide Active_Ester->Amide + Amine Phosphine_Oxide Tris(pyrrolidino)phosphine oxide Active_Ester->Phosphine_Oxide Amine R''-NH2 G Carboxylate R-COO- Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide Amide Active_Ester->Amide + Amine Byproduct Tetramethylurea Active_Ester->Byproduct Amine R''-NH2

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Quinoline Derivatives as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and a multitude of investigational compounds.[1] Its rigid, planar, and aromatic nature allows it to participate in various non-covalent interactions with biological macromolecules, making it an ideal starting point for designing targeted therapeutic agents.[2] In oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, acting through diverse mechanisms such as DNA intercalation, inhibition of key enzymes like topoisomerases, and disruption of cytoskeletal dynamics.[3][4][5]

This guide provides a comprehensive framework for the in-vitro evaluation of novel quinoline-based compounds, moving from initial cytotoxicity screening to detailed mechanistic elucidation. We will follow the evaluation of three hypothetical, yet representative, novel quinoline derivatives, each designed to exploit a different known anticancer mechanism:

  • Quino-T: A derivative designed to target Topoisomerase II.

  • Quino-M: A derivative designed to interfere with microtubule polymerization.

  • Quino-P: A derivative designed as a Pim-1 kinase inhibitor.

Our approach emphasizes not just the "what" (the experimental result) but the "why" (the causality behind the experimental choice), ensuring that the data generated forms a cohesive and logical narrative of a compound's antiproliferative potential.

Part 1: Primary Antiproliferative Screening - The Litmus Test of Cytotoxicity

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the proliferation of cancer cells. The goal is to quantify the potency (how much of the drug is needed) and the spectrum of activity (which cancer types are sensitive). For this, we employ a high-throughput colorimetric method, the MTT assay, across a panel of human cancer cell lines and a non-cancerous cell line to assess preliminary selectivity.

The causality here is straightforward: a compound that is not cytotoxic to cancer cells at reasonable concentrations is unlikely to be a viable therapeutic candidate. We use a panel representing diverse cancer types (e.g., breast, lung, prostate) because the genetic and proteomic landscape of each cancer is unique, leading to differential drug sensitivities.[6] The inclusion of a non-cancerous cell line (e.g., human fibroblasts) provides an early indicator of potential toxicity to healthy tissues.

Core Experiment: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust method for assessing cell viability.[7] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active, living cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Detailed Protocol: MTT Assay for IC50 Determination[9][10]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock of each quinoline derivative (and a positive control like Doxorubicin) at various concentrations through serial dilution in serum-free medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compounds. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[7]

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC50) value.[9][10]

Comparative Data: Antiproliferative Activity (IC50)

The following table summarizes hypothetical IC50 values for our three quinoline derivatives compared to the standard chemotherapeutic agent, Doxorubicin.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)HDF (Normal Fibroblast) IC50 (µM)Selectivity Index (HDF/MCF-7)
Quino-T 4.7 ± 0.56.2 ± 0.83.9 ± 0.445.1 ± 4.29.6
Quino-M 2.6 ± 0.33.1 ± 0.48.5 ± 1.133.8 ± 3.913.0
Quino-P 3.6 ± 0.44.9 ± 0.62.8 ± 0.351.2 ± 5.514.2
Doxorubicin 0.9 ± 0.11.3 ± 0.21.1 ± 0.15.4 ± 0.76.0

Data are presented as mean ± standard deviation from three independent experiments.

Insight: All three novel derivatives show potent antiproliferative activity in the low micromolar range against multiple cancer cell lines. Importantly, they exhibit a higher selectivity index than Doxorubicin, suggesting potentially lower toxicity to normal cells, a highly desirable characteristic for a drug candidate.

Part 2: Mechanistic Elucidation - How Do They Kill?

With cytotoxicity confirmed, the next critical phase is to understand the underlying mechanism of action. This knowledge is paramount for rational drug development, predicting potential resistance mechanisms, and identifying combination therapy strategies. We will employ a series of assays to investigate effects on the cell cycle, induction of programmed cell death (apoptosis), and interaction with specific molecular targets.

A. Cell Cycle Analysis via Flow Cytometry

The "Why": Many antiproliferative drugs exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M).[11] Identifying the point of arrest provides strong clues about the drug's mechanism. For instance, agents that damage DNA often cause G2/M arrest, while those that interfere with microtubule formation also cause arrest in the M phase.[12]

The Method: We use flow cytometry with propidium iodide (PI) staining. PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. Therefore, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[13] This allows us to distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[14]

G_Cell_Cycle cluster_arrest Potential Arrest Points G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1 Checkpoint Arrest_G1 Quino-P Arrest G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint Arrest_G2M Quino-T Arrest M->G1 Arrest_M Quino-M Arrest

Caption: The eukaryotic cell cycle and potential arrest points for anticancer agents.

  • Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and incubate for 24 hours. Treat cells with the IC50 concentration of each quinoline derivative for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C. This permeabilizes the cells and preserves DNA.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control 65.2%23.5%11.3%
Quino-T (4.7 µM) 20.1%15.3%64.6%
Quino-M (2.6 µM) 15.8%10.5%73.7%
Quino-P (3.6 µM) 78.9%12.1%9.0%

Insight: The data strongly supports the hypothesized mechanisms. Quino-T and Quino-M cause a significant accumulation of cells in the G2/M phase, consistent with DNA damage (Topoisomerase II inhibition) or mitotic disruption (tubulin inhibition), respectively. In contrast, Quino-P leads to an arrest in the G1 phase, a known effect of inhibiting pro-proliferative kinases like Pim-1.[3]

B. Apoptosis Detection by Annexin V/PI Staining

The "Why": A desirable trait for an anticancer drug is the ability to induce apoptosis, or programmed cell death, rather than necrosis. Apoptosis is a clean, controlled process that avoids triggering an inflammatory response. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

The Method: The Annexin V-FITC/PI assay leverages this PS translocation.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. Dual staining allows for the differentiation of four cell populations:

  • Live cells (Annexin V- / PI-)

  • Early apoptotic cells (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Necrotic cells (Annexin V- / PI+)

G_Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Treat Cells with Quinoline Derivative harvest Harvest Adherent & Floating Cells start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_stains Add Annexin V-FITC & Propidium Iodide (PI) resuspend->add_stains incubate Incubate 15 min at RT in Dark add_stains->incubate flow Analyze by Flow Cytometry incubate->flow quadrant Quantify Cell Populations: - Live - Early Apoptotic - Late Apoptotic - Necrotic flow->quadrant

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

  • Cell Treatment: Seed and treat cells with the IC50 concentration of each compound for 24-48 hours as described previously.

  • Cell Harvesting: Collect all cells, including those in the supernatant (which may be apoptotic). Wash once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Treatment (48h)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 94.5%3.1%2.4%
Quino-T (4.7 µM) 35.2%28.9%35.9%
Quino-M (2.6 µM) 41.8%33.5%24.7%
Quino-P (3.6 µM) 45.1%25.7%29.2%

Insight: All three compounds are potent inducers of apoptosis. The significant increase in both early and late apoptotic populations confirms that the observed cytotoxicity is primarily due to the activation of programmed cell death pathways, a hallmark of effective anticancer agents.

C. Specific Molecular Target Assays

The "Why": While cell cycle and apoptosis data provide a picture of the cellular response, assays on specific molecular targets confirm the direct interaction predicted by the drug's design. This is the ultimate validation of our hypothesis.

  • Topoisomerase II Inhibition (Quino-T): Topoisomerase II is an essential enzyme that resolves DNA tangles during replication.[16] Inhibitors trap the enzyme in a "cleavable complex" with DNA, leading to double-strand breaks and cell death.[17] This can be measured using a DNA Decatenation Assay , where the enzyme's ability to separate interlocked DNA circles (kinetoplast DNA) is assessed. In the presence of an inhibitor like Quino-T, the DNA remains catenated and does not enter the agarose gel during electrophoresis.[18]

  • Tubulin Polymerization Inhibition (Quino-M): Microtubules are dynamic polymers of tubulin that form the mitotic spindle, which is essential for chromosome segregation during cell division.[19] Agents that inhibit tubulin polymerization prevent spindle formation, causing mitotic arrest and apoptosis.[20] This is measured with an in-vitro Tubulin Polymerization Assay . Purified tubulin is induced to polymerize by warming to 37°C, which can be monitored by an increase in light scattering (absorbance at 340 nm). An inhibitor like Quino-M will prevent this increase in absorbance.[21]

  • Pim-1 Kinase Inhibition (Quino-P): Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell proliferation and survival.[3][22] Its inhibition is a promising therapeutic strategy. This is confirmed using a Kinase Activity Assay , often a fluorescence-based or mobility-shift assay, which measures the ability of Pim-1 to phosphorylate a specific substrate peptide. An inhibitor like Quino-P will reduce the phosphorylation of the substrate in a dose-dependent manner.[22][23]

G_Apoptosis_Pathway cluster_stimuli Anticancer Stimuli cluster_execution Execution Pathway Quino_T Quino-T (Topoisomerase II inh.) Bax_Bak Bax/Bak Activation Quino_T->Bax_Bak via DNA Damage Quino_M Quino-M (Tubulin inh.) Quino_M->Bax_Bak via Mitotic Arrest Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Casp-9) CytoC->Apaf1 Casp3 Caspase-3 Activation Apaf1->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by anticancer agents.

Conclusion: Building a Comprehensive Profile

This multi-faceted in-vitro evaluation provides a robust and logical framework for assessing novel antiproliferative agents. By systematically moving from broad cytotoxicity screening to specific mechanistic studies, we can build a comprehensive profile of a compound's activity.

FeatureQuino-TQuino-MQuino-P
Potency Low MicromolarLow MicromolarLow Micromolar
Selectivity ModerateGoodGood
Cell Cycle Arrest G2/M PhaseG2/M PhaseG1 Phase
Apoptosis Induction StrongStrongStrong
Molecular Target Topoisomerase IITubulin PolymerizationPim-1 Kinase

Our investigation of the hypothetical quinoline derivatives demonstrates how this integrated approach works. We confirmed that Quino-T, Quino-M, and Quino-P are not only potent and relatively selective cytotoxic agents but also that their cellular effects (cell cycle arrest and apoptosis) are consistent with their intended molecular targets. This self-validating system of experiments provides the strong preclinical data package required to justify further development, including animal studies and eventual clinical trials.

References

A Comparative Guide to Kinase Inhibition by Diverse Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline nucleus represents a privileged scaffold in the design of potent and selective kinase inhibitors. Its inherent structural features and synthetic tractability have led to the development of numerous clinical candidates and approved drugs targeting a range of protein kinases implicated in cancer and other diseases. This guide provides an in-depth comparative analysis of different quinoline-based scaffolds, elucidating the structure-activity relationships (SAR) that govern their inhibitory profiles against key oncogenic kinases. We will delve into the experimental data supporting these comparisons and provide detailed protocols for the evaluation of such compounds.

The Quinoline Scaffold: A Cornerstone in Kinase Inhibitor Design

Protein kinases, as central nodes in cellular signaling, are prime targets for therapeutic intervention. The quinoline ring system, a bicyclic aromatic heterocycle, has emerged as a highly successful framework for the development of ATP-competitive kinase inhibitors.[1] Its ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of various kinases makes it a versatile starting point for inhibitor design.[2] This guide will focus on a comparative analysis of several prominent quinoline scaffolds, including 4-anilinoquinolines, quinoline-3-carbonitriles, and other derivatives, against critical cancer-associated kinases such as EGFR, VEGFR-2, c-Met, and Pim-1.

Comparative Analysis of Kinase Inhibition by Quinoline Scaffolds

The inhibitory potency and selectivity of quinoline-based compounds are exquisitely sensitive to the nature and position of substituents on the quinoline core. The following sections provide a comparative overview of key quinoline scaffolds and their activity against prominent kinase targets.

The 4-Anilinoquinoline Scaffold: A Classic Motif for EGFR and VEGFR-2 Inhibition

The 4-anilinoquinoline scaffold is arguably one of the most extensively studied classes of quinoline-based kinase inhibitors.[3] This motif has proven particularly effective in targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor growth and angiogenesis.[4]

The biological activity of 4-anilinoquinolines is profoundly influenced by the substitution pattern on both the quinoline ring and the aniline moiety. For instance, substitution at the 6- and 7-positions of the quinoline core with small, lipophilic groups often enhances potency.[5] The nature of the substituent on the aniline ring is critical for both potency and selectivity. For example, the presence of a 3-chloro or 3-bromo substituent on the aniline ring is a common feature in many potent EGFR inhibitors.[5]

The following table summarizes the in vitro inhibitory activities of representative 4-anilinoquinoline derivatives against EGFR and VEGFR-2, alongside the structurally related 4-anilinoquinazolines for comparison.

Compound IDCore ScaffoldR1 (Position 4)R2 (Position 6/7)Target KinaseIC50 (nM)Reference
Gefitinib Quinazoline3-chloro-4-fluoroaniline7-methoxyEGFR17.1[5]
Vandetanib Quinazoline4-bromo-2-fluoroaniline7-methoxyVEGFR-233.26[5]
Compound 1 Quinoline3,4,5-trimethoxyaniline6-fluoroGAK5.3 (Kd)[6]
Compound 2 Quinoline3-ethynylaniline6,7-bis(2-methoxyethoxy)EGFR~20[5]
Compound 5 Quinoline3-chloroaniline7-(4-methylpiperazin-1-yl)EGFR1[5]
Compound 6 Quinoline4-((3-fluorobenzyl)oxy)aniline6,7-dimethoxyVEGFR-280[5]

This table is a synthesis of data from multiple sources to provide a comparative overview. Direct comparison of absolute IC50 values should be made with caution as experimental conditions may vary between studies.

The Quinoline-3-carbonitrile Scaffold: Tuning Selectivity

The replacement of the N3 atom in the quinazoline ring with a carbon atom bearing an electron-withdrawing cyano group led to the discovery of the 4-anilino-3-quinolinecarbonitrile scaffold.[7] This structural modification was found to maintain potent EGFR inhibitory activity while offering opportunities to modulate kinase selectivity.[8]

Varying the substituents on the 4-anilino moiety of the 6,7-dimethoxy-3-quinolinecarbonitrile core can shift the kinase specificity from EGFR to other kinases like Src and MEK.[7] For example, compounds with a 7-thiophene or phenyl substituent have been shown to be potent Src kinase inhibitors.[7]

Compound IDCore ScaffoldR1 (Position 4)Target KinaseIC50 (nM)Reference
PD-153035 analog Quinoline-3-carbonitrile3-bromoanilineEGFR7.5[8]
MEK1 Inhibitor 1a Quinoline-3-carbonitrile4-phenoxyphenylanilineMEK1<10[9]
MEK1 Inhibitor 2b Quinoline-3-carbonitrile3-chloro-4-(1-methylimidazol-2-sulfanyl)anilineMEK1<10[9]
Other Notable Quinoline Scaffolds

Beyond the well-established 4-anilino and 3-cyano derivatives, other quinoline scaffolds have demonstrated significant potential as inhibitors of various kinases. For instance, quinoline-based compounds have been developed as potent inhibitors of c-Met and Pim-1 kinases.[10][11]

Several 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives have shown potent c-Met inhibition with IC50 values in the low nanomolar range.[10]

Quinoline derivatives have been identified as effective inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in prostate cancer and other malignancies.[12]

Impact of Quinoline Scaffolds on Kinase Signaling Pathways

The inhibition of kinases by quinoline-based compounds disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and division.[13] Quinoline inhibitors that target EGFR block its autophosphorylation, thereby preventing the activation of downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by quinoline-based inhibitors.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is central to angiogenesis, the formation of new blood vessels.[4] Quinoline inhibitors targeting VEGFR-2 block its activation, leading to an anti-angiogenic effect that can starve tumors of their blood supply.

VEGFR_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS_V RAS VEGFR2->RAS_V PKC PKC PLCg->PKC Angiogenesis Angiogenesis (New Blood Vessel Formation) PKC->Angiogenesis RAF_V RAF RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V ERK_V->Angiogenesis Inhibitor Quinoline Inhibitor Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Disruption of the VEGFR signaling pathway by quinoline inhibitors.

Experimental Protocols for Evaluating Quinoline-Based Kinase Inhibitors

The robust evaluation of kinase inhibitors requires well-defined and validated experimental protocols. This section provides detailed methodologies for key assays used to characterize the activity of quinoline-based compounds.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prep Prepare Assay Plate: - Kinase - Substrate - Quinoline Inhibitor (or DMSO) Start->Prep Incubate Incubate at RT (e.g., 10 min) Prep->Incubate Initiate Initiate Reaction: Add ATP Incubate->Initiate React Incubate at 30°C (e.g., 30-60 min) Initiate->React Stop Stop Reaction & Detect Signal React->Stop Analyze Data Analysis: Calculate IC50 Stop->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a stock solution of the quinoline inhibitor in 100% DMSO.

    • Prepare a serial dilution of the inhibitor in assay buffer.

    • Prepare the kinase and substrate in the appropriate kinase assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

    • Add the purified recombinant kinase and the specific substrate to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.

    • Stop the reaction and detect the signal. The detection method will vary depending on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, radioactivity for radiometric assays).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the quinoline inhibitors on the viability and proliferation of cancer cell lines.[5]

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the quinoline inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cellular Kinase Phosphorylation Assay (Western Blot)

This assay determines the ability of a quinoline inhibitor to block the phosphorylation of its target kinase within a cellular context.[14]

  • Cell Treatment and Lysis:

    • Treat cancer cells with the quinoline inhibitor for a specified time.

    • If necessary, stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) to induce kinase phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-pEGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase.

    • Calculate the ratio of the phosphorylated protein to the total protein to determine the extent of inhibition.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. The comparative analysis presented in this guide highlights the subtle structural modifications that can be employed to fine-tune the potency and selectivity of these compounds. The 4-anilinoquinoline and quinoline-3-carbonitrile cores, in particular, have demonstrated significant clinical and preclinical success.

Future research in this area will likely focus on the development of quinoline-based inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the design of inhibitors that can overcome acquired resistance mutations in kinases remains a critical challenge. The application of advanced drug design techniques, such as structure-based design and computational modeling, will undoubtedly accelerate the discovery of the next generation of quinoline-based kinase inhibitors for the treatment of cancer and other diseases.

References

A Tale of Two Protections: A Comparative Guide to Fmoc and Boc Strategies in Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the strategic use of protecting groups is paramount to achieving high yields and purity, particularly in the construction of complex molecules like aminoquinolines. These privileged scaffolds are central to numerous therapeutic agents, demanding robust and efficient synthetic routes. The choice between the two most dominant α-amino protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), dictates the entire synthetic strategy, from reaction conditions to purification. This guide provides an in-depth, objective comparison of the Fmoc and Boc strategies for aminoquinoline synthesis, supported by experimental insights and data, to empower researchers in making informed decisions for their drug discovery endeavors.

The Core Dichotomy: Orthogonality and Lability

At the heart of the Fmoc versus Boc debate lies the principle of orthogonality—the ability to selectively remove one protecting group in the presence of others.[1] This is crucial in multi-step syntheses to avoid unintended deprotections and side reactions.[2]

  • The Fmoc Strategy: This modern approach relies on a base-labile Fmoc group for Nα-protection.[3] Deprotection is typically achieved under mild basic conditions, most commonly with a solution of 20% piperidine in an organic solvent like dimethylformamide (DMF).[4] Side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their simultaneous removal during the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).[5] This true orthogonality, where the temporary Nα-protecting group and permanent side-chain protecting groups are removed by fundamentally different mechanisms, is a key advantage of the Fmoc approach.[5]

  • The Boc Strategy: As the classic method in solid-phase peptide synthesis (SPPS), the Boc strategy utilizes an acid-labile Boc group for Nα-protection.[5] This requires moderately strong acidic conditions, such as 50% TFA in dichloromethane (DCM), for its removal at each cycle.[6] Side-chain protecting groups are also acid-labile but require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[1] This reliance on a gradient of acid lability makes the Boc strategy semi-orthogonal.

Performance in Aminoquinoline Synthesis: A Head-to-Head Comparison

While direct comparative studies for the synthesis of the exact same aminoquinoline derivative using both Fmoc and Boc strategies are scarce in the literature, we can construct a detailed comparison based on established protocols and the known reactivity of the quinoline moiety.

FeatureFmoc StrategyBoc Strategy
Nα-Deprotection Mildly basic (e.g., 20% piperidine in DMF)Moderately acidic (e.g., 50% TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (benzyl-based, cleaved by HF)
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF)
Orthogonality High degree of orthogonalitySemi-orthogonal
Quinoline Ring Stability Generally stable to piperidine. The basic nitrogen of the quinoline can be protonated under acidic workup conditions.The quinoline ring is generally stable to TFA, but prolonged exposure to strong acids can lead to side reactions.[2][7]
Potential Side Reactions Diketopiperazine formation at the dipeptide stage.[4] Aspartimide formation with aspartic acid residues.[3]Tar formation in harsh acidic conditions.[8] Alkylation of sensitive residues by the t-butyl cation.[5]
Automation Highly amenable to automated synthesis.Less common in modern automated synthesizers.

Experimental Showcase: Boc-Protected Synthesis of a Quinazolinone Precursor

A study by Li et al. (2017) provides a robust example of a Boc-protected approach in the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, which are structurally related to aminoquinolines.[9] This work highlights a one-pot, three-component protocol that achieves high yields and excellent preservation of enantiomeric purity.

Experimental Protocol: Copper(II)-Mediated Synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones [9]

  • To a mixture of a Boc-protected amino acid (1.00 mmol), anhydrous CuCl₂ (0.25 mmol), and 4 Å molecular sieves (140 mg) in anhydrous DCM (15 mL) under a nitrogen atmosphere and cooled to -20 °C, add N-methylimidazole (NMI) (1.00 mmol) and methanesulfonyl chloride (MsCl) (1.00 mmol) dropwise.

  • Stir the reaction mixture at -20 °C for 1 hour.

  • Add the substituted anthranilic acid (1.00 mmol) to the reaction mixture and stir at -20 °C for 1.5 hours.

  • Add additional MsCl (1.20 mmol) and NMI (3.00 mmol) dropwise at -20 °C.

  • Slowly warm the reaction to 40 °C and stir for 1.5 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Purify the crude product by flash chromatography.

Key Findings from the Boc-Based Synthesis:

  • High Yields: The protocol delivered yields ranging from 33% to 66% for various substituted quinazolinones.[9]

  • Excellent Enantiomeric Purity: The use of CuCl₂ was crucial for preserving the stereochemistry, with enantiomeric excesses often exceeding 99%.[9]

  • Broad Substrate Scope: The method proved effective for a variety of N-Boc-amino acids and substituted anthranilic acids.[9]

A Proposed Fmoc-Based Strategy for Aminoquinoline Synthesis

Drawing from established Fmoc-SPPS protocols, a plausible synthetic route for an aminoquinoline can be designed. This would typically involve the coupling of an Fmoc-protected amino acid to a suitable quinoline scaffold, followed by iterative deprotection and coupling steps if a longer peptide chain is desired.

Proposed Experimental Protocol: Fmoc-Based Synthesis of an Aminoquinoline

  • Resin Loading: Swell a suitable solid-phase resin (e.g., 2-chlorotrityl chloride resin) in DCM. Add the first Fmoc-protected amino acid and a base such as diisopropylethylamine (DIEA) and agitate to load the amino acid onto the resin.[10]

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with a solution of 20% piperidine in DMF for a short period (e.g., 2 x 10 minutes) to remove the Fmoc group.[10]

  • Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF. Add this solution to the deprotected resin and agitate to facilitate peptide bond formation.[11]

  • Iterative Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Quinoline Moiety Introduction: Couple a suitable quinoline carboxylic acid (e.g., quinoline-4-carboxylic acid) to the N-terminus of the peptide chain using standard coupling conditions.

  • Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.[5]

Visualizing the Synthetic Workflows

To better illustrate the distinct synthetic pathways, the following diagrams outline the core steps of both the Fmoc and Boc strategies for aminoquinoline synthesis.

Fmoc_Workflow start Start with Resin load Load Fmoc-Amino Acid start->load deprotect Fmoc Deprotection (20% Piperidine/DMF) load->deprotect couple Couple next Fmoc-AA (HBTU/HOBt) deprotect->couple repeat Repeat Cycles couple->repeat repeat->deprotect n cycles couple_Q Couple Quinoline Carboxylic Acid repeat->couple_Q cleave Final Cleavage (TFA Cocktail) couple_Q->cleave product Purified Aminoquinoline cleave->product

Caption: Fmoc-based solid-phase synthesis workflow for aminoquinolines.

Boc_Workflow start Start with Resin load Load Boc-Amino Acid start->load deprotect Boc Deprotection (50% TFA/DCM) load->deprotect neutralize Neutralization (DIEA) deprotect->neutralize couple Couple next Boc-AA (DIC/HOBt) neutralize->couple repeat Repeat Cycles couple->repeat repeat->deprotect n cycles couple_Q Couple Quinoline Carboxylic Acid repeat->couple_Q cleave Final Cleavage (HF) couple_Q->cleave product Purified Aminoquinoline cleave->product

Caption: Boc-based solid-phase synthesis workflow for aminoquinolines.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The choice between Fmoc and Boc strategies is often dictated by the specific chemical nature of the target aminoquinoline and the desired scale of the synthesis.

  • Fmoc for Sensitive Substrates: The milder, basic deprotection conditions of the Fmoc strategy are generally preferred for syntheses involving acid-sensitive functionalities within the quinoline scaffold or the amino acid side chains.[1] The orthogonality of the Fmoc/tBu approach minimizes the risk of premature cleavage of side-chain protecting groups during the iterative synthesis cycles.[5]

  • Boc for Aggregation-Prone Sequences: For certain hydrophobic peptide sequences that are prone to aggregation during synthesis, the Boc strategy can offer an advantage. The strong acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, thereby facilitating subsequent coupling reactions.

The trustworthiness of these protocols is self-validating through in-process monitoring. In Fmoc synthesis, the cleavage of the Fmoc group releases a chromophore that can be quantified by UV spectroscopy to monitor the completeness of the deprotection step.[4] In both strategies, qualitative tests like the Kaiser test can be used to detect the presence of free primary amines after deprotection and coupling steps, ensuring the reaction has proceeded as expected before moving to the next cycle.[12]

Concluding Remarks: A Strategic Choice for Synthesis Success

Both Fmoc and Boc protecting group strategies offer viable pathways for the synthesis of aminoquinolines. The Fmoc strategy has largely become the method of choice for routine synthesis due to its milder reaction conditions, high degree of orthogonality, and amenability to automation.[3] However, the Boc strategy remains a powerful tool, particularly for challenging sequences and in instances where its specific chemical properties offer a synthetic advantage.

Ultimately, the optimal choice depends on a careful analysis of the target molecule's structure, the presence of sensitive functional groups, and the specific challenges anticipated during the synthesis. By understanding the fundamental principles and leveraging the experimental data available, researchers can confidently select the most appropriate protecting group strategy to efficiently and successfully synthesize novel aminoquinoline-based compounds for the advancement of drug discovery.

References

A Guide to Spectroscopic Analysis in Quinoline Synthesis: From Reactants to Product

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the synthesis of heterocyclic compounds like quinolines is a cornerstone of innovation. The successful synthesis of a target quinoline, however, is not merely the result of mixing reactants under prescribed conditions; it is a process that demands rigorous verification. Spectroscopic analysis provides the definitive proof of transformation, offering a molecular-level confirmation that the desired chemical architecture has been achieved.

This guide provides an in-depth comparison of the spectroscopic signatures of starting materials and the final quinoline product, using the well-established Friedländer synthesis as a practical framework. We will explore how distinct changes in FT-IR, NMR, and Mass Spectrometry data serve as unambiguous evidence of a successful reaction, equipping researchers with the knowledge to confidently interpret their results.

The Friedländer Synthesis: A Case Study

The Friedländer synthesis is a classic and reliable method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate. For this guide, we will examine the reaction between 2-aminobenzaldehyde and ethyl acetoacetate to form ethyl 2-methylquinoline-3-carboxylate.

This reaction provides a perfect example of how key functional groups from the starting materials are consumed and rearranged to form the stable, aromatic quinoline core.

Spectroscopic Journey: From Reactants to Quinoline

The core principle of spectroscopic verification is simple: the spectra of the product must be uniquely different from those of the starting materials. This is achieved by identifying the disappearance of reactant-specific signals and the concurrent appearance of product-specific signals.

Workflow for Spectroscopic Verification

The process follows a logical sequence from synthesis to final analysis. Each step provides critical information, culminating in the conclusive identification of the final product.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Reactants 2-Aminobenzaldehyde + Ethyl Acetoacetate Reaction Friedländer Synthesis (Acid or Base Catalysis) Reactants->Reaction Purification Crude Product (Column Chromatography) Reaction->Purification FTIR FT-IR Spectroscopy Purification->FTIR Sample Prep NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Comparison Comparative Analysis: Reactants vs. Product FTIR->Comparison NMR->Comparison MS->Comparison Confirmation Structure Confirmation of Ethyl 2-Methylquinoline-3-carboxylate Comparison->Confirmation G cluster_changes Key Spectroscopic Changes Reactants Starting Materials FT-IR: N-H, Aldehyde C=O ¹H NMR: -CHO, -NH₂ protons ¹³C NMR: Aldehyde C=O carbon MS: m/z 121, 130 Disappearance Disappearance of: - Aldehyde C=O stretch - N-H stretches - Aldehyde proton signal - Reactant molecular ions Reactants->Disappearance Transformation Product Quinoline Product FT-IR: C=C/C=N ring modes ¹H NMR: New aromatic signals ¹³C NMR: New aromatic carbons MS: m/z 215 Appearance Appearance of: - Quinoline ring vibrations - New aromatic proton pattern - Product molecular ion (m/z 215) Appearance->Product Confirmation

Safety Operating Guide

Comprehensive Safety and Handling Guide for 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for laboratory personnel handling 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale to ensure a culture of safety and excellence in your research. The information herein is synthesized from safety data for structurally analogous compounds, including quinoline derivatives and compounds bearing the tert-butoxycarbonyl (Boc) protecting group. Given the absence of specific toxicological data for this novel compound, a conservative approach to handling is paramount.

Hazard Assessment and Core Safety Principles

This compound belongs to the quinoline class of compounds. Quinolines are known to be hazardous, with potential toxicity if ingested or absorbed through the skin, and can cause severe eye irritation. Some quinoline derivatives are also suspected carcinogens and mutagens[1][2][3]. The tert-butoxycarbonyl (Boc) group and the carboxylic acid moiety are generally less hazardous, but the overall toxicological profile of the molecule must be considered as being driven by the quinoline core.

Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin[2].

  • Skin Irritation: Causes skin irritation[4][5].

  • Eye Irritation: Causes serious eye irritation[4][5].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[4][5].

  • Chronic Effects: Suspected of causing genetic defects and cancer, based on data for related quinolines[1][2][3].

Due to these potential hazards, all handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. A designated area for handling this compound should be established to prevent cross-contamination.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles and a face shield[1][3].Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use.Full-length lab coat, long pants, and closed-toe shoes.Required if not performed in a fume hood. Use a NIOSH-approved respirator with an appropriate particulate filter.
Running reactions and work-up Tightly fitting safety goggles.Chemical-resistant gloves. Change gloves immediately if contaminated.Full-length lab coat, long pants, and closed-toe shoes.Not generally required if performed in a fume hood with proper airflow.
Purification (e.g., chromatography) Tightly fitting safety goggles.Chemical-resistant gloves.Full-length lab coat, long pants, and closed-toe shoes.Not generally required if performed in a fume hood.
Handling of dry powder Tightly fitting safety goggles and a face shield.Chemical-resistant gloves.Full-length lab coat, long pants, and closed-toe shoes.A NIOSH-approved respirator with a particulate filter is highly recommended, even within a fume hood, to prevent inhalation of fine dust.
Rationale for PPE Selection
  • Eye and Face Protection: The high risk of serious eye irritation necessitates the use of tightly fitting safety goggles to protect against splashes and airborne particles[4][5]. A face shield provides an additional layer of protection, especially when handling larger quantities or the solid form of the compound[1][3].

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which can lead to irritation and systemic toxicity[2][4]. Nitrile gloves are a common choice for general laboratory work, but for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A full-length lab coat, long pants, and closed-toe shoes are mandatory to protect the skin from accidental splashes or spills[1][6].

  • Respiratory Protection: Handling of the solid compound can generate dust, which may cause respiratory irritation[4][5]. Therefore, all manipulations of the solid should be performed in a chemical fume hood. In situations where a fume hood is not available or when handling large quantities of the powder, a NIOSH-approved respirator with a particulate filter is required.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include proper handling, storage, and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Weighing: Weigh the solid compound in a disposable weigh boat within the fume hood to minimize the generation of dust.

  • Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Reaction: Conduct all reactions in a sealed or well-ventilated apparatus within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water[2][6].

Decontamination and Disposal
  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal: All waste materials, including contaminated gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain[3][6].

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[4].

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[4].

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[2].

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task is_solid Handling Solid Powder? start->is_solid in_hood Working in Fume Hood? is_solid->in_hood Yes is_solid->in_hood No (Solution) add_face_shield Add Face Shield is_solid->add_face_shield Yes ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_base Yes add_respirator Add Respirator (Particulate Filter) in_hood->add_respirator No end_ppe Final PPE Configuration ppe_base->end_ppe add_face_shield->in_hood add_respirator->ppe_base

Caption: Decision workflow for selecting PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.